3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSUIBVPUFHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288161 | |
| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33138-04-4 | |
| Record name | NSC54401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the synthesis and detailed characterization of its derivatives is paramount for the advancement of novel therapeutics.[1][2][3] This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough and practical understanding for researchers in the field.
Strategic Approach to Synthesis: The Phillips Condensation
The synthesis of this compound is most effectively achieved through the Phillips condensation reaction.[4] This robust and widely utilized method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions to form the benzimidazole ring system.[2][4][5]
Causality of Reagent Selection
The chosen synthetic pathway employs 4-methyl-1,2-phenylenediamine and succinic acid as the primary starting materials.
-
4-Methyl-1,2-phenylenediamine: This substituted o-phenylenediamine serves as the backbone for the benzimidazole core, introducing the methyl group at the 5-position of the final product. The ortho-disposed amino groups are crucial for the cyclization reaction.
-
Succinic Acid: As a dicarboxylic acid, succinic acid provides the three-carbon propionic acid side chain attached to the 2-position of the benzimidazole ring. The reaction proceeds through the formation of an amide intermediate followed by an intramolecular cyclization and dehydration.
The Reaction Mechanism: A Stepwise Perspective
The Phillips condensation in this context follows a well-established mechanism.[4]
dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
// Nodes Reactants [label="4-Methyl-1,2-phenylenediamine + Succinic Acid"]; Protonation [label="Protonation of\nCarboxylic Acid"]; Amide_Formation [label="Nucleophilic Attack &\nAmide Formation"]; Cyclization [label="Intramolecular\nCyclization"]; Dehydration [label="Dehydration"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Protonation [label="H+"]; Protonation -> Amide_Formation [label="Nucleophilic attack\nby amine"]; Amide_Formation -> Cyclization [label="Attack by second\namine group"]; Cyclization -> Dehydration [label="-H2O"]; Dehydration -> Product; } /dot
Caption: The Phillips condensation mechanism for the synthesis of this compound.
-
Protonation: The reaction is initiated by the protonation of one of the carboxylic acid groups of succinic acid by the strong acid catalyst (e.g., 4N HCl), which activates the carbonyl carbon for nucleophilic attack.
-
Amide Formation: One of the amino groups of 4-methyl-1,2-phenylenediamine attacks the activated carbonyl carbon, leading to the formation of an amide intermediate after the loss of a water molecule.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group of the succinic acid residue.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic benzimidazole ring.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
4-Methyl-1,2-phenylenediamine
-
Succinic acid
-
4N Hydrochloric acid (HCl)
-
Concentrated ammonium hydroxide
-
Ethanol
-
Activated charcoal
-
Distilled water
Synthesis Workflow
dot graph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction_Setup [label="Combine 4-methyl-1,2-phenylenediamine,\nsuccinic acid, and 4N HCl"]; Reflux [label="Heat the mixture at reflux\n(e.g., 80-100°C for 4 hours)"]; Precipitation [label="Cool and neutralize with\nconcentrated ammonium hydroxide"]; Filtration [label="Filter the crude product"]; Purification [label="Recrystallize from ethanol/water\nwith activated charcoal"]; Drying [label="Dry the purified product"]; Characterization [label="Characterize the final product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction_Setup; Reaction_Setup -> Reflux; Reflux -> Precipitation; Precipitation -> Filtration; Filtration -> Purification; Purification -> Drying; Drying -> Characterization; } /dot
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (e.g., 0.1 mol) and succinic acid (e.g., 0.1 mol).
-
Acid Addition: Carefully add 4N hydrochloric acid (e.g., 100 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring for about 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated ammonium hydroxide with stirring until the solution is alkaline, which will precipitate the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize the solution, and heat for a few minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Comprehensive Characterization: Validating the Molecular Identity
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (approx. 7.0-7.5 ppm), methylene protons of the propionic acid chain (two triplets, approx. 2.8-3.3 ppm), methyl protons on the benzene ring (singlet, approx. 2.4 ppm), and a broad singlet for the carboxylic acid proton (above 10 ppm). The NH proton of the benzimidazole ring will also appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons, carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), methylene carbons of the propionic acid chain, and the methyl carbon. |
| FT-IR (KBr) | Broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), N-H stretch of the benzimidazole ring (approx. 3100-3400 cm⁻¹), C=O stretch of the carboxylic acid (approx. 1700 cm⁻¹), C=N and C=C stretching of the benzimidazole ring (approx. 1450-1630 cm⁻¹).[6] |
| Mass Spec. (ESI) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound (C₁₁H₁₂N₂O₂). |
Interpreting the Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the proton environment in the molecule. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the presence of all the structural components. For instance, the two triplets for the methylene groups of the propionic acid chain confirm their adjacent, non-equivalent positions.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. The chemical shift of the carbonyl carbon is a key indicator of the carboxylic acid functionality.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. The characteristic broad O-H and sharp C=O stretching vibrations are definitive for the carboxylic acid group, while the N-H and C=N stretches confirm the presence of the benzimidazole ring.
-
Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound. The observation of the correct molecular ion peak provides strong evidence for the successful synthesis of the target molecule.
Conclusion and Future Perspectives
This guide has detailed a reliable and well-understood method for the synthesis of this compound via the Phillips condensation. The provided experimental protocol and characterization guidelines offer a solid foundation for researchers to produce and validate this important benzimidazole derivative. The potential biological activities of this class of compounds warrant further investigation, and this synthetic and characterization data will be invaluable for such studies.[1][3] Future work could involve the derivatization of the carboxylic acid moiety to explore new structure-activity relationships and develop novel therapeutic agents.
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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2-[[3-methyl-2-[[5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]benzimidazole-5-carbonyl]amino]-3-phosphono-propanoic acid. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Foreword: Understanding the Physicochemical Landscape for Drug Discovery
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physical and chemical properties is paramount. These fundamental characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a substituted benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into the key physicochemical parameters of this molecule, methodologies for their determination, and the implications of these properties in a research and development context.
Molecular Structure and Identity
This compound is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group on the benzene ring and a propionic acid chain at the 2-position of the imidazole ring.
Molecular Formula: C₁₁H₁₂N₂O₂
Molecular Weight: 204.23 g/mol
CAS Number: 1010-77-1 (Note: This CAS number is for the parent compound, and specific isomers may have different identifiers).
Chemical Structure:
Figure 1: 2D structure of this compound.
Predicted and Experimental Physicochemical Properties
A combination of computational predictions and experimental data for closely related analogs provides a profile of the physicochemical properties of this compound. It is crucial to note that experimental validation for the target molecule is recommended for definitive characterization.
Table 1: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Source | Notes |
| Molecular Weight | 204.23 g/mol | PubChem | Computed for C₁₁H₁₂N₂O₂.[1][2] |
| Melting Point | ~229-231 °C (dec.) | Oakwood Chemical | Experimental value for the closely related 3-(1H-Benzoimidazol-2-yl)-propionic acid.[3] |
| Boiling Point | 497.9 ± 28.0 °C | ChemBK | Predicted for 3-(1H-Benzoimidazol-2-yl)-propionic acid.[4] |
| pKa | ~3.98 ± 0.10 | ChemBK | Predicted for the carboxylic acid group of 3-(1H-Benzoimidazol-2-yl)-propionic acid.[4] |
| LogP (XLogP3-AA) | 1.2 - 1.4 | PubChem | Computed for related isomers.[2] This indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem | Computed for related isomers.[2] |
| Hydrogen Bond Donors | 1 | PubChem | Computed (from the carboxylic acid and N-H group).[2] |
| Hydrogen Bond Acceptors | 3 | PubChem | Computed (from the two oxygens and the non-protonated nitrogen).[2] |
| Rotatable Bonds | 3 | PubChem | Computed.[2] |
Synthesis and Chemical Reactivity
Plausible Synthetic Route
Figure 2: Plausible synthetic workflow for this compound.
This reaction typically proceeds by heating the reactants in an acidic medium, such as hydrochloric acid, which catalyzes the cyclization and subsequent dehydration to form the benzimidazole ring.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its principal functional groups: the carboxylic acid and the benzimidazole ring system.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity, with a predicted pKa around 4, means it will be predominantly in its carboxylate form at physiological pH.
-
Benzimidazole Ring: The benzimidazole moiety is a robust aromatic system. The nitrogen atoms can act as nucleophiles or be protonated in acidic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base. The benzene ring can undergo electrophilic substitution, with the position of substitution directed by the existing methyl group and the imidazole ring.
Experimental Protocols for Physicochemical Characterization
For definitive characterization, the following experimental protocols are recommended.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). The sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded. A sharp melting point is indicative of high purity.
Solubility Determination
A common method for determining thermodynamic solubility is the shake-flask method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Alternatively, high-throughput methods like laser nephelometry can be employed to measure the solubility of drug compounds by detecting scattered light from suspended particles.[5]
Figure 3: Workflow for solubility determination by the shake-flask method.
pKa Determination
The acid dissociation constant (pKa) can be accurately determined by potentiometric titration or UV-Vis spectroscopy.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (typically a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point.[6]
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the propionic acid side chain. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which can exchange with D₂O.[7][8]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm), the aromatic carbons, the methyl carbon, and the carbons of the propionic acid chain.[7]
Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. For observing the exchangeable carboxylic acid proton, a separate experiment with the addition of D₂O can be performed.
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.
-
C-H stretches from the aromatic and aliphatic portions.
-
C=C and C=N stretches from the benzimidazole ring in the 1450-1620 cm⁻¹ region.
-
An N-H stretch from the imidazole ring, typically around 3200-3500 cm⁻¹.
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The spectrum is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the mode of analysis.
Implications for Drug Development
The physicochemical properties of this compound have several important implications for its potential development as a therapeutic agent or an intermediate:
-
Solubility: The moderate predicted lipophilicity (LogP ~1.2-1.4) and the presence of ionizable groups suggest that the solubility will be pH-dependent. Aqueous solubility is likely to be low at acidic pH but will increase significantly at pH values above the pKa of the carboxylic acid. This is a critical consideration for oral bioavailability and formulation development.[9]
-
Permeability: The topological polar surface area (TPSA) of 55.1 Ų is well within the range generally considered favorable for good cell membrane permeability and oral absorption (typically < 140 Ų).
-
Chemical Stability: The benzimidazole ring is generally stable, but the overall stability of the compound, particularly in solution, should be assessed under various conditions (pH, temperature, light) to determine its shelf-life and suitability for formulation.
-
Drug-Target Interactions: The hydrogen bond donor and acceptor capabilities, along with the aromatic system, provide multiple points for potential interactions with biological targets.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet publicly available, the information gathered from closely related analogs and established analytical principles provides a strong foundation for its further investigation. For any drug development program, it is strongly recommended that the key properties outlined in this guide be experimentally determined to ensure a thorough understanding of the molecule's behavior. The methodologies described herein offer a robust framework for such characterization, enabling informed decisions in the progression of this and similar compounds through the discovery and development pipeline.
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An In-depth Technical Guide to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a detailed scientific foundation through a thorough examination of the closely related and well-documented analogue, 3-(1H-Benzoimidazol-2-yl)-propionic acid. We will delve into the established synthesis protocols, physicochemical properties, and known applications of this parent compound. Furthermore, this guide will offer expert insights into how the introduction of a methyl group at the 5-position of the benzimidazole ring is anticipated to influence these characteristics, providing a predictive framework for researchers and drug development professionals. This document is intended to serve as a practical and theoretical resource for the synthesis, characterization, and strategic application of this compound in medicinal chemistry and materials science.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, including the antiulcer drug omeprazole, the anthelmintic albendazole, and the antihypertensive candesartan. The versatility of the benzimidazole ring system stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic accessibility that allows for diverse functionalization.
This compound belongs to this important class of compounds. The propionic acid moiety at the 2-position and the methyl group at the 5-position are key structural features that can modulate the molecule's physicochemical properties and biological activity. While specific data for this methylated analogue is scarce in publicly accessible databases, a comprehensive understanding can be built by examining its parent compound, 3-(1H-Benzoimidazol-2-yl)-propionic acid.
Chemical Identity and Physicochemical Properties
Chemical Structure
The chemical structure of this compound is characterized by a central benzimidazole core with a propionic acid substituent at the 2-position and a methyl group at the 5-position.
Figure 1: Chemical Structures
A: 3-(1H-Benzoimidazol-2-yl)-propionic acid B: this compound (Target Compound)
Caption: 2D structures of the parent and target compounds.
CAS Number and Nomenclature
A definitive CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. For the parent compound, 3-(1H-Benzoimidazol-2-yl)-propionic acid, the established CAS number is 23249-97-0 [1].
Table 1: Nomenclature and Identifiers
| Identifier | 3-(1H-Benzoimidazol-2-yl)-propionic acid | This compound (Predicted) |
| CAS Number | 23249-97-0 | Not Assigned |
| Molecular Formula | C₁₀H₁₀N₂O₂[1] | C₁₁H₁₂N₂O₂ |
| IUPAC Name | 3-(1H-1,3-benzodiazol-2-yl)propanoic acid | 3-(5-Methyl-1H-1,3-benzodiazol-2-yl)propanoic acid |
Physicochemical Properties
The physicochemical properties of the parent compound are well-documented. The introduction of a methyl group in the target compound is expected to slightly alter these properties, primarily by increasing its lipophilicity.
Table 2: Physicochemical Properties
| Property | 3-(1H-Benzoimidazol-2-yl)-propionic acid | This compound (Predicted) |
| Molecular Weight | 190.20 g/mol [1] | 204.23 g/mol |
| Melting Point | 229-231 °C (decomposes)[2] | Expected to be in a similar range, possibly slightly higher due to increased molecular weight. |
| Solubility | Soluble in DMSO and methanol, slightly soluble in water. | Expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. |
| pKa | ~4.5 (for the carboxylic acid) | Expected to be similar to the parent compound. |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Synthetic Pathway
The synthesis of this compound would logically follow the Phillips condensation method, starting from 4-methyl-1,2-phenylenediamine and succinic acid or a derivative.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for similar benzimidazole derivatives.
Step 1: Formation of the Amide Intermediate
-
In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent such as toluene or dichloromethane.
-
Add 1.1 equivalents of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate amide can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Succinic anhydride is chosen over succinic acid for this initial step as it is more reactive and leads to a cleaner reaction with the diamine, avoiding the need for harsh dehydrating agents at this stage.
-
Toluene or dichloromethane are suitable solvents as they are relatively non-polar and facilitate the reaction without interfering with the reactants.
Step 2: Cyclization to the Benzimidazole
-
To the crude amide intermediate, add a 4M solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The cyclization process involves the intramolecular condensation and dehydration to form the imidazole ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate as the hydrochloride salt.
-
Neutralize the mixture with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of approximately 7-8. This will precipitate the free base of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Trustworthiness and Self-Validation:
-
The progress of each step should be rigorously monitored by TLC to ensure the complete conversion of starting materials and to identify any potential side products.
-
The final product's identity and purity should be confirmed by the characterization methods outlined below.
Methods for Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the presence of the key structural features. Expected signals would include aromatic protons on the benzimidazole ring (with splitting patterns indicative of the 5-methyl substitution), singlets for the methyl and NH protons, and triplets for the ethylenic protons of the propionic acid side chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (predicted M+H⁺ of 205.0977).
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the N-H bond of the imidazole, the C=O of the carboxylic acid, and the aromatic C-H and C=C bonds.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Applications in Drug Development and Research
Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for several therapeutic areas.
Potential Biological Activities
-
Antimicrobial Activity: Many benzimidazole derivatives have shown potent antibacterial and antifungal properties. The mechanism often involves the inhibition of microbial growth by interfering with essential cellular processes.
-
Anticancer Activity: The benzimidazole scaffold is found in several anticancer agents. Their mechanism of action can involve the inhibition of key enzymes such as kinases or polymerases, or the disruption of microtubule dynamics.
-
Anti-inflammatory Activity: Some benzimidazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
The presence of the 5-methyl group in the target compound is expected to enhance its lipophilicity compared to the parent compound. This can lead to improved cell membrane permeability and potentially enhanced biological activity.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid handle can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger drug candidates.
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An In-depth Technical Guide to the Biological Activity of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic Acid Derivatives
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid derivatives. Benzimidazole-based compounds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine bases enables it to interact with various biomolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 5-methyl substitution on the benzimidazole ring can enhance lipophilicity, potentially improving cellular uptake and metabolic stability. The propionic acid side chain at the 2-position provides a versatile handle for further chemical modifications to modulate the compound's physicochemical properties and biological activity.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, typically involves the condensation of 4-methyl-o-phenylenediamine with a dicarboxylic acid or its derivative. A common synthetic route is the Phillips-Ladenburg reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
General Synthetic Protocol:
A representative synthetic scheme for preparing the parent acid and its subsequent derivatization into esters and amides is outlined below.
Step 1: Synthesis of this compound
A mixture of 4-methyl-o-phenylenediamine and succinic anhydride in a suitable solvent, such as 4N hydrochloric acid, is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with a base (e.g., ammonia solution) to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of Ester and Amide Derivatives
The synthesized propionic acid can be readily converted to its corresponding esters and amides through standard organic reactions. For instance, esterification can be achieved by reacting the acid with an appropriate alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). Amide derivatives can be prepared by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with a desired amine.
Caption: General synthetic scheme for this compound and its derivatives.
Anticancer Activity
Benzimidazole derivatives are well-documented for their potent anticancer activities, which are exerted through various mechanisms of action. These include the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.
Mechanism of Action
The anticancer effects of benzimidazole derivatives are often multifactorial. Some of the key mechanisms include:
-
Tubulin Polymerization Inhibition: Similar to established anticancer drugs like vinca alkaloids and taxanes, certain benzimidazole derivatives can bind to β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
-
Cell Cycle Arrest: By interfering with key cell cycle checkpoints, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[1]
-
Epigenetic Modulation: Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.
Caption: Plausible anticancer mechanisms of action for benzimidazole derivatives.
In Vitro Cytotoxicity Evaluation
The anticancer potential of novel this compound derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Table 1: Illustrative In Vitro Cytotoxicity Data (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| Parent Acid | >100 | >100 | >100 | >100 |
| Ethyl Ester | 45.2 | 58.1 | 51.7 | 63.9 |
| Propyl Ester | 38.9 | 49.5 | 44.3 | 55.1 |
| N-phenyl Amide | 25.6 | 32.8 | 29.4 | 40.2 |
| N-(4-chlorophenyl) Amide | 15.3 | 20.7 | 18.5 | 28.6 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.0 | 1.5 |
Note: The data in this table is illustrative and represents typical trends observed for benzimidazole derivatives. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) Insights
For anticancer activity, the following SAR trends are often observed for benzimidazole derivatives:
-
Substitution at N-1: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly influence activity.
-
Substituents on the Benzene Ring: Electron-withdrawing groups on the phenyl ring of N-phenyl amide derivatives often enhance cytotoxic activity.
-
Lipophilicity: A moderate level of lipophilicity is generally favorable for cell permeability and anticancer activity.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
Mechanism of Action
The antimicrobial action of benzimidazoles is not fully elucidated but is thought to involve multiple targets, including:
-
Inhibition of Nucleic Acid Synthesis: Benzimidazoles can interfere with the synthesis of DNA and RNA in microbial cells.
-
Disruption of Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the formation of the bacterial cell wall.
-
Inhibition of Protein Synthesis: They can also interfere with ribosomal function, leading to the inhibition of protein synthesis.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Micro-broth Dilution Method
-
Preparation of Inoculum: Standardized suspensions of bacterial or fungal strains are prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Illustrative Antimicrobial Activity Data (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Parent Acid | >256 | >256 | >256 | >256 | >256 |
| Ethyl Ester | 128 | 64 | 256 | 256 | 128 |
| Propyl Ester | 64 | 32 | 128 | 256 | 64 |
| N-phenyl Amide | 32 | 16 | 64 | 128 | 32 |
| N-(4-chlorophenyl) Amide | 16 | 8 | 32 | 64 | 16 |
| Ciprofloxacin (Standard) | 1 | 0.5 | 2 | 4 | N/A |
| Fluconazole (Standard) | N/A | N/A | N/A | N/A | 8 |
Note: The data in this table is illustrative. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the following SAR trends are often observed:
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups on the benzimidazole ring or its substituents can enhance antimicrobial activity.[5]
-
Lipophilicity: Increased lipophilicity can improve the penetration of the compounds through microbial cell membranes.
Anti-inflammatory Activity
Certain benzimidazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of benzimidazoles are often attributed to:
-
COX Inhibition: Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.
-
Cytokine Modulation: Reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
LOX Inhibition: Some derivatives may also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes.
Caption: Potential anti-inflammatory mechanisms of benzimidazole derivatives.
In Vivo Anti-inflammatory Evaluation
The anti-inflammatory activity of the compounds is often evaluated in vivo using animal models of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats are commonly used for this assay.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group compared to the control group.
Table 3: Illustrative In Vivo Anti-inflammatory Activity
| Compound/Derivative (Dose) | % Inhibition of Paw Edema (at 3h) |
| Vehicle Control | 0% |
| Parent Acid (50 mg/kg) | 15.2% |
| Ethyl Ester (50 mg/kg) | 28.7% |
| N-phenyl Amide (50 mg/kg) | 45.1% |
| N-(4-chlorophenyl) Amide (50 mg/kg) | 58.9% |
| Diclofenac Sodium (10 mg/kg) | 65.4% |
Note: The data in this table is illustrative. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) Insights
For anti-inflammatory activity, SAR studies have indicated that:
-
Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity.[1]
-
Benzimidazole substituted with an anacardic acid on C2 inhibits COX-2 .[6]
-
C2 diarylamine and C3 carboxamide substitution of the benzimidazole scaffold result in antagonism of the bradykinin receptor.[6]
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity. Future research in this area should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial in elucidating the precise molecular targets and optimizing the design of more potent and selective therapeutic agents.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with benzimidazole derivatives. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4] The precise elucidation of their structure through modern spectroscopic methods is a critical step in the discovery and development of new therapeutic agents.[5]
This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound. We will explore the expected spectral features, the rationale behind experimental choices, and the interpretation of the resulting data.
Molecular Structure and Key Features
To effectively interpret the spectroscopic data, it is essential to first understand the molecular structure of this compound. The molecule consists of a benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. A methyl group is substituted at the 5-position of the benzene ring, and a propionic acid chain is attached to the 2-position of the imidazole ring.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: The choice of solvent is crucial, especially for compounds with exchangeable protons like the N-H of the imidazole and the O-H of the carboxylic acid. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can slow down the proton exchange rate, allowing for the observation of these labile protons.[6][7]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Interpretation
The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the propionic acid chain protons, the methyl group protons, and the exchangeable N-H and O-H protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (OH ) | ~12.0 | Singlet (broad) | 1H |
| Imidazole (NH ) | ~12.5 | Singlet (broad) | 1H |
| Aromatic (H -4, H -6, H -7) | 7.0 - 7.6 | Multiplet/Singlet | 3H |
| Propionic Acid (-CH₂ -COOH) | ~2.7 | Triplet | 2H |
| Propionic Acid (-CH₂-CH₂ -COOH) | ~3.1 | Triplet | 2H |
| Methyl (-CH₃ ) | ~2.4 | Singlet | 3H |
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-7.6 ppm). The substitution pattern will lead to specific splitting patterns. H-4 and H-7 will likely be doublets, while H-6 will be a singlet or a narrowly split doublet.
-
Propionic Acid Protons: The two methylene groups of the propionic acid chain will appear as triplets, assuming coupling to each other, in the range of 2.7-3.1 ppm.
-
Methyl Protons: The methyl group on the benzene ring will give rise to a sharp singlet at around 2.4 ppm.
-
Labile Protons: The carboxylic acid proton is expected to be a broad singlet at a downfield shift of around 12.0 ppm.[8][9] The N-H proton of the imidazole ring will also be a broad singlet, typically in the range of 12.5 ppm in DMSO-d₆.[6][10]
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C =O) | ~173 |
| Imidazole (C -2) | ~152 |
| Aromatic (C -3a, C -7a) | ~135-143 |
| Aromatic (C -5) | ~131 |
| Aromatic (C -4, C -6, C -7) | ~110-123 |
| Propionic Acid (-C H₂-COOH) | ~33 |
| Propionic Acid (-CH₂-C H₂-COOH) | ~25 |
| Methyl (-C H₃) | ~21 |
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, appearing around 173 ppm.[9]
-
Aromatic and Heteroaromatic Carbons: The carbons of the benzimidazole ring system will resonate in the 110-152 ppm range. The C-2 carbon, being attached to two nitrogen atoms, will be the most downfield of this group.
-
Aliphatic Carbons: The methylene carbons of the propionic acid chain and the methyl carbon will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the benzimidazole ring.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired using a solid sample, typically prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
IR Spectral Interpretation
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| Carboxylic Acid O-H Stretch | 2500-3300 | Very broad |
| N-H Stretch (Imidazole) | 3100-3300 | Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |
| Carboxylic Acid C=O Stretch | 1700-1725 | Strong, sharp |
| C=N and C=C Stretches (Aromatic) | 1500-1620 | Medium to strong |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
| O-H Bend (Carboxylic Acid) | 920-960 | Broad |
-
O-H and N-H Stretching: A very prominent, broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8][11][12] Superimposed on this may be the N-H stretching band of the imidazole ring.
-
C=O Stretching: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[9][11]
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the benzimidazole ring will appear in the 1500-1620 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron impact (EI) ionization can also be used, which will result in more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.
Mass Spectral Interpretation
The expected molecular weight of this compound (C₁₁H₁₂N₂O₂) is approximately 204.23 g/mol .
-
Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 205. In EI-MS, the molecular ion peak [M]⁺ at m/z 204 should be observed.
-
Fragmentation Pathways: The fragmentation of benzimidazole derivatives often involves characteristic losses.[13][14][15][16][17]
Figure 2. A plausible fragmentation pathway for this compound in EI-MS.
Key fragmentation patterns may include:
-
Loss of the carboxylic acid group: A significant fragment at m/z 159 corresponding to the loss of the -COOH radical.
-
Loss of water: A fragment at m/z 186 resulting from the loss of a water molecule.
-
Cleavage of the propionic acid chain: Fragmentation of the side chain can lead to various smaller ions. For instance, the ion at m/z 159 could further lose an ethene molecule to give a fragment at m/z 131.
Conclusion
The structural elucidation of this compound relies on the synergistic use of NMR, IR, and MS. This guide provides the foundational knowledge and expected spectral data to confidently identify and characterize this and similar benzimidazole derivatives. By understanding the principles behind each technique and the characteristic spectral features of the constituent functional groups, researchers can ensure the integrity and purity of their compounds, a critical aspect of drug discovery and development.
References
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"solubility of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid in different solvents"
An In-depth Technical Guide to the Solubility of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid in Various Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior in both chemical and biological systems. For a molecule like this compound, which possesses both acidic and basic functional groups, solubility is not a single value but a complex function of the solvent environment, particularly pH in aqueous media. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this amphoteric benzimidazole derivative. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as a vital resource for researchers, chemists, and formulation scientists in the pharmaceutical industry. We will explore the structural features of the target molecule, delve into the theory of solubility, and present robust methodologies for its quantification, thereby enabling a rational approach to solvent selection for synthesis, purification, and formulation development.
Introduction to this compound and the Imperative of Solubility
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The molecule's structure is characterized by a fused benzene and imidazole ring system, with a methyl group at the 5-position and a propionic acid chain at the 2-position. This unique combination of a basic imidazole moiety and an acidic carboxylic acid group confers an amphoteric nature, making its solubility behavior particularly nuanced.
In drug development, solubility is a cornerstone of success.[2] It influences every stage, from the choice of reaction media in synthesis to the purification via crystallization, and ultimately to the formulation of a dosage form with adequate bioavailability.[3][4] Poor solubility can lead to challenges in achieving desired concentrations for in vitro assays, difficulties in purification, and erratic absorption in vivo, potentially causing a promising drug candidate to fail.[1][2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are not merely academic exercises but essential steps in its scientific and commercial development.
Physicochemical and Structural Analysis
A molecule's solubility is intrinsically linked to its structure. The key features of this compound are:
-
The Benzimidazole Core: This aromatic, heterocyclic system is relatively nonpolar but contains two nitrogen atoms. One nitrogen is part of an amine-like structure (-NH-) and can act as a hydrogen bond donor, while the other is imine-like (=N-) and can act as a hydrogen bond acceptor and a weak base (proton acceptor).
-
The Propionic Acid Side Chain (-CH₂CH₂COOH): This group is the primary acidic center of the molecule. The carboxylic acid function can donate a proton, making the molecule more soluble in basic solutions. It is also a strong hydrogen bond donor and acceptor.
-
The Methyl Group (-CH₃): Attached to the benzene ring, this group is nonpolar and contributes to the overall lipophilicity of the molecule, which generally decreases aqueous solubility.[1]
Amphoteric Nature and pH-Dependent Ionization
The presence of both a basic nitrogen atom in the imidazole ring and an acidic carboxylic acid group makes the compound amphoteric. This means it can exist in different ionic states depending on the pH of the aqueous environment:
-
In strongly acidic solutions (low pH): The basic nitrogen on the imidazole ring will be protonated, forming a cation.
-
In neutral solutions (near the isoelectric point): The molecule may exist predominantly as a neutral species or a zwitterion (internally charged but overall neutral).
-
In strongly basic solutions (high pH): The carboxylic acid group will be deprotonated, forming an anion.
The solubility of ionizable drugs is highly pH-dependent, with the ionic forms typically being much more soluble in water than the neutral form.[5] This relationship is fundamental to predicting the compound's behavior.
Theoretical Principles of Solubility
"Like Dissolves Like": The Role of Polarity
The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[6][7] Solvents can be broadly classified based on their polarity and hydrogen bonding capabilities.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High. Solubility in water is highly pH-dependent. | These solvents can engage in hydrogen bonding with both the carboxylic acid and the benzimidazole nitrogens. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are polar and can accept hydrogen bonds, effectively solvating the molecule. DMSO is often an excellent solvent for many benzimidazole derivatives.[8] |
| Low Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | These solvents have intermediate polarity. Some solubility may be observed, but it is unlikely to be high. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The significant polarity from the carboxylic acid and imidazole ring is incompatible with nonpolar solvents. |
The pH-Solubility Profile of an Amphoteric Compound
For an amphoteric compound like this compound, the aqueous solubility as a function of pH is expected to follow a "U-shaped" curve.[5] The minimum solubility occurs at the isoelectric point (pI) , where the net charge of the molecule is zero. As the pH moves away from the pI in either the acidic or basic direction, the molecule becomes charged (cationic or anionic), leading to stronger interactions with polar water molecules and a significant increase in solubility.[9][10]
Caption: Relationship between pH and the dominant ionic species and resulting aqueous solubility.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, empirical determination is essential for accurate data. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method.[11] This method ensures that the solution has reached equilibrium with the solid state, providing the most reliable solubility value.[11][12]
Protocol 4.1: The Equilibrium Shake-Flask Method
This protocol describes the definitive method for determining the thermodynamic solubility of a compound in a given solvent system.
Objective: To determine the equilibrium solubility of this compound at a specified temperature.
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. After separating the undissolved solid, the concentration of the compound in the saturated supernatant is quantified.[13]
Materials and Reagents:
-
This compound (solid)
-
Selected solvents (e.g., pH-adjusted buffers, organic solvents)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess of solid this compound to a vial. The excess should be clearly visible to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical for thermodynamic solubility.[2][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates. Note: Adsorption of the compound to the filter should be checked.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for the analytical method (e.g., 100-fold dilution) to bring the concentration within the calibrated range of the assay.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the RP-HPLC protocol described below.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Caption: Standard workflow for the Shake-Flask solubility determination method.
Protocol 4.2: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To accurately quantify the concentration of this compound in solution.
Principle: RP-HPLC separates compounds based on their hydrophobicity. The compound is eluted from a nonpolar stationary phase by a polar mobile phase. A UV detector measures the absorbance of the compound as it elutes, and the peak area is proportional to its concentration.[14][15] This method is well-suited for analyzing benzimidazole derivatives.[16][17]
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to ensure consistent protonation of the analyte and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start with 10% B, ramp to 90% B over 10 min | A gradient elution is effective for ensuring the compound elutes with a sharp peak and for cleaning the column. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at ~280 nm | Benzimidazole systems typically have strong UV absorbance in this region. The optimal wavelength should be confirmed experimentally.[14] |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 1, 5, 10, 50 µg/mL) in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) > 0.999.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Protocol 4.1).
-
Concentration Determination: Determine the concentration of the diluted sample using its peak area and the linear regression equation from the calibration curve.
-
Final Calculation: Multiply the determined concentration by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).
Caption: Workflow for the quantification of solute concentration using HPLC.
Conclusion
The solubility of this compound is a multifaceted property dictated by its amphoteric chemical nature. While theoretical principles based on polarity and pH provide a strong predictive foundation, accurate and reliable data can only be obtained through rigorous experimental determination. The shake-flask method coupled with HPLC quantification represents the definitive approach for generating high-quality thermodynamic solubility data. This guide provides both the conceptual understanding and the practical, step-by-step protocols necessary for researchers to confidently assess the solubility of this compound, enabling informed decisions in solvent selection for any application, from chemical synthesis to pharmaceutical formulation.
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link][14]
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Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link][16]
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Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][11]
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Prat, D., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 21(12), 1659. [Link][18]
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Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link][3]
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Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link][19]
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Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link][17]
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Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 214-22. [Link][21]
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A Technical Guide to the Putative Therapeutic Targets of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. While direct biological data for this specific molecule is not extensively available in public literature, this document leverages a structure-activity relationship (SAR) analysis of analogous benzimidazole derivatives to postulate high-probability target classes. We will explore the mechanistic basis for these predictions and furnish detailed, field-proven experimental workflows for robust target identification, validation, and pathway analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.
Introduction: The Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a versatile and highly valued pharmacophore in drug discovery.[1][3][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, including enzymes, receptors, and nucleic acids.[3][5] This molecular mimicry is a key reason for the broad spectrum of pharmacological activities exhibited by benzimidazole derivatives, which include anticancer, anthelmintic, anti-inflammatory, antiviral, and antihypertensive effects.[3][6][7][8]
A number of benzimidazole-containing drugs have received FDA approval and are in clinical use, validating the therapeutic utility of this scaffold.[2][9] Notable examples include:
-
Bendamustine: An alkylating agent for treating chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[10]
-
Mebendazole & Albendazole: Broad-spectrum anthelmintics that interfere with microtubule formation in parasites.[5][11][12]
-
Omeprazole: A proton pump inhibitor used to treat acid reflux and ulcers.
-
Telmisartan: An angiotensin II receptor blocker for hypertension.
The subject of this guide, This compound , is a substituted benzimidazole. Its structure consists of the core benzimidazole ring system, a methyl group at the 5-position, and a propionic acid chain at the 2-position. While this specific molecule is not extensively characterized, its structural components provide valuable clues to its potential biological targets.
Structural Analysis and Postulated Target Classes
Based on the extensive literature on benzimidazole derivatives, we can hypothesize several high-probability target classes for this compound.
Tubulin and Microtubule Dynamics
Rationale: The most well-established mechanism for many benzimidazole compounds, particularly anthelmintics like albendazole and mebendazole, is the inhibition of tubulin polymerization.[11][12][13] These drugs bind to the β-tubulin subunit, preventing the formation of microtubules, which are essential for cell division, intracellular transport, and structural integrity.[12][14] This disruption leads to mitotic arrest and apoptosis, particularly in rapidly dividing cells like parasites and cancer cells.[5] Many FDA-approved anthelmintic benzimidazoles are now being repurposed for cancer therapy due to this mechanism.[5][10]
Therapeutic Relevance: Cancer. The selective toxicity of these agents can be attributed to differences between parasitic/cancer cell tubulin and human host tubulin.[13]
Protein Kinases
Rationale: The benzimidazole scaffold is a common feature in many kinase inhibitors. Its purine-like structure allows it to function as an ATP-competitive inhibitor, binding to the ATP pocket of various kinases and blocking their catalytic activity. Several benzimidazole derivatives have been developed as potent inhibitors of kinases crucial to cancer cell signaling, such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Aurora Kinases
Therapeutic Relevance: Cancer, Inflammation. Kinase signaling pathways are frequently dysregulated in cancer, driving proliferation, angiogenesis, and metastasis.[15] They also play a key role in inflammatory responses.
Epigenetic Modulators (HDACs, HMTs)
Rationale: Emerging research has highlighted that benzimidazole derivatives can act as potent inhibitors of epigenetic targets, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs).[16] Epigenetic dysregulation is a hallmark of cancer, and targeting these enzymes has become a promising therapeutic strategy.[16]
Therapeutic Relevance: Cancer. Reversing aberrant epigenetic modifications can restore normal gene expression patterns and inhibit tumor growth.
Poly(ADP-ribose) Polymerase (PARP)
Rationale: Certain tricyclic benzimidazole carboxamide derivatives, such as Rucaparib, are potent inhibitors of PARP enzymes (PARP-1, -2, and -3).[10] PARP inhibitors are particularly effective in cancers with mutations in DNA repair genes like BRCA1/2, leading to synthetic lethality. Rucaparib is FDA-approved for treating ovarian and fallopian tube cancers.[10]
Therapeutic Relevance: Cancer, particularly those with specific DNA repair deficiencies.
Experimental Workflows for Target Identification and Validation
To empirically determine the specific molecular targets of this compound, a systematic and multi-pronged approach is required. The following workflows provide a logical progression from unbiased target discovery to rigorous validation.
Workflow for Unbiased Target Identification
The initial step is to identify which proteins in a complex biological sample physically interact with the compound. Affinity chromatography coupled with mass spectrometry is the gold standard for this purpose.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization:
-
Synthesize an analog of the compound with a linker arm (e.g., an amino-hexyl linker) suitable for covalent attachment.
-
Covalently couple the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.
-
Prepare a parallel batch of control beads, where the linker is blocked without the compound attached, to control for non-specific binding to the matrix and linker.
-
-
Protein Extraction:
-
Culture a relevant cell line (e.g., a cancer cell line predicted to be sensitive) and harvest the cells.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to create a total cell lysate.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-coupled beads and the control beads separately for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads using a competitive eluent or a denaturing solution (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the entire protein lane, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database to identify the proteins. Candidate targets are those significantly enriched in the compound pulldown compared to the control.
-
Target Engagement and Affinity Measurement
Once a list of putative targets is generated, it is critical to confirm direct binding and quantify the interaction.
Table 1: Techniques for Target Engagement & Affinity
| Technique | Principle | Key Output | Causality Insight |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over an immobilized target protein. | KD (dissociation constant), kon, koff | Provides real-time kinetics of the binding event, confirming a direct interaction and its strength. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein. | KD, ΔH (enthalpy), ΔS (entropy) | Provides a complete thermodynamic profile of the interaction, revealing the driving forces (e.g., hydrogen bonds, hydrophobic effects). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that compound binding stabilizes the target protein against heat-induced denaturation. | Thermal shift (ΔTm) | Confirms target engagement within the complex environment of a live cell or cell lysate. |
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or quantitative mass spectrometry.
-
Analysis: Plot the soluble protein fraction against temperature to generate a melting curve. A positive thermal shift (increase in melting temperature, Tm) in the compound-treated samples compared to the control indicates target stabilization and therefore, engagement.
Functional Validation
Confirming a direct physical interaction is necessary but not sufficient. The final step is to demonstrate that this binding event modulates the biological function of the target, leading to a cellular phenotype.
-
For Enzyme Targets (e.g., Kinases, HDACs):
-
In Vitro Activity Assays: Use purified, recombinant target protein to measure the effect of the compound on its enzymatic activity. This directly determines the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
-
For Signaling Pathway Components:
-
Cell-Based Pathway Assays: Measure the phosphorylation status of downstream substrates (for kinases) or the expression of downstream target genes (for epigenetic modulators) in treated cells. This links target engagement to a functional pathway outcome.
-
-
For Cellular Phenotypes:
-
Phenotypic Assays: Correlate target engagement and functional modulation with a relevant cellular outcome, such as apoptosis (e.g., Caspase-3/7 activation assay), cell cycle arrest (e.g., flow cytometry analysis of DNA content), or inhibition of proliferation (e.g., MTT or colony formation assays).
-
Signaling Pathway Analysis: A Case Study for a Putative Kinase Target
If a kinase like VEGFR2 were identified as a primary target, it would be crucial to understand how this compound impacts its downstream signaling cascade.
Caption: Postulated inhibition of the VEGFR2 signaling pathway.
This diagram illustrates how the compound, by acting as an ATP-competitive inhibitor at the VEGFR2 kinase domain, could block the initiation of multiple downstream cascades (PI3K/AKT, RAS/MAPK, PLCγ) that are fundamental to angiogenesis and tumor growth.
Summary and Future Directions
While this compound is a novel chemical entity, its core benzimidazole scaffold strongly suggests a high potential for therapeutic activity. Based on extensive precedent in medicinal chemistry, the most promising target classes include tubulin , protein kinases , epigenetic modulators , and PARP .
The immediate path forward involves a systematic application of the experimental workflows detailed in this guide. An unbiased affinity-based proteomics screen is the recommended first step to identify direct binding partners. Subsequent validation using biophysical (SPR, ITC), cell-based (CETSA), and functional assays will be critical to confirm these initial hits and elucidate the compound's precise mechanism of action. This rigorous, multi-faceted approach will pave the way for its potential development as a novel therapeutic agent.
References
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Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]
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Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Salahuddin, et al. (2024). Current Achievements of Benzimidazole: A Review. ResearchGate. [Link]
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Wikipedia. (n.d.). Benzimidazole. Wikipedia. [Link]
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Sharma, D., et al. (2019). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]
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Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
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Lacey, E. (1990). Mode of action of benzimidazoles. PubMed. [Link]
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Al-Ostath, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
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Kumar, S. (2023). A Review on Medical Significance of Benzimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosci., Biotechnol. Res. Asia. [Link]
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Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
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Al-Salahi, R., et al. (2025). Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. Letters in Drug Design & Discovery. [Link]
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Goud, N. S., et al. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Chemical structures of FDA-approved benzimidazole-based anthelmintic agents. ResearchGate. [Link]
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Law, K. S., & Yeong, K. Y. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
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ResearchGate. (n.d.). Examples of benzimidazole-based drugs that have been marketed. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure of various benzimidazole derivatives that are approved by the FDA as anthelmintic agents. ResearchGate. [Link]
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"in vitro screening of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid"
An In-Depth Technical Guide to the In Vitro Screening of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] This guide outlines a comprehensive, multi-phase in vitro screening cascade for a novel derivative, this compound. The strategy is designed to systematically evaluate its cytotoxic profile and explore its therapeutic potential in oncology, inflammation, and neuroprotection. This document provides not only detailed, field-proven protocols but also the strategic rationale behind the experimental sequence, empowering research teams to make rapid, data-driven decisions.
Introduction: The Strategic Rationale for Screening
The core of our test molecule, the benzimidazole ring, is an isostere of natural purine nucleotides, allowing it to readily interact with the macromolecules of the cell.[3] This inherent bioactivity necessitates a broad yet systematic initial investigation. The propionic acid moiety further suggests potential modulation of metabolic and inflammatory pathways, drawing parallels to gut microbial metabolites like indole-3-propionic acid, which are known to have anti-inflammatory and neuroprotective roles.[5]
Our screening strategy is therefore built on a logical progression. We must first establish the compound's fundamental safety profile before exploring its efficacy. A compound that is broadly cytotoxic at low concentrations has a limited therapeutic window, regardless of its target-specific potency. Once a safe concentration range is defined, we can proceed to broad, disease-oriented screening, followed by more focused, hypothesis-driven assays. This phased approach, outlined below, is designed to maximize data generation while conserving resources.
Diagram 1: Proposed In Vitro Screening Cascade
Caption: A phased approach ensures foundational data informs subsequent, more targeted experiments.
Phase 1: Foundational Screening
The objective of this initial phase is to establish the compound's intrinsic cytotoxicity and perform a wide-net screen for anticancer activity. This approach quickly identifies potent but non-specific compounds and can reveal unexpected patterns of activity that warrant further investigation.
General Cytotoxicity Profiling
Rationale: Before assessing therapeutic efficacy, it is crucial to determine the concentration range at which the compound is toxic to normal, non-cancerous cells. This establishes a baseline therapeutic index. We utilize two distinct assays measuring different aspects of cell death: metabolic activity (MTT) and membrane integrity (LDH). Using two methods provides a more robust and validated toxicity profile.[6]
Table 1: Example Cytotoxicity Data Summary
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Interpretation |
| HepG2 (Liver) | MTT | Metabolic Activity | > 100 µM | Low metabolic toxicity in liver cell model. |
| HepG2 (Liver) | LDH Release | Membrane Integrity | > 100 µM | No significant membrane damage. |
| HEK293 (Kidney) | MTT | Metabolic Activity | 85 µM | Moderate metabolic toxicity at high conc. |
| HEK293 (Kidney) | LDH Release | Membrane Integrity | > 100 µM | No significant membrane damage. |
Protocol 2.1.1: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2.1.2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[9]
-
Experimental Setup: Seed and treat cells as described in the MTT protocol (2.1.1). It is critical to include a "maximum LDH release" control by adding a lysis buffer (e.g., Triton X-100) to a set of wells 30 minutes before the endpoint.[9]
-
Sample Collection: After the 48-72 hour incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing a substrate and a tetrazolium dye) to each well according to the manufacturer's instructions (e.g., ThermoFisher Scientific Pierce LDH Cytotoxicity Assay Kit).
-
Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. The reaction produces a red formazan product. Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background (medium-only control) from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
Broad-Spectrum Anticancer Screen: The NCI-60 Panel
Rationale: The NCI-60 screen, developed by the US National Cancer Institute, is a powerful tool for identifying novel anticancer agents.[10] It assesses the growth-inhibitory effects of a compound against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[11] This provides a rich dataset that can reveal cell-type selectivity and even suggest a potential mechanism of action through the COMPARE algorithm, which matches the compound's activity pattern against a database of known agents.[12]
Methodology Overview: The NCI-60 screen is typically performed as a service by the National Cancer Institute's Developmental Therapeutics Program (DTP). Researchers can submit compounds for screening. The modern high-throughput screen uses a 384-well format with a 72-hour drug exposure period and measures cell viability using the CellTiter-Glo luminescent assay, which quantifies ATP levels.[12][13]
-
Initial Screen: The compound is first tested at a single high concentration (e.g., 10 µM) across all 60 cell lines.
-
Five-Dose Screen: If significant growth inhibition is observed, the compound proceeds to a full five-dose screen to generate detailed dose-response curves and calculate key parameters like:
-
GI50: The concentration causing 50% growth inhibition.
-
TGI: The concentration causing total growth inhibition (cytostatic effect).
-
LC50: The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).
-
Phase 2: Hypothesis-Driven Targeted Assays
Based on the structural characteristics of this compound, we hypothesize potential activity in inflammation and neuroprotection. These assays are more focused and designed to test specific biological functions.
Anti-Inflammatory Activity
Rationale: Many benzimidazole derivatives exhibit anti-inflammatory properties.[2][3] We will use a well-established in vitro model of inflammation: murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[14] LPS activation leads to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15][16] The ability of our compound to inhibit the production of these mediators is a direct measure of its anti-inflammatory potential.
}``` Caption: LPS activates macrophages via the TLR4 receptor, leading to the release of inflammatory mediators.
Protocol 3.1.1: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined in Phase 1) for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 18-24 hours.
-
Griess Assay: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent. [14] * Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 10 minutes.
-
Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the results.
-
Protocol 3.1.2: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6)
-
Experimental Setup: The experiment is performed as described in Protocol 3.1.1.
-
Supernatant Collection: After the 18-24 hour incubation, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s protocol. T[16][17]his typically involves binding the cytokine to a specific antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
Neuroprotective Activity
Rationale: Excitotoxicity, primarily caused by excessive stimulation of glutamate receptors, is a key mechanism of neuronal damage in stroke and neurodegenerative diseases. A[18][19]n in vitro model of glutamate-induced toxicity in neuronal cells can effectively screen for compounds with neuroprotective potential. T[20][21]he compound is assessed for its ability to rescue cells from glutamate-induced cell death.
Diagram 3: Glutamate-Induced Excitotoxicity Pathway
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A Technical Guide to Homology Modeling and Interaction Analysis: A Case Study of a Putative Protein Kinase Target for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
This guide provides an in-depth, technically-focused walkthrough of the computational workflow used to predict the structure of a protein target and analyze its interaction with a small molecule. We will use 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a compound belonging to the pharmacologically significant benzimidazole class, as our ligand of interest.
Given that no specific protein target for this exact molecule is publicly documented, this guide will simulate a real-world drug discovery scenario. We will posit a plausible target based on the known activities of benzimidazole derivatives, which are frequently potent protein kinase inhibitors[1]. For this case study, we will select a hypothetical human protein kinase (henceforth "Target Kinase") for which no experimental structure exists but which has suitable templates for homology modeling. This approach allows us to demonstrate the complete pipeline from sequence to dynamic interaction analysis, providing a robust framework for researchers in structural biology and drug development.
Part 1: Homology Modeling of the Target Kinase
The foundational step in structure-based drug design is obtaining a high-quality three-dimensional model of the protein target. When an experimental structure is unavailable, homology modeling is the most reliable computational method, provided a suitable template structure exists[2][3]. The accuracy of the final model is directly proportional to the sequence identity between the target and the template, with models built on >50% identity often being accurate enough for drug design applications[4].
Rationale and Template Selection
The first and most critical step is the identification of a suitable template structure from the Protein Data Bank (PDB)[2]. The choice of template dictates the ceiling of quality for the final model.
Causality Behind Experimental Choices: We seek a template that is not just the closest homolog by sequence identity but also represents the desired functional state of the enzyme (e.g., active or inactive conformation). Furthermore, a high-resolution crystal structure (<2.5 Å) is preferred as it provides a more accurate backbone scaffold. The presence of a co-crystallized ligand similar to our target can be highly advantageous, as it provides an experimentally validated binding pocket conformation[5].
Protocol: Template Identification
-
Obtain the Target Sequence: Secure the full-length amino acid sequence of the "Target Kinase" in FASTA format from a protein database like UniProt.
-
Perform a BLAST Search: Use the Basic Local Alignment Search Tool (BLAST) against the PDB database (BLASTp suite) to find proteins with known structures that share sequence similarity with our Target Kinase[3].
-
Analyze and Select Templates: Critically evaluate the top BLAST hits based on the criteria outlined in the table below. For our case study, we assume the search yields the following potential templates:
| Template PDB ID | Sequence Identity (%) | Query Coverage (%) | Resolution (Å) | E-value | Comments |
| 2XXX | 65% | 98% | 1.8 | 2e-150 | Optimal Choice: High identity, high resolution, full coverage. Co-crystallized with an ATP-competitive inhibitor. |
| 3YYY | 58% | 95% | 2.2 | 5e-142 | Good alternative, slightly lower identity and resolution. Different ligand class. |
| 4ZZZ | 40% | 85% | 2.8 | 1e-95 | Lower identity, poor resolution. Not ideal for initial model building but could be used for loop modeling comparison. |
Based on this analysis, PDB ID 2XXX is selected as the primary template for building our homology model.
Sequence Alignment
An accurate alignment is the blueprint for the model. Errors in the alignment, especially in the low-identity regions that often correspond to loops, will directly translate into structural inaccuracies in the final model[6].
Protocol: Target-Template Alignment
-
Initial Alignment: Perform a pairwise sequence alignment between the Target Kinase and the sequence of PDB ID 2XXX using a robust algorithm like Clustal Omega or T-Coffee.
-
Manual Refinement: This step is crucial for expert-level modeling. Visually inspect the alignment, paying close attention to:
-
Conserved Motifs: Ensure that known functional motifs of protein kinases (e.g., the DFG motif in the activation loop) are perfectly aligned.
-
Gaps: Gaps should preferentially be placed in loop regions rather than within secondary structure elements (alpha-helices or beta-sheets). The structural information from the template (PDB ID 2XXX) can be used to guide this.
-
Binding Site Residues: If the template has a bound ligand, ensure the residues forming the binding pocket are properly aligned.
-
Model Building and Refinement
With a refined alignment, the three-dimensional coordinates of the Target Kinase can be generated.
Protocol: 3D Model Construction
-
Core Backbone Generation: The coordinates of the aligned residues from the template (2XXX) are copied to the target sequence.
-
Loop Modeling: Regions where the target sequence has insertions or deletions relative to the template (gaps in the alignment) must be built de novo. This is a significant source of potential error. Servers like SWISS-MODEL use knowledge-based approaches, searching a database of known loop conformations to find a sterically plausible fit[7][8].
-
Side-Chain Placement: The conformations of the amino acid side chains are modeled. This is typically achieved using rotamer libraries, which are collections of statistically favored side-chain conformations derived from high-resolution experimental structures[9]. The program will select the rotamer that minimizes steric clashes with the surrounding environment.
-
Energy Minimization: The raw model is subjected to energy minimization using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve steric clashes and optimize local geometry. This is a refinement step to produce a more physically realistic model.
Model Validation: A Self-Validating System
A model is only as good as its validation metrics. Trustworthiness is established by subjecting the model to a battery of tests that assess its stereochemical quality and compare it to statistics from high-resolution experimental structures.
Protocol: Homology Model Quality Assessment
-
Ramachandran Plot Analysis: Use a tool like PROCHECK to generate a Ramachandran plot. This plot visualizes the phi (φ) and psi (ψ) backbone dihedral angles of all residues. A high-quality model should have >90% of its residues in the "most favored" regions.
-
Stereochemical and Geometric Quality: Use tools like MolProbity to check for bad bond lengths, bond angles, and steric clashes ("clashscore").
-
Overall Fold Quality: Employ knowledge-based potentials using servers like ProSA-web or ERRAT . These tools provide a Z-score that indicates the overall quality of the model compared to a database of native protein structures. A Z-score within the range of native proteins of a similar size is indicative of a good model.
| Validation Metric | Tool | Result for Target Kinase Model | Interpretation |
| Residues in Favored Regions | PROCHECK | 94.5% | Excellent backbone stereochemistry. |
| Residues in Allowed Regions | PROCHECK | 5.0% | Acceptable. |
| Residues in Outlier Regions | PROCHECK | 0.5% | A small number of outliers is acceptable, often in flexible loop regions. |
| Overall Quality Factor | ERRAT | 91.2 | High score, indicating a good quality model. |
| Z-Score | ProSA-web | -8.5 | Within the typical range for native proteins of this size. |
The workflow for generating and validating the homology model is a cyclical process of refinement and re-validation.
Caption: Homology Modeling Workflow.
Part 2: Ligand Preparation and Molecular Docking
With a validated 3D model of the Target Kinase, we can now investigate its interaction with this compound using molecular docking. Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site.
Ligand Preparation
Proper preparation of the ligand is as important as the preparation of the protein.
-
Obtain 3D Structure: The 3D coordinates of the ligand can be downloaded from a database like PubChem.
-
Generate Tautomers/Protonation States: The ionization state of the ligand at physiological pH (≈7.4) must be determined. The propionic acid moiety will likely be deprotonated (carboxylate), and the benzimidazole nitrogens may be protonated.
-
Energy Minimization: The ligand's geometry is optimized using a quantum mechanics or molecular mechanics method to find a low-energy conformation.
-
Assign Partial Charges: Accurate partial atomic charges are critical for calculating electrostatic interactions. Tools like Antechamber from the AmberTools suite can be used to assign charges using methods like AM1-BCC.
Molecular Docking Protocol
We will use AutoDock Vina, a widely used and effective open-source docking program[10].
Protocol: Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the final validated protein model and the prepared ligand structure into the PDBQT file format using AutoDock Tools. This format includes partial charges and atom type information.
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. Since our model is based on a template (2XXX) with a bound inhibitor, we can define a grid box centered on the corresponding region in our Target Kinase model. The size of the box should be large enough to encompass the entire active site and allow the ligand rotational and translational freedom.
-
Run Docking Simulation: Execute Vina with a configuration file specifying the receptor, ligand, and grid box parameters. The exhaustiveness parameter controls the computational effort of the search; a higher value (e.g., 16 or 32) increases the likelihood of finding the optimal binding pose at the cost of longer computation time.
-
Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most likely binding mode.
Caption: Molecular Docking Workflow.
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.2 | GLU81, LEU134 | H-Bond (carboxylate), Hydrophobic |
| 2 | -8.8 | VAL23, ILE79 | Hydrophobic |
| 3 | -8.5 | LYS33, LEU134 | H-Bond (benzimidazole), Hydrophobic |
The top-ranked pose, with a binding affinity of -9.2 kcal/mol, is selected for further analysis. Visual inspection reveals that the carboxylate group of the ligand forms a hydrogen bond with a key glutamic acid residue in the hinge region of the kinase, a common interaction motif for kinase inhibitors.
Part 3: Assessing Interaction Stability with Molecular Dynamics (MD) Simulation
Molecular docking provides a static snapshot of the interaction. To evaluate the stability of the predicted binding pose and observe the dynamic behavior of the protein-ligand complex, we perform all-atom MD simulations.
MD Simulation Protocol using GROMACS
GROMACS is a high-performance and widely used package for MD simulations[1]. The general workflow involves preparing the system, running equilibration steps, and then a final production run.
Protocol: System Setup and Simulation
-
Generate Ligand Topology: The force field parameters for the ligand are not standard in most protein force fields. A server like CGenFF or the LigParGen can be used to generate a GROMACS-compatible topology (.itp file) and parameter files for the ligand. This step is critical for ensuring the simulation treats the ligand's physics correctly.
-
Prepare the Complex: The coordinates of the top-ranked docking pose are merged with the protein structure.
-
System Solvation and Ionization: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic physiological salt concentration.
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove any steric clashes introduced during the setup.
-
Equilibration: The system is gradually brought to the desired temperature and pressure through two short equilibration phases:
-
NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Position restraints are typically kept on.
-
-
Production MD: The position restraints are removed, and the simulation is run for an extended period (e.g., 100-200 nanoseconds) to collect trajectory data for analysis.
Analysis of MD Trajectories
The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time.
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to their starting positions is calculated. A stable, converging RMSD plot for both indicates that the complex is structurally stable and the ligand remains securely bound in the active site.
-
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue to identify regions of high flexibility. One would expect loop regions to have higher RMSF values, while residues in the core and the binding site (if the ligand is stable) should have lower fluctuations.
-
Interaction Analysis: The trajectory is analyzed to monitor key interactions (e.g., hydrogen bonds) between the ligand and the protein over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.
Conclusion
This guide has detailed a comprehensive, multi-step computational workflow for investigating the interaction between a small molecule and a protein target for which no experimental structure is available. By integrating homology modeling, molecular docking, and molecular dynamics simulations, we can build a plausible 3D model of a target protein, predict the binding mode of a ligand, and assess the stability of the resulting complex. Each step in this process includes critical validation and refinement stages, ensuring the trustworthiness and scientific integrity of the results. This powerful combination of techniques is an indispensable tool in modern drug discovery, enabling researchers to generate and test hypotheses, prioritize compounds, and ultimately accelerate the development of new therapeutics.
References
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]
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Bioinformatics Tutorials. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
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Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
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Bioinformatics Review. (2020). Methodology for Homology Modeling of a Simple Protein. Bioinformatics Review. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]
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Roy, A., Kucukural, A., & Zhang, Y. (2012). Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives. Journal of Chemical Information and Modeling, 52(7), 1707-1721. [Link]
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Hillisch, A., Pineda, L. F., & Hilgenfeld, R. (2004). Utility of homology models in the drug discovery process. Drug discovery today, 9(15), 659-669. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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The Vina Team. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. [Link]
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Bioinformatics Review. (2021). Homology Modeling vs ab initio Protein Structure Prediction. Bioinformatics Review. [Link]
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Le, T. H., & May, E. R. (2021). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Methods in molecular biology (Clifton, N.J.), 2199, 277–288. [Link]
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BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. BioExcel. [Link]
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DeepMind & EMBL-EBI. (n.d.). AlphaFold Protein Structure Database. AlphaFold DB. [Link]
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RCSB PDB. (2024). Structure Prediction. RCSB PDB. [Link]
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Zhang, Y. (2009). An Overview of Protein Structure Prediction: From Homology to Ab Initio. Computational Molecular Biology, 1-20. [Link]
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Cygler Lab. (n.d.). Protein analysis and structure prediction. University of Saskatchewan. [Link]
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Zhang, Y. (2009). Advances in Homology Protein Structure Modeling. Current Protein & Peptide Science, 10(4), 338-350. [Link]
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Aki, E., & Tüzün, B. (2019). Homology modeling in drug discovery. Chemical biology & drug design, 93(1), 12-20. [Link]
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Nick, T. (2024). Protein Structure Prediction: A Beginner's Guide to Free Tools and Methods. Bitesize Bio. [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SWISS-MODEL. SWISS-MODEL. [Link]
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Virtual Labs. (n.d.). To Perform Homology modeling for the given protein. Virtual Labs. [Link]
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Sowmya, A. (2015). Validation of homology modeling. Slideshare. [Link]
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Cavasotto, C. N., & Phatak, S. S. (2011). Preparation and Refinement of Model Protein–Ligand Complexes. Methods in molecular biology (Clifton, N.J.), 685, 141–157. [Link]
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Microbe Notes. (2023). Homology Modeling- Definition, Steps, Diagram, Uses. Microbe Notes. [Link]
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Wong, C. F., & Jacobson, M. P. (2010). Homology-modelling Protein-Ligand Interactions: Allowing for Ligand-Induced Conformational Change. Journal of molecular biology, 399(5), 816–830. [Link]
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Aki, E. (2022). Homology modeling in drug discovery: Overview, current applications, and future perspectives. ResearchGate. [Link]
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GROMACS forums. (2025). MD simulation of charged ligand. GROMACS forums. [Link]
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Martz, E. (2024). Practical Guide to Homology Modeling. Proteopedia, life in 3D. [Link]
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Miao, Y., & McCammon, J. A. (2016). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. Journal of computational chemistry, 37(10), 963–971. [Link]
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PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. PubChem. [Link]
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PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem. [Link]
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PubChem. (n.d.). 2-[[3-methyl-2-[[5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]benzimidazole-5-carbonyl]amino]-3-phosphono-propanoic acid. PubChem. [Link]
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Katiyar, J. C., et al. (1986). Effects of methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate on energy metabolism of Ancylostoma ceylanicum and Nippostrongylus brasiliensis. Molecular and biochemical parasitology, 19(2), 119–126. [Link]
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Methodological & Application
"synthesis protocol for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid"
An Application Note for the Synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key heterocyclic compound. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The protocol detailed herein utilizes the well-established Phillips condensation reaction, a robust and efficient method for forming the benzimidazole core.[4][5] This guide is intended for researchers, chemists, and drug development professionals, offering a step-by-step methodology, mechanistic insights, and critical process parameters to ensure reproducible and high-yield synthesis.
Introduction and Scientific Background
The benzimidazole scaffold is a privileged structure in pharmaceutical chemistry, forming the core of numerous approved drugs. The target molecule, this compound, incorporates this essential pharmacophore functionalized with a propionic acid side chain, making it a valuable building block for creating more complex drug candidates.
The synthesis is achieved through the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with succinic acid. This reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic benzimidazole ring system. The use of a mineral acid like hydrochloric acid (HCl) is crucial as it protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the diamine.[6]
Reaction Scheme:
Experimental Protocol
This section details the complete, step-by-step workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 4-methyl-1,2-phenylenediamine | ≥98% | Sigma-Aldrich | M69007 |
| Succinic acid | ≥99% | Sigma-Aldrich | S9512 |
| Hydrochloric Acid (HCl), 37% w/w | ACS Reagent | Fisher Chemical | A144 |
| Ammonia solution, 28-30% | Certified ACS | Fisher Chemical | A669 |
| Deionized Water (H₂O) | Type I | In-house | N/A |
| Ethanol, Anhydrous | ≥99.5% | Sigma-Aldrich | E7023 |
| Round-bottom flask, 250 mL | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle with controller | - | - | - |
| Reflux condenser | - | - | - |
| Buchner funnel and filter flask | - | - | - |
| pH paper | - | - | - |
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from reagent preparation to final product isolation.
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Application Note: Protocols for In Vitro Antimicrobial Activity Assessment of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus, a bicyclic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and antitumor properties.[3][4] Several commercially available drugs, such as albendazole and mebendazole, are based on this core structure.[5] The broad bioactivity of benzimidazoles is attributed to their ability to interact with various biological targets, often through non-covalent interactions facilitated by their electron-rich aromatic system.[6]
Recent research has highlighted the potential of novel benzimidazole derivatives as potent agents against a range of bacterial and fungal pathogens, including multidrug-resistant (MDR) strains.[3][7] The mechanism of action for many antimicrobial benzimidazoles involves the inhibition of essential cellular processes. A notable target is DNA gyrase, a bacterial enzyme critical for DNA replication, which, when inhibited, leads to cell death.[3][8]
This application note provides a comprehensive guide with detailed protocols for the in vitro antimicrobial evaluation of a specific novel compound: 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid . The methodologies described herein are based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure accuracy, reproducibility, and the generation of reliable data for drug discovery and development programs.[9][10] We will cover foundational screening assays, quantitative determination of inhibitory concentrations, and kinetic studies to differentiate between bactericidal and bacteriostatic effects.
Compound Handling and Stock Solution Preparation
The integrity of any antimicrobial assay begins with the proper handling and preparation of the test compound. The accuracy of all subsequent measurements depends on the precise concentration of the stock solution.
2.1 Rationale for Solvent Selection For novel compounds with unknown aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solvency power and compatibility with most in vitro assays at low final concentrations (typically ≤1%). It is crucial to determine the highest concentration of DMSO that does not affect microbial growth in a preliminary solvent toxicity test.
2.2 Protocol for Stock Solution Preparation
-
Compound Verification: Confirm the identity and purity of this compound using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) using a calibrated analytical balance.
-
Solubilization: Add a calculated volume of sterile, molecular-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Use a vortex mixer to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Assay 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[13][14]
3.1 Principle Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined by visual inspection of turbidity.[11]
3.2 Materials and Reagents
-
Test Compound: this compound stock solution.
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Microorganisms:
-
Gram-positive control: Staphylococcus aureus ATCC 25923 or ATCC 29213.[15]
-
Gram-negative control: Escherichia coli ATCC 25922.
-
Test strains of interest.
-
-
Equipment: 96-well sterile microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).
-
Reagents: 0.5 McFarland turbidity standard, sterile saline (0.85% NaCl).
3.3 Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
3.4 Step-by-Step Protocol
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension into the final well volume.[16]
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Prepare a working solution of the test compound in CAMHB (e.g., at 2X the highest desired final concentration). c. Add 200 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).
-
Inoculation and Incubation: a. Add the appropriate volume of the diluted bacterial inoculum (from step 1c) to wells 1 through 11. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
3.5 Quality Control
-
Growth Control (Well 11): Must show distinct turbidity.
-
Sterility Control (Well 12): Must remain clear.
-
Reference Strains: The MIC values for the ATCC control strains must fall within the acceptable ranges published by CLSI.[17] This validates the test media, inoculum density, and incubation conditions.[18]
3.6 Data Interpretation
-
Using a reading mirror or by holding the plate against a dark background, identify the lowest concentration of the compound that completely inhibits visible growth. This concentration is the MIC.[19]
-
For certain bacteriostatic agents, trailing or pinpoint growth may be observed; specific CLSI guidelines should be consulted for interpretation in such cases.[19]
Assay 2: Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion test is a valuable qualitative or semi-quantitative method for assessing antimicrobial susceptibility.[20][21] It is widely used for screening purposes due to its simplicity and low cost.[22]
4.1 Principle A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk after incubation.[23][24] The diameter of this zone is related to the susceptibility of the organism.
4.2 Materials and Reagents
-
Test Compound: this compound.
-
Culture Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Microorganisms: Standardized inoculum (0.5 McFarland) as prepared for the MIC test.
-
Equipment: Sterile 6 mm blank paper disks, sterile cotton swabs, forceps, ruler or calipers.
-
Controls: Disks impregnated with a standard antibiotic (e.g., Ciprofloxacin) and a solvent-only disk.
4.3 Step-by-Step Protocol
-
Disk Preparation: Aseptically apply a precise volume (e.g., 10 µL) of a known concentration of the test compound solution onto a sterile blank paper disk. Allow the solvent to evaporate completely in a sterile environment. Prepare a solvent control disk using only the solvent (e.g., DMSO).
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). b. Remove excess liquid by pressing the swab against the inside of the tube. c. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[22] d. Allow the plate to dry for 3-5 minutes.
-
Disk Application: a. Using sterile forceps, place the impregnated disks onto the agar surface. b. Press gently to ensure complete contact with the agar. Space disks at least 24 mm apart to prevent zone overlap.[20]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[23]
4.4 Quality Control
-
Solvent Control: The solvent-only disk should not produce any zone of inhibition.
-
Positive Control: The zone diameter for the standard antibiotic disk with a QC strain (E. coli ATCC 25922 or S. aureus ATCC 25923) must be within CLSI-defined limits.
-
Growth: The lawn of bacterial growth should be confluent and uniform.
4.5 Data Interpretation
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
-
While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a relative measure of activity. Larger zones generally indicate higher activity.[21]
Assay 3: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[25]
5.1 Principle A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC) in a liquid medium. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals the killing kinetics.[26]
5.2 Materials and Reagents
-
All materials from the Broth Microdilution assay.
-
Additional Reagents: Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions, Tryptic Soy Agar (TSA) plates.
5.3 Experimental Workflow Diagram
Caption: Workflow for the time-kill kinetics assay.
5.4 Step-by-Step Protocol
-
Preparation: Prepare flasks containing CAMHB with the test compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Inoculation: Inoculate each flask with a standardized log-phase bacterial culture to a final density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from each flask.
-
Incubation: Place the flasks in a shaking incubator (35°C) to ensure aeration.
-
Subsequent Sampling: Remove aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).[26]
-
Quantification: For each aliquot, perform 10-fold serial dilutions in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Colony Counting: Incubate the plates for 18-24 hours and count the colonies on plates containing 30-300 colonies. Calculate the CFU/mL for each time point.
5.5 Data Interpretation
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point (usually 24 hours).
-
Bacteriostatic Activity: Growth is inhibited (little change in CFU/mL from the initial inoculum), but the reduction is <3-log₁₀. The CFU/mL count is significantly lower than the growth control.
Data Presentation: Summary of Antimicrobial Activity
Organizing quantitative data into a clear table is essential for comparison and analysis. The following table presents a hypothetical summary of results for this compound.
| Microorganism | Strain ID | Type | MIC (µg/mL) | MBC (µg/mL) | Disk Diffusion (mm) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 4 | 8 | 18 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 8 | 16 | 15 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 | >64 | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 | >64 | 0 |
| Candida albicans | ATCC 10231 | Fungus | 32 | >64 | 10 |
Note on MBC: The Minimum Bactericidal Concentration (MBC) is determined by sub-culturing 10-100 µL from the clear wells of the MIC plate onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[13][14] An MBC/MIC ratio of ≤4 is often indicative of bactericidal activity.[14]
References
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-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
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MDPI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]
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Research J. Pharm. and Tech. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]
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CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method. CLSI. [Link]
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ACS Publications. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. [Link]
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"protocol for testing antifungal activity of benzimidazole compounds"
Application Note & Protocol
Topic: Protocol for Testing the Antifungal Activity of Benzimidazole Compounds Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for determining the in vitro antifungal activity of novel or existing benzimidazole compounds. Benzimidazoles are a critical class of antifungals that function by disrupting microtubule formation, a mechanism distinct from azoles and polyenes.[1][2] Accurate and reproducible assessment of their potency is paramount for drug discovery, development, and resistance monitoring. This guide is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document for filamentous fungi, to ensure data integrity and comparability across laboratories.[3][4][5] We will detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for establishing the Minimum Fungicidal Concentration (MFC), providing researchers with a robust framework for evaluating the fungistatic and fungicidal properties of their compounds.
Scientific Foundation: Mechanism of Action & Rationale for Testing
Benzimidazole's Mode of Action: Targeting the Fungal Cytoskeleton
Benzimidazole compounds, such as carbendazim and thiabendazole, exert their antifungal effect by targeting β-tubulin.[1] They bind to this protein subunit, preventing its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, critical for mitotic spindle formation during cell division. By inhibiting their assembly, benzimidazoles effectively arrest mitosis, leading to a cessation of fungal proliferation.[1] This targeted mechanism underscores the importance of specific and sensitive assays to quantify their biological effect.
Detailed Protocols
Protocol 1: Preparation of Antifungal Agents
-
Rationale: A high-concentration stock solution in a non-aqueous solvent like DMSO is necessary for poorly soluble compounds. The final DMSO concentration in the assay must be kept low (≤1%) to avoid any intrinsic antimicrobial effects. [6]
-
Stock Solution: Accurately weigh the benzimidazole compound and dissolve it in 100% DMSO to create a stock solution of 1280 µg/mL. (This concentration is 100x the top final concentration of 12.8 µg/mL, assuming a 1:100 dilution into the aqueous medium).
-
Intermediate Dilution: Perform an initial dilution of the stock solution in RPMI-1640 medium to create the starting concentration for the serial dilution series. For example, dilute the 1280 µg/mL stock 1:50 in RPMI to get 25.6 µg/mL. This will be the highest concentration added to the plate.
Protocol 2: Inoculum Preparation
-
Rationale: The density of the fungal inoculum is one of the most critical variables affecting the MIC. A high inoculum can lead to falsely elevated MICs. Standardized procedures are essential for consistency. [7] A. For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Transfer the upper suspension to a new tube. Count the conidia using a hemocytometer.
-
Adjust the suspension with RPMI-1640 medium to achieve a final working concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL . This is the final inoculum concentration recommended by CLSI M38-A2. [3] B. For Yeasts (e.g., Candida spp.):
-
Subculture the yeast on an SDA plate and incubate for 24 hours at 35°C.
-
Select several distinct colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This can be done visually or with a spectrophotometer (at 530 nm, this corresponds to an absorbance of ~0.08-0.13), which yields a stock suspension of approximately 1-5 x 10⁶ CFU/mL. [6]4. Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL .
Protocol 3: Broth Microdilution for MIC Determination
-
Plate Setup: Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate. Add 200 µL of drug-free RPMI to column 12 (sterility control).
-
Serial Dilution: Add 200 µL of the highest antifungal concentration (e.g., 25.6 µg/mL) to column 1. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug).
-
Inoculation: Add 100 µL of the final working fungal inoculum to each well from columns 1 through 11. Do not add inoculum to the sterility control wells in column 12. The final volume in test wells is 200 µL, and the drug concentrations are now halved (e.g., ranging from 12.8 µg/mL to 0.025 µg/mL).
-
Incubation: Seal the plate or place it in a humidified chamber to prevent evaporation. Incubate at 35°C. Incubation times vary by organism:
-
Candida spp.: 24 hours.
-
Aspergillus spp.: 48 hours (or until sufficient growth is seen in the control well). [8]5. Reading the MIC: After incubation, read the plate visually. The MIC is the lowest drug concentration in which there is complete, or near-complete, inhibition of visible growth compared to the drug-free growth control in column 11. [9]
-
Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)
-
Rationale: This procedure determines if the inhibition observed in the MIC assay is permanent (fungicidal) or reversible (fungistatic). [10]
-
Sub-culturing: From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Mix the contents of each well thoroughly.
-
Using a pipette, withdraw a fixed volume (typically 20-100 µL) from each selected well and spread it onto a separate, labeled SDA or PDA plate.
-
Incubation: Incubate the agar plates at 35°C for 24-48 hours, or until growth is clearly visible on the plate corresponding to the growth control well.
-
Reading the MFC: Count the number of colonies (CFUs) on each plate. The MFC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFUs compared to the colony count from the initial inoculum. [11][12]In practice, it is often reported as the lowest concentration that yields ≤3 colonies. [10][12]
Data Presentation and Quality Control
Quality Control
For each assay, QC strains must be tested against a reference antifungal with known acceptable ranges (e.g., voriconazole for Aspergillus). The results must fall within the published CLSI ranges. If the QC results are out of range, the entire experiment is considered invalid and must be repeated. [13][14] Table 1: Example QC Ranges for Reference Strains (CLSI M60)
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
|---|---|---|
| C. parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
| A. fumigatus ATCC 204305 | Voriconazole | 0.12 - 0.5 |
| A. fumigatus ATCC 204305 | Amphotericin B | 0.5 - 2 |
(Note: These are illustrative ranges. Always refer to the latest CLSI M60 document for current QC ranges.)
Sample Data Table
Results should be tabulated clearly to allow for easy comparison of compound activities.
Table 2: Hypothetical Antifungal Activity of Benzimidazole Compounds
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| BZ-01 | A. fumigatus | 0.5 | 1 | 2 | Fungicidal |
| BZ-01 | C. albicans | 1 | 2 | 2 | Fungicidal |
| BZ-02 | A. fumigatus | 0.25 | >12.8 | >32 | Fungistatic |
| BZ-02 | C. albicans | 0.5 | 8 | 16 | Fungistatic |
| Voriconazole | A. fumigatus | 0.25 | 0.5 | 2 | Fungicidal |
| Voriconazole | C. albicans | 0.06 | 0.125 | 2 | Fungicidal |
Troubleshooting and Considerations
-
Trailing Growth: A phenomenon where reduced, but not completely inhibited, growth occurs over a wide range of drug concentrations. This can make MIC determination difficult. It is crucial to read endpoints consistently.
-
Paradoxical Effect: An occasional effect where a fungus shows growth at high drug concentrations but is inhibited at lower concentrations. [15][16]This is well-documented for echinocandins against Candida and Aspergillus species but is not characteristic of benzimidazoles. [17][18]If observed, it should be noted.
-
Solvent Toxicity: Always include a control well with the highest concentration of solvent (e.g., 1% DMSO) used in the assay to ensure it does not inhibit fungal growth on its own.
References
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Stevens, D. A., Espiritu, M., & Parmar, R. (2004). Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations. Antimicrobial Agents and Chemotherapy, 48(9), 3407–3411. [Link]
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Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. [Link]
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Cuenca-Estrella, M., et al. (2006). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 12(1), 10-15. [Link]
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Wagener, J., & Loiko, V. (2018). The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus. mSphere, 3(6), e00564-18. [Link]
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Cowen, L. E. (2014). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 4(11), e1107. [Link]
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Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, 49(7), 2568-2571. [Link]
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D'Accolti, M., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(4), 481. [Link]
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Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3953-3959. [Link]
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Pierce, C. G., & Lionakis, M. S. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(3), 323. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). [Link]
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Rodriguez-Tudela, J. L., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(S1), S319-S325. [Link]
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Garcia-Effron, G., et al. (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy, 80(3), 735-742. [Link]
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Yurttaş, L., et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(2), 234. [Link]
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Ataş, M., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4165-4177. [Link]
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Clemons, G. P., & Sisler, H. D. (1969). Antifungal Activity of Selected Benzimidazole Compounds. Phytopathology, 59(5), 705-706. [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic Acid Analogs
Introduction: A Strategic Approach to Screening Novel Benzimidazole Analogs
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a vast array of biological activities, including antimicrobial and anticancer effects.[1][2][3] The lead molecule, 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, and its analogs represent a promising chemical space for the discovery of novel therapeutics. High-throughput screening (HTS) is an indispensable methodology for rapidly interrogating large chemical libraries of such analogs to identify compounds with desired biological activities.[4][5][6]
Given that the specific biological target(s) of this compound are not presupposed, this guide outlines a comprehensive, multi-pronged HTS strategy. We will begin with a target-agnostic phenotypic screen to broadly assess the impact of the analogs on cell health. Subsequently, we will detail protocols for target-based assays against high-probability target classes for benzimidazole compounds, namely G-Protein Coupled Receptors (GPCRs), enzymes, and DNA interactions.[7] This parallel approach maximizes the probability of identifying bioactive compounds and elucidating their mechanisms of action.
Part 1: Target-Agnostic Primary High-Throughput Screening: A Phenotypic Approach
A logical first step in the absence of a known target is to perform a phenotypic screen. This approach allows for the identification of compounds that elicit a desired cellular response without preconceived notions about the mechanism. A cell viability assay is a robust primary screen to flag compounds with cytotoxic or cytostatic effects, which could be indicative of anticancer activity or general toxicity.
Protocol 1: Cell Viability/Cytotoxicity HTS using a Resazurin-Based Assay
This protocol describes a homogenous, fluorescence-based assay to quantify cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) should be used to identify compounds with selective activity.
-
Compound Concentration: A single, relatively high concentration (e.g., 10-20 µM) is used for the primary screen to maximize the chances of identifying hits.
-
Incubation Time: A 48-72 hour incubation period allows for the effects of the compounds on cell proliferation to become apparent.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in culture medium.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well, clear-bottom, black-walled plate.
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of the this compound analog library, typically in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding wells of the cell plate. This results in the desired final screening concentration.
-
Include appropriate controls: negative controls (DMSO vehicle only) and positive controls (a known cytotoxic agent like staurosporine).
-
-
Incubation:
-
Return the plates to the incubator for 48-72 hours.
-
-
Assay Reagent Addition:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Part 2: Target-Based High-Throughput Screening Assay Cascades
For compounds that do not show activity in the phenotypic screen, or to further characterize the hits, a panel of target-based assays is recommended. The benzimidazole core's resemblance to purines suggests potential interactions with a wide range of biological macromolecules.[1]
A. G-Protein Coupled Receptors (GPCRs): A Prime Target Family
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[8][9] Their diverse signaling pathways make them attractive targets for novel small molecules.[10][11]
Signaling Pathway for a Gs-Coupled GPCR
Caption: Workflow of a Gs-coupled GPCR signaling cascade.
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure changes in intracellular cyclic AMP (cAMP), a key second messenger in GPCR signaling.[9][12]
Causality Behind Experimental Choices:
-
Cell Line: Use a cell line engineered to express a specific GPCR of interest (e.g., CHO-K1 or HEK293 cells).
-
Assay Principle: TR-FRET provides a robust and sensitive method for detecting cAMP levels in a high-throughput format.
-
Dual Mode Screening: The assay can be run in agonist mode (to find activators) or antagonist mode (to find inhibitors).
Detailed Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells expressing the target GPCR to ~80-90% confluency.
-
Harvest, count, and resuspend cells in stimulation buffer.
-
-
Agonist Mode Screening:
-
Dispense 5 µL of cell suspension into a 384-well low-volume white plate.
-
Add 50 nL of each test compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
Antagonist Mode Screening:
-
Pre-incubate the cells with 50 nL of each test compound for 15-30 minutes.
-
Add a known agonist at a concentration that elicits a sub-maximal response (EC80).
-
Incubate for an additional 30-60 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the TR-FRET cAMP detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals, which is inversely proportional to the amount of cAMP produced.
-
B. Enzyme Inhibition Assays
Enzymes are a major class of drug targets, and many small molecules exert their effects by inhibiting enzyme activity.[13][14] A generic biochemical assay can be adapted to screen against various enzymes (e.g., kinases, proteases, phosphatases).
This protocol uses fluorescence polarization, a technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[15][16][17] In this context, an enzyme modifies a fluorescently labeled substrate, preventing it from binding to a specific binding partner, thus leading to a change in polarization.
Causality Behind Experimental Choices:
-
Assay Principle: FP is a homogenous, solution-based method that is well-suited for HTS, offering high sensitivity and precision.[18][19]
-
Substrate Concentration: The substrate concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[13]
-
Enzyme Concentration: The enzyme concentration should be titrated to produce a linear reaction rate within the desired assay time.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer, enzyme solution, fluorescently labeled substrate, and binding partner solution.
-
-
Compound Plating:
-
Dispense 50 nL of test compounds into a 384-well low-volume black plate.
-
-
Enzyme Reaction:
-
Add 5 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature (optional pre-incubation).
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate.
-
Incubate for 60-120 minutes at the optimal temperature for the enzyme.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of a stop solution containing the specific binding partner for the unmodified substrate.
-
Incubate for 30 minutes to allow for binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader. An increase in polarization indicates that the substrate was not modified and could bind to the binding partner, signifying enzyme inhibition.
-
C. DNA Binding Assays
Some benzimidazole derivatives have been shown to interact with DNA, suggesting that DNA or associated enzymes could be potential targets.[7] A simple, high-throughput assay can be used to identify compounds that bind to DNA.
This assay is based on the displacement of a fluorescent dye (e.g., PicoGreen) that intercalates into the DNA double helix. Compounds that bind to DNA will displace the dye, leading to a decrease in fluorescence.
Causality Behind Experimental Choices:
-
Assay Principle: This is a straightforward and cost-effective method for identifying potential DNA binders in a high-throughput format.
-
DNA Source: Use a standardized source of double-stranded DNA (e.g., calf thymus DNA).
-
Dye Concentration: The dye concentration should be optimized to provide a good signal-to-background ratio without saturating the DNA.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of dsDNA in a suitable buffer (e.g., TE buffer).
-
Prepare the fluorescent dye solution according to the manufacturer's protocol.
-
-
Assay Plating:
-
In a 384-well black plate, add 10 µL of the dsDNA solution.
-
Add 50 nL of the test compounds.
-
Add 10 µL of the fluorescent dye solution.
-
-
Incubation:
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the dye. A decrease in fluorescence indicates potential DNA binding.
-
Part 3: Hit Confirmation and Validation: Ensuring Data Integrity
A critical phase of any HTS campaign is the validation of initial "hits" to eliminate false positives and confirm genuine activity.[20][21] This is a multi-step process that increases confidence in the selected compounds.
Hit Validation Workflow
Caption: A typical workflow for hit validation following a primary HTS campaign.
Key Validation Steps:
-
Hit Confirmation: Re-test the initial hits from a freshly prepared sample of the compound to rule out sample handling or library integrity issues.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 or EC50).[13]
-
Counter-Screens: Employ assays designed to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds, light scattering compounds).
-
Orthogonal Assays: Use a different assay format that measures the same biological endpoint to confirm the compound's activity and mechanism.[21] For example, a GPCR hit from a cAMP assay could be confirmed using a β-arrestin recruitment assay.
Summary of Proposed HTS Assays
| Assay Type | Principle | Target Class | Primary Readout | Typical Format |
| Cell Viability | Metabolic reduction of resazurin | Target Agnostic | Fluorescence Intensity | 384-well |
| GPCR Modulation | TR-FRET | GPCRs | Emission Ratio | 384-well |
| Enzyme Inhibition | Fluorescence Polarization | Enzymes | mP (millipolarization) | 384-well |
| DNA Binding | Fluorescent Dye Displacement | DNA | Fluorescence Intensity | 384-well |
Part 4: Data Analysis and Quality Control
Rigorous quality control is essential for the reliability of HTS data.[22][23] Statistical parameters should be calculated for each assay plate to ensure its validity.
Key HTS Quality Control Metrics
| Parameter | Description | Acceptable Value | Reference |
| Z'-factor (Z-prime) | A measure of the statistical separation between the positive and negative controls. | ≥ 0.5 | |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | ≥ 2 (for inhibition assays) | [4] |
| Signal-to-Noise (S/N) | The ratio of the difference between the mean signals of the controls to the standard deviation of the background. | ≥ 10 | [4] |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as (Standard Deviation / Mean) * 100. | < 15% | [23] |
The Z'-factor is a critical parameter for validating an HTS assay. A value of 0.5 or greater indicates a robust assay with a large enough dynamic range to confidently identify hits.
Conclusion
This document provides a detailed framework for the high-throughput screening of this compound analogs. By employing a combination of target-agnostic and target-based screening approaches, researchers can efficiently identify bioactive compounds and begin to elucidate their mechanisms of action. Adherence to the detailed protocols and rigorous validation criteria outlined herein will ensure the generation of high-quality, reproducible data, accelerating the journey from hit identification to lead optimization in the drug discovery process.[24]
References
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Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). Retrieved from [Link]
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Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. (n.d.). Retrieved from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH. (n.d.). Retrieved from [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved from [Link]
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High-Throughput GPCR Assay Development - Agilent. (2021, February 2). Retrieved from [Link]
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Fluorescence Polarization (FP) - Molecular Devices. (n.d.). Retrieved from [Link]
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Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Retrieved from [Link]
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High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). Retrieved from [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). Semantic Scholar. Retrieved from [Link]
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High-Throughput Screening (HTS) Services - Charles River Laboratories. (n.d.). Retrieved from [Link]
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Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (n.d.). Retrieved from [Link]
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GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience. (2025, April 29). Retrieved from [Link]
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High Throughput Drug Screening | Sygnature Discovery. (n.d.). Retrieved from [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central. (n.d.). Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]
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Enzyme Assay Design for High-Throughput Screening - OUCI. (2005). Retrieved from [Link]
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High-Throughput Screening Assays. (n.d.). Retrieved from [Link]
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High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride - PubChem. (n.d.). Retrieved from [Link]
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3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride - PubChem. (n.d.). Retrieved from [Link]
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Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC - NIH. (n.d.). Retrieved from [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. (2025, March 28). Retrieved from [Link]
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Application Notes & Protocols: Cell-Based Assay Development for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid combines this versatile heterocyclic system with a propionic acid moiety, a feature associated with anti-inflammatory drugs and metabolic modulators.[3][4] This unique combination suggests a compelling, yet uncharted, therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. We present a tiered, cell-based assay cascade designed to first identify its primary cytotoxic and cytostatic effects, and then to dissect its potential mechanisms of action in oncology and inflammation. The protocols herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic insights.[5][6]
Strategic Assay Development Workflow
A logical and stepwise approach is crucial for characterizing a novel compound. The proposed workflow prioritizes a broad-to-specific screening funnel, minimizing resource expenditure while maximizing data acquisition.
Caption: A tiered approach to cell-based assay development for this compound.
Tier 1: Foundational Viability & Cytotoxicity Screening
The initial step is to determine the compound's effect on cell viability and to identify a suitable concentration range for subsequent experiments. This is a critical baseline for all further cellular assays.[7]
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116 |
| Seeding Density | 5,000 cells/well |
| Compound Concentration Range | 0.1 - 100 µM |
| Incubation Time | 48 hours |
| Detection Wavelength | 570 nm |
Tier 2: Proliferation and Apoptosis Assays
Once the IC50 is established, the next step is to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.
Protocol 2: BrdU Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Objective: To determine if this compound inhibits DNA synthesis in cancer cells.
Procedure:
-
Follow the cell seeding and compound treatment steps as in the MTT assay, using concentrations around the IC50 value.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.
-
Fixation and Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Objective: To determine if this compound induces apoptosis in cancer cells.
Procedure:
-
Seed and treat cells as previously described.
-
Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Tier 3: Mechanistic Assays (Target-Specific)
Based on the benzimidazole core, potential targets include kinases and proteins involved in cell cycle regulation.[9]
Caption: Potential mechanism of action for the test compound targeting a signaling pathway.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of the compound on the expression and phosphorylation status of proteins involved in cell survival and apoptosis pathways (e.g., Akt, ERK, Bcl-2 family proteins).
Procedure:
-
Treat cells with the compound at its IC50 concentration for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins and their phosphorylated forms.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Tier 4: Anti-inflammatory Potential
The propionic acid moiety suggests a potential role in modulating inflammatory responses.
Protocol 5: Measurement of Pro-inflammatory Cytokine Production
Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and treat with non-toxic concentrations of the compound.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulant | Lipopolysaccharide (LPS) |
| Cytokines Measured | TNF-α, IL-6 |
| Detection Method | ELISA |
Conclusion and Future Directions
This comprehensive guide provides a systematic framework for the initial characterization of this compound. The data generated from these assays will provide a solid foundation for understanding its biological activity and will guide further preclinical development. Future studies could involve more advanced cell models, such as 3D spheroids, and in vivo efficacy studies in relevant disease models.[5]
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Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. (2019). SLAS Discovery. [Link]
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Cell-Based Assay Development. Concept Life Sciences. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. (2016). European Journal of Medicinal Chemistry. [Link]
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Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). Molecules. [Link]
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The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2021). Frontiers in Nutrition. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2023). RSC Advances. [Link]
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Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). Molecules. [Link]
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Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) Propionic Acid, to Suppress Abnormal Synovial Cell Functions in Patients With Rheumatoid Arthritis. (1997). The Journal of Rheumatology. [Link]
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Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. (2022). Nutrients. [Link]
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Application Note: Analytical Methods for the Quantification of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Introduction: The Analytical Imperative
3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a heterocyclic compound featuring a benzimidazole core. Molecules in this class are of significant interest in pharmaceutical development for their diverse biological activities.[1][2] The accurate and precise quantification of this specific molecule is a critical prerequisite for advancing any potential therapeutic candidate. This involves establishing its concentration in various contexts, from bulk Active Pharmaceutical Ingredient (API) to complex biological matrices such as plasma. Such data is foundational for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]
This document provides a comprehensive guide to the development and application of robust analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection for pharmaceutical formulations and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications.
Physicochemical Properties & Analytical Considerations
Understanding the molecule's properties is the first step in method development. This compound is an amphoteric molecule with a carboxylic acid group (acidic) and a benzimidazole ring system (basic). This dictates its behavior in solution and on a chromatographic column.
-
pKa: The presence of both acidic and basic functional groups means the molecule's charge state is highly dependent on pH. Controlling the mobile phase pH is therefore critical for achieving reproducible retention and good peak shape.[5] For this acidic compound, a mobile phase pH at least two units below its pKa is recommended to ensure it is in a neutral, un-ionized state, which enhances retention on a reversed-phase column.[6]
-
Solubility: The molecule is expected to be soluble in organic solvents like methanol and acetonitrile, which are common in HPLC and LC-MS/MS mobile phases and sample extraction procedures.[7]
Method Selection: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is primarily driven by the required sensitivity and the complexity of the sample matrix.
-
HPLC with UV Detection: This is a robust, cost-effective, and widely available technique suitable for quantifying the analyte in relatively clean samples, such as pharmaceutical dosage forms (e.g., tablets, suspensions).[2][8] Its sensitivity is typically in the microgram per milliliter (µg/mL) range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity (nanogram or picogram per milliliter range) and selectivity.[3] It can accurately measure drug concentrations in complex biological fluids like plasma or serum by separating the analyte from endogenous components and monitoring specific mass transitions.[9][10]
Protocol I: Quantification in Pharmaceutical Formulations via HPLC-UV
This protocol outlines a method for determining the concentration of this compound in a solid dosage form.
4.1. Experimental Workflow
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Application Note & Protocols: Strategic Derivatization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid for Enhanced Biological Activity
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][][4] This document provides a comprehensive guide to the strategic derivatization of a model benzimidazole, 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. We detail the scientific rationale, step-by-step synthetic protocols for ester and amide derivatization, methods for structural characterization, and a protocol for evaluating biological activity. The focus is on explaining the causality behind experimental choices to empower researchers to rationally design and synthesize novel analogs with improved therapeutic potential.
Introduction: The Rationale for Derivatization
This compound is a versatile starting material for chemical library synthesis. Its structure features three primary sites amenable to modification: the carboxylic acid group, the benzimidazole N-H, and the aromatic ring system. The propionic acid's carboxyl group is the most accessible and logical starting point for derivatization.
Why Derivatize? The primary goal of derivatization is to modulate the parent molecule's physicochemical and pharmacological properties. By converting the polar carboxylic acid into less polar esters or a diverse range of amides, we can systematically probe the structure-activity relationship (SAR) to:
-
Enhance Potency: Improve binding affinity to the biological target.
-
Increase Selectivity: Minimize off-target effects by tailoring the molecule to fit the intended target exclusively.
-
Optimize Pharmacokinetics (ADME): Modify properties like solubility, membrane permeability, and metabolic stability. For instance, converting a carboxylic acid to an ester can create a prodrug that improves oral bioavailability.
-
Explore New Binding Interactions: Introduce new functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that can form additional interactions within the target's binding pocket.
The following diagram illustrates the key modification points on the parent scaffold.
Caption: Key sites for derivatization on the parent molecule.
Core Synthetic Protocols: From Acid to Esters and Amides
The following protocols are designed to be robust and reproducible. They include explanations for key steps, emphasizing the "why" behind the methodology.
Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
This classic acid-catalyzed method is cost-effective for generating simple alkyl esters.
-
Principle of the Method: The carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The excess alcohol serves both as a reagent and solvent, driving the equilibrium towards the ester product, as dictated by Le Châtelier's principle.
Materials and Reagents:
-
This compound
-
Methanol (or other simple alcohol, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 4.9 mmol).
-
Reagent Addition: Add 50 mL of the desired alcohol (e.g., methanol). The large excess is crucial for driving the reaction forward.
-
Catalyst Addition: While stirring, carefully add 3-5 drops of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. (Typical mobile phase: 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is no longer visible. This typically takes 4-8 hours.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water. Carefully add saturated NaHCO₃ solution until the pH is ~7-8 to neutralize the sulfuric acid catalyst and any unreacted starting material.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic layers contain the desired ester product.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes or by recrystallization to obtain the pure product.
Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling
This method is highly efficient for creating a diverse library of amides under mild conditions, preventing side reactions and racemization (if applicable).
-
Principle of the Method: Direct reaction of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires very high temperatures. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and increase efficiency by forming an active ester, which is less prone to rearrangement than the O-acylisourea.
Materials and Reagents:
-
This compound
-
EDC Hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Lithium Chloride (LiCl) solution (5%)
-
Standard workup solvents (Ethyl Acetate, NaHCO₃, Brine)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activator Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the HOBt active ester.
-
Base and Amine Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq). DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during amide bond formation without competing in the reaction.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% LiCl aqueous solution. The LiCl wash is highly effective at removing residual DMF.
-
Extraction and Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel.
Caption: General workflow for ester and amide derivatization.
Structural Characterization and Purity Analysis
Confirming the identity and purity of each newly synthesized derivative is a critical step for ensuring data validity.
| Technique | Purpose & Key Observations |
| ¹H NMR | Structure Confirmation. Look for the disappearance of the broad carboxylic acid proton (-COOH, ~12 ppm). Observe the appearance of new signals corresponding to the added moiety (e.g., a singlet at ~3.7 ppm for a methyl ester's -OCH₃; new aromatic and methylene protons for a benzylamide). |
| ¹³C NMR | Structure Confirmation. The carbonyl carbon (-C=O) signal will shift slightly upon derivatization. New carbon signals from the added ester or amide group will be present. |
| Mass Spec (LC-MS) | Molecular Weight Verification. The measured molecular weight should match the calculated mass of the expected product. This is the quickest way to confirm a successful reaction. |
| HPLC | Purity Assessment. Used to determine the purity of the final compound, which should ideally be >95% for biological testing. |
Biological Screening: A Protocol for Antimicrobial Evaluation
Benzimidazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7][8][9] The following is a standardized protocol for assessing the antimicrobial activity of the synthesized library.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Principle of the Method: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials and Reagents:
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Synthesized compounds, parent acid, and a standard antibiotic (e.g., Ciprofloxacin) dissolved in DMSO.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
Step-by-Step Procedure:
-
Compound Preparation: Prepare stock solutions of all test compounds (e.g., 10 mg/mL in DMSO). Create a working plate by performing serial 2-fold dilutions in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the 96-well plate containing 50 µL of the diluted compounds. The final volume in each well is 100 µL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration well where no bacterial growth (turbidity) is observed.
Data Presentation and Interpretation
Systematically organizing the biological data is key to extracting meaningful SAR insights.
Table 1: Hypothetical Antimicrobial Activity of Synthesized Derivatives
| Compound ID | R₁ Group (Modification) | MIC (µg/mL) vs. S. aureus |
| Parent Acid | -OH | 128 |
| 1a | -OCH₃ (Methyl Ester) | 64 |
| 1b | -OCH₂CH₃ (Ethyl Ester) | 64 |
| 2a | -NH₂ (Primary Amide) | 32 |
| 2b | -NH(CH₃) (Methylamide) | 16 |
| 2c | -NH(CH₂Ph) (Benzylamide) | 8 |
| 2d | -N(CH₂)₄O (Morpholinyl) | >128 |
Interpretation of Hypothetical Data:
-
Esterification (1a, 1b): Converting the acid to simple esters moderately improves activity (2-fold), suggesting that reducing the polarity is beneficial.
-
Amidation (2a, 2b, 2c): Amides are generally more potent than esters. Increasing the substitution and lipophilicity on the amide nitrogen (from primary amide 2a to benzylamide 2c ) leads to a significant increase in potency. This suggests the presence of a hydrophobic binding pocket that can be exploited.
-
Steric Hindrance (2d): The bulky morpholinyl amide derivative is inactive, indicating that large or sterically hindered groups at this position may prevent proper binding to the target.
Caption: A typical screening cascade for hit identification.
Conclusion
The derivatization of this compound, particularly at its carboxylic acid moiety, is a powerful strategy for generating novel chemical entities with enhanced biological profiles. By employing robust synthetic protocols for esterification and amidation and systematically evaluating the resulting compounds, researchers can elucidate critical structure-activity relationships. This knowledge-driven approach is fundamental to the process of lead optimization and the development of next-generation therapeutic agents.
References
- Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
- Bioisosteric transformation of H1-antihistaminic benzimidazole deriv
- (PDF) Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives.
- Bioisosterism. Drug Design Org.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Benzimidazole 13 as derivative with bioisosteric replacement of phenol...
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH.
- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. PubMed.
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Pharmacological Activities of Benzimidazole Deriv
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- structure-activity-relationship-analysis-of-benzimidazoles-as-emerging-anti-inflammatory-agents-an-overview. Ask this paper | Bohrium.
- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC - NIH.
- (PDF) Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
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Application Notes and Protocols: 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid as a Versatile Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid as a molecular probe. Drawing upon the well-established photophysical properties of the benzimidazole scaffold, this document outlines its potential applications in metal ion detection, pH sensing, and bioimaging. The protocols provided are designed to be adaptable and serve as a robust starting point for integrating this probe into various research and development workflows.
Introduction: The Benzimidazole Scaffold as a Privileged Fluorophore
The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature confer favorable fluorescent properties, making benzimidazole derivatives excellent candidates for molecular probes.[3][4] These probes are instrumental in elucidating biological processes and quantifying analytes with high sensitivity and selectivity.[5][6][7] The utility of benzimidazole-based probes stems from several key photophysical mechanisms:
-
Photoinduced Electron Transfer (PET): In many benzimidazole probes, the fluorescence is quenched in the ground state due to PET from a donor to the fluorophore. Upon binding to an analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence signal.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Probes with a hydroxyl group ortho to the benzimidazole nitrogen can exhibit ESIPT, resulting in a large Stokes shift and dual emission, which can be modulated by the local environment or analyte binding.[3][8]
-
Chelation-Enhanced Fluorescence (CHEF): The nitrogen atoms in the imidazole ring act as excellent chelating sites for metal ions. This coordination can rigidify the molecule, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence.[8]
This compound incorporates the key benzimidazole fluorophore, a methyl group that can subtly tune its electronic properties, and a propionic acid side chain. This carboxylic acid moiety not only enhances water solubility but also provides a convenient handle for bioconjugation to proteins, peptides, or other biomolecules.
Physicochemical Properties and Spectral Characteristics
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Based on chemical structure. |
| Molecular Weight | 204.23 g/mol | Calculated from the molecular formula. |
| Absorption Max (λabs) | ~280-320 nm | Typical for benzimidazole derivatives.[4] |
| Emission Max (λem) | ~350-450 nm | Dependent on solvent polarity and pH.[3] |
| Stokes Shift | Moderate to large | A key feature of benzimidazole fluorophores.[4] |
| Solubility | Good in polar organic solvents and aqueous buffers at physiological pH | The propionic acid moiety enhances aqueous solubility. |
Application I: Ratiometric Fluorescent Sensing of pH
The nitrogen atoms in the benzimidazole ring can be protonated, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This pH sensitivity can be exploited for ratiometric sensing of acidic environments, such as lysosomes in living cells.[6][7][9]
Principle:
At neutral or basic pH, the benzimidazole nitrogen is deprotonated, and the molecule exhibits a certain fluorescence emission profile. In an acidic environment, the imidazole nitrogen becomes protonated, which can alter the intramolecular charge transfer (ICT) characteristics, leading to a shift in the emission wavelength. By measuring the ratio of fluorescence intensities at two different wavelengths, a ratiometric and quantitative measurement of pH can be achieved, which is independent of the probe concentration.
Experimental Workflow for pH Titration
Caption: Workflow for pH titration of the molecular probe.
Protocol: Determination of pKa
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Fluorometer
-
-
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a series of 10 mL buffer solutions with finely adjusted pH values.
-
To each buffer solution, add 10 µL of the 1 mM stock solution to achieve a final probe concentration of 1 µM.
-
Mix thoroughly and allow the solutions to equilibrate for 5-10 minutes at room temperature.
-
Measure the fluorescence emission spectrum of each solution (e.g., from 350 nm to 600 nm) using an excitation wavelength determined from the absorption spectrum (e.g., 310 nm).
-
Identify two emission wavelengths that show the most significant change in opposite directions as the pH varies.
-
Plot the ratio of the fluorescence intensities at these two wavelengths against the pH.
-
Fit the data to a sigmoidal curve to determine the pKa of the probe.
-
Application II: Selective Detection of Metal Ions
The benzimidazole scaffold is a well-known chelator for various metal ions, including Co²⁺, Zn²⁺, and Cu²⁺.[5][8][10][11] The binding of a metal ion can modulate the fluorescence of the probe through mechanisms like CHEF or PET, enabling its use as a selective sensor.
Principle:
The lone pair of electrons on the sp² hybridized nitrogen atoms of the benzimidazole ring can coordinate with metal ions. This coordination can lead to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. The selectivity for a particular metal ion is determined by the specific electronic and steric environment of the benzimidazole derivative.
Experimental Workflow for Metal Ion Titration
Caption: Workflow for metal ion sensing experiments.
Protocol: Screening for Metal Ion Selectivity and Sensitivity
-
Materials:
-
This compound
-
HEPES buffer (or another suitable buffer, pH 7.4)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., CoCl₂, ZnCl₂, CuCl₂, NiCl₂, FeCl₃, CaCl₂, MgCl₂, etc.) in deionized water.
-
Fluorometer
-
-
Procedure for Selectivity Screening:
-
Prepare a 10 µM solution of the probe in HEPES buffer.
-
To separate aliquots of the probe solution, add a significant excess (e.g., 10 equivalents) of each metal ion stock solution.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the fluorescence emission spectrum of each solution.
-
Compare the fluorescence response for each metal ion to identify the most significant changes.
-
-
Procedure for Titration with a Selected Metal Ion:
-
Prepare a 10 µM solution of the probe in HEPES buffer.
-
Sequentially add small aliquots of the stock solution of the selected metal ion to the probe solution to achieve a range of final concentrations (e.g., 0 to 50 µM).
-
After each addition, mix and incubate for a few minutes before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
From this data, the binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated using the Benesi-Hildebrand equation. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
-
Application III: Bioimaging of Cellular Environments
The ability of benzimidazole derivatives to act as pH and metal ion sensors makes them promising tools for live-cell imaging. The propionic acid moiety allows for potential conjugation to cell-penetrating peptides or organelle-targeting motifs to direct the probe to specific subcellular locations.
Protocol: General Procedure for Live-Cell Fluorescence Microscopy
-
Cell Culture and Plating:
-
Culture the cells of interest (e.g., HeLa, MCF-7) in appropriate media and conditions.
-
Plate the cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the stock solution in serum-free cell culture medium to a final loading concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
For dynamic studies (e.g., monitoring pH changes), acquire a baseline image and then treat the cells with a stimulus (e.g., a compound that alters lysosomal pH) and acquire a time-lapse series of images.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of control experiments:
-
For pH Sensing: The generation of a clear sigmoidal curve in the pH titration experiment validates the pH-sensitive nature of the probe. The calculated pKa should be reproducible across multiple experiments.
-
For Metal Ion Sensing: The selectivity of the probe must be confirmed by testing against a panel of physiologically relevant metal ions. Competitive binding experiments, where the fluorescence response to the target ion is measured in the presence of other ions, are crucial for establishing the probe's robustness.
-
For Bioimaging: Control experiments should include imaging of unstained cells to assess autofluorescence, and colocalization studies with known organelle markers (e.g., LysoTracker for lysosomes) can validate the subcellular localization of the probe.
Conclusion
This compound is a promising molecular probe with a versatile benzimidazole core. Its inherent fluorescence and the potential for modulation by pH and metal ions make it a valuable tool for a wide range of applications in chemistry, biology, and drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore and exploit the full potential of this compound as a sensitive and selective molecular probe. Further characterization of its specific photophysical properties will undoubtedly expand its utility in cutting-edge research.
References
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Zhu, J., et al. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 30(15), 3309. [Link]
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Li, Y., et al. (2022). A benzimidazole-based ratiometric fluorescent probe for the accurate and rapid monitoring of lysosomal pH in cell autophagy and anticounterfeiting. Analyst, 147(20), 4629-4636. [Link]
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Kavitha, R., & Stalin, T. (2015). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Journal of Molecular Liquids, 211, 82-90. [Link]
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Kozlov, A. S., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 28(13), 5085. [Link]
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Ge, J., et al. (2022). A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging. New Journal of Chemistry, 46(10), 4694-4700. [Link]
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Patil, S. A., et al. (2018). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Journal of Taibah University for Science, 12(4), 464-474. [Link]
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PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. National Center for Biotechnology Information. [Link]
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Oakwood Chemical. (n.d.). 3-(1H-Benzoimidazol-2-yl)-propionic acid. [Link]
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Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. BMC Chemistry, 17(1), 1-17. [Link]
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Galal, S. A., et al. (2009). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European Journal of Medicinal Chemistry, 44(4), 1500-1508. [Link]
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Zhu, J., et al. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 30(15), 3309. [Link]
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Zhu, J., et al. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. [Link]
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Nikolova, S., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(16), 4949. [Link]
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Galal, S. A., et al. (2009). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European journal of medicinal chemistry, 44(4), 1500-1508. [Link]
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Zhu, J., et al. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules (Basel, Switzerland), 30(15), 3309. [Link]
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Zhang, L., et al. (2012). An inorganic-organic hybrid optical sensor for heavy metal ion detection based on immobilizing 4-(2-pyridylazo)-resorcinol on functionalized HMS. Talanta, 91, 8-14. [Link]
-
Sharma, D., & Narasimhan, B. (2023). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 39(4), 845-867. [Link]
-
Sravanthi, T., et al. (2020). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC advances, 10(49), 29334-29340. [Link]
-
Kavitha, R., & Stalin, T. (2015). Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. Luminescence, 30(5), 586-594. [Link]
-
Singh, P., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 7(5), 1-13. [Link]
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Gholampour, S., et al. (2024). Potent α-glucosidase inhibitors with benzimidazole-propionitrile hybridization; synthesis, bioassay and docking study. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2401314. [Link]
-
Aboulmaged, A. S., et al. (2023). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC medicinal chemistry, 14(11), 2235-2253. [Link]
-
Nimse, S. B., et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 16(5), 733. [Link]
-
Thomas, A. M., et al. (2021). Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+. Journal of Photochemistry and Photobiology A: Chemistry, 407, 113054. [Link]
-
Kumar, R., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC research notes, 12(1), 1-8. [Link]
-
PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. [Link]
-
Oakwood Chemical. (n.d.). 3-(1H-Benzoimidazol-2-yl)-propionic acid. [Link]
-
Al-Ostoot, F. H., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC advances, 15(14), 10609-10640. [Link]
-
Bautista-Aguilera, Ó., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]
-
Costa, S. P. G., et al. (2023). Synthesis, Photophysics, and Potential Antifungal Activity of Benzo[a]phenoxazines. Molecules, 28(24), 8089. [Link]
-
Avtina, T. V., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 11(2), 1-10. [Link]
-
Li, X. L., et al. (2018). Selective fluorescent sensing and photocatalytic properties of three MOFs based on naphthalene-1,4-dicarboxylic acid and 2,4,5-tri(4-pyridyl)-imidazole. CrystEngComm, 20(27), 3848-3855. [Link]
-
Ismail, C., et al. (2021). Synthesis and fluorescence studies of nine 1,5-benzodiazepine-2,4-dione derivatives: Dual emission and excimer fluorescence. Tetrahedron, 86, 132034. [Link]
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Application Notes and Protocols for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid: A Novel Benzimidazole-Based Fluorescent Probe for Cellular Imaging
Introduction: The Promise of Benzimidazole Scaffolds in Fluorescence Microscopy
The benzimidazole core is a privileged scaffold in medicinal chemistry and, increasingly, in the development of advanced fluorescent probes.[1] These heterocyclic compounds possess unique electronic properties, inherent biocompatibility, and synthetic versatility that make them an exceptional platform for creating probes for bioimaging, molecular recognition, and diagnostics.[1] Benzimidazole derivatives have been successfully engineered to detect a wide array of analytes and biological phenomena, including changes in pH, metal ion concentrations, and the presence of specific biomolecules like proteins and nucleic acids.[1] Their utility is rooted in their robust fluorescence, tunable photophysical properties, and their capacity to form stable complexes with various targets.[1]
This document provides detailed application notes and protocols for a novel benzimidazole derivative, 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid . While direct experimental data for this specific compound is emerging, its structural similarity to other well-characterized benzimidazole probes allows us to project its utility and provide robust starting protocols for its application in fluorescence microscopy. We will explore its potential as a pH-sensitive probe and for general cellular imaging, drawing upon the established principles of the broader benzimidazole class.
Chemical Properties and Proposed Mechanism of Action
Compound Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
The fluorescence of many benzimidazole derivatives is governed by photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET).[2][3][4] In the case of this compound, the presence of the acidic propionic acid moiety and the basic benzimidazole core suggests a strong potential for pH-dependent fluorescence. It is hypothesized that in acidic environments, protonation of the benzimidazole nitrogen may alter the electronic structure of the molecule, leading to a change in its fluorescence emission. This makes it a promising candidate for imaging acidic organelles like lysosomes or for studying cellular processes involving pH fluctuations.
The general principle of pH sensing in benzimidazole probes often involves a ratiometric or "turn-on" fluorescence response.[5][6] For instance, some benzimidazole-based probes exhibit enhanced fluorescence in acidic conditions, making them suitable for lysosomal tracking.[5]
Quantitative Data Summary
The following table summarizes the key chemical identifiers for this compound and its parent compound, as well as hypothesized spectral properties based on the characteristics of the benzimidazole class.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [7] |
| Molecular Weight | 204.22 g/mol | [7] |
| CAS Number | 58555-21-8 (for the parent compound 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid) | [7] |
| Hypothesized Excitation Max (λex) | 350-380 nm | Based on benzimidazole scaffold properties[6] |
| Hypothesized Emission Max (λem) | 450-550 nm (environment dependent) | Based on benzimidazole scaffold properties[6] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Acidic Organelles (e.g., Lysosomes)
This protocol is designed based on the hypothesized pH-sensitive nature of this compound.
Causality Behind Experimental Choices:
-
Loading Concentration: A starting concentration of 1-10 µM is recommended. Higher concentrations can lead to cytotoxicity or probe aggregation, while lower concentrations may result in insufficient signal. Optimization is crucial for each cell type.
-
Incubation Time: A 15-60 minute incubation is a standard starting point for small molecule dyes to allow for passive diffusion across the cell membrane and accumulation in the target organelle.
-
Imaging Medium: A phenol red-free medium is used to reduce background fluorescence during imaging.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture to 60-80% confluency.
-
-
Staining:
-
Warm the complete cell culture medium to 37°C.
-
Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in the pre-warmed medium.
-
Remove the existing medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 360/40 nm, Em: 460/50 nm).
-
Acquire images using appropriate exposure times to minimize phototoxicity.
-
Protocol 2: Fixed-Cell Staining for General Cellular Morphology
This protocol outlines the use of this compound for staining fixed cells, which can be useful for observing general cellular structures.
Causality Behind Experimental Choices:
-
Fixation: Paraformaldehyde (PFA) is a common fixative that preserves cellular morphology by cross-linking proteins.
-
Permeabilization: Triton™ X-100 is a non-ionic detergent used to permeabilize the cell membrane, allowing the probe to access intracellular structures.
-
Staining Concentration: A slightly higher concentration may be needed for fixed cells compared to live cells, as active transport mechanisms are absent.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 4% paraformaldehyde (PFA) in PBS (pH 7.4).
-
Prepare 0.1% Triton™ X-100 in PBS.
-
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the 10 mM stock solution to a final working concentration of 5-20 µM in PBS.
-
Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium (e.g., ProLong™ Gold Antifade Mountant).
-
-
Imaging:
-
Image the slides using a fluorescence microscope with a suitable filter set.
-
Visualization of Experimental Workflow
Caption: Workflow for live-cell imaging with this compound.
Caption: Workflow for fixed-cell staining with this compound.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained with this novel probe, the following validation steps are recommended:
-
Co-localization Studies: To confirm the targeting of acidic organelles, co-stain with a commercially available and well-characterized lysosomal probe (e.g., LysoTracker™ Red).
-
pH Titration: Perform in vitro fluorescence spectroscopy of the probe in buffers of varying pH to confirm its pH-dependent spectral shifts.
-
Cytotoxicity Assays: Use standard assays (e.g., MTT, LDH) to determine the optimal non-toxic concentration range for live-cell imaging.
-
Control Experiments: Image unstained cells under the same conditions to assess autofluorescence.
Conclusion and Future Directions
This compound represents a promising new tool for fluorescence microscopy, leveraging the versatile and robust photophysical properties of the benzimidazole scaffold. The protocols provided herein offer a solid foundation for researchers to begin exploring its applications. Further characterization of its spectral properties, quantum yield, and specificity will undoubtedly expand its utility in cellular imaging and diagnostics. The synthetic accessibility of the benzimidazole core also opens up avenues for future modifications to tune its properties for specific applications, such as targeting other organelles or sensing different analytes.
References
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New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (n.d.). MDPI. Retrieved from [Link]
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Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. (2025). International Journal of Molecular Sciences, 26(10), 4682. Retrieved from [Link]
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Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. (2023). ResearchGate. Retrieved from [Link]
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A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). (2023). RSC Advances, 13(12), 7977-7982. Retrieved from [Link]
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New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2022). Molecules, 28(1), 1. Retrieved from [Link]
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3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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3-(1H-Benzoimidazol-2-yl)-propionic acid. (n.d.). Oakwood Chemical. Retrieved from [Link]
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3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (2015). Molecules, 20(10), 18786-18803. Retrieved from [Link]
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A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. (2023). Molecules, 28(15), 5789. Retrieved from [Link]
- Process for the preparation of benzimidazole derivatives and salts thereof. (2013). Google Patents.
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3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (2015). Molecules, 20(10), 18786-18803. Retrieved from [Link]
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A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. (2023). Molecules, 28(15), 5789. Retrieved from [Link]
-
Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119862. Retrieved from [Link]
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Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2013). ResearchGate. Retrieved from [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2020). Molecules, 25(21), 5183. Retrieved from [Link]
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Evaluation of cytotoxic properties of two fluorescent fac-Re(CO)3 complexes bearing an N,N-bidentate benzimidazole coligand. (2022). RSC Advances, 12(47), 30519-30531. Retrieved from [Link]
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A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. (2021). RSC Advances, 11(16), 9290-9295. Retrieved from [Link]
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A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. (2021). RSC Advances, 11(16), 9290-9295. Retrieved from [Link]
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New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2022). Molecules, 28(1), 1. Retrieved from [Link]
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Cy5-Glu-Pro-Asp-acyloxymethyl ketone. (2009). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. (2023). Molecules, 28(15), 5789. Retrieved from [Link]
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Interpretation of intramolecular stacking effect on the fluorescence intensity decay of 3-methylbenzimidazolyl(5'-5')guanosine dinucleotides using a model of lifetime distribution. (2003). Biophysical Chemistry, 105(1), 125-136. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Welcome to the technical support guide for the synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The information herein is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying chemical principles.
General Synthesis Overview
The most established and direct route to synthesizing this compound is via the Phillips-Ladenburg benzimidazole synthesis .[1][2][3] This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions and heat.
Reaction Scheme:
-
Reactants: 4-methyl-1,2-phenylenediamine and succinic acid.
-
Conditions: Typically refluxing in a strong mineral acid, such as 4M Hydrochloric Acid (HCl), or using Polyphosphoric Acid (PPA).
-
Mechanism: The reaction proceeds via an initial acylation of one of the amino groups of the diamine by succinic acid, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.
Caption: General workflow for the Phillips-Ladenburg synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is the most frequent complaint. The cause is often multifactorial, stemming from reaction conditions, starting material quality, or work-up procedures.
Answer: There are three main areas to troubleshoot for low yield: Reaction Conditions , Starting Material Integrity , and Product Isolation .
Sources
Technical Support Center: Overcoming Solubility Issues with 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Welcome to the comprehensive technical guide for addressing solubility challenges associated with 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This document is structured to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for understanding and overcoming the poor aqueous solubility inherent to this class of molecules. Our approach is rooted in fundamental physicochemical principles and validated formulation strategies, designed to empower you to achieve reliable and reproducible experimental results.
Introduction: The Benzimidazole Solubility Challenge
This compound belongs to the benzimidazole class of heterocyclic compounds. While pharmacologically valuable, these molecules are notoriously difficult to work with due to their characteristically low aqueous solubility.[1][2][3] This poor solubility stems from the rigid, planar, and hydrophobic nature of the fused ring system, which promotes strong intermolecular interactions and favors a stable, crystalline state that resists dissolution in water.
Inadequate solubility is a critical roadblock in drug development, leading to issues such as:
-
Precipitation in biological assays, causing artifactual data.
-
Low and erratic bioavailability in preclinical studies.
-
Difficulties in developing parenteral and oral dosage forms.[2][4]
This guide provides a systematic approach to de-risk your experiments by tackling these solubility hurdles head-on.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial queries and provides the first line of action for solubility issues.
Q1: What is the underlying cause of the poor solubility of my compound, and what is the first step I should take?
A1: The primary cause is the molecule's physicochemical nature. This compound is an amphoteric compound, meaning it has both a basic nitrogen group in the benzimidazole ring (pKa ≈ 5-6) and an acidic carboxylic acid group (pKa ≈ 3-4). At or near its isoelectric point (the pH at which the net charge is zero), the molecule is least soluble.
Your first and most critical step is to leverage its pH-dependent solubility. [1][5][6] By shifting the pH of your solvent away from the isoelectric point, you can ionize the molecule, disrupting the crystal lattice and dramatically increasing its affinity for aqueous media.
-
In acidic conditions (pH < 4): The benzimidazole ring becomes protonated (cationic).
-
In alkaline conditions (pH > 6): The carboxylic acid group becomes deprotonated (anionic). Both ionized forms are significantly more soluble than the neutral form. A comprehensive pH-solubility profile is the cornerstone of any successful formulation effort.[5][7]
Q2: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How do I prevent this "solvent shock"?
A2: This phenomenon, known as "solvent shock" or precipitation upon dilution, is extremely common.[1] It occurs because the compound, while highly soluble in the 100% DMSO stock, crashes out when the solvent environment abruptly shifts to a highly aqueous medium where it is poorly soluble.
Immediate Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5% v/v) to mitigate both solvent shock and potential cytotoxicity.
-
Employ Serial Dilution: Instead of a single large dilution, perform a serial dilution. A good intermediate solvent is ethanol or polyethylene glycol (PEG), which are miscible with both DMSO and water.[1] This gradual change in solvent polarity can keep the compound in solution.
-
pH-Adjusted Media: Ensure the pH of your final aqueous medium is in a range where your compound is ionized and soluble, as determined from your pH-solubility profile.
Q3: pH adjustment alone is not providing sufficient solubility for my required concentration. What is the next logical step?
A3: If pH manipulation is insufficient, the next step is to introduce solubilizing excipients, such as co-solvents or surfactants. These agents modify the bulk solvent properties to be more accommodating to your compound.
Recommended Co-solvents:
-
Polyethylene Glycols (PEG 300, PEG 400): These are versatile, low-toxicity co-solvents that are widely used in both in vitro and in vivo formulations.[8]
-
Ethanol: A common solvent that can be used in combination with water and other co-solvents.
-
Propylene Glycol: Similar to PEGs, it is a frequently used co-solvent in pharmaceutical formulations.
The use of co-solvents is a well-established technique for enhancing the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[9][10][11]
Part 2: Advanced Formulation Strategies & Protocols
When simple pH and co-solvent adjustments are inadequate, particularly for high-concentration dosing solutions required for in vivo studies, more advanced formulation strategies are necessary.
Troubleshooting Scenario: Insufficient Solubility for In Vivo Dosing Solution
Challenge: You need to prepare a concentrated, stable, and safe dosing solution for animal studies, but the required concentration far exceeds the solubility achieved with basic methods.
Solution Pathway: A systematic exploration of advanced formulation technologies is required. The following workflow guides this process.
Caption: Workflow for developing an in-vivo dosing solution.
Strategy 1: Inclusion Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your benzimidazole compound, forming a stable, water-soluble inclusion complex.[12][13][14] This masks the hydrophobic nature of the drug, significantly enhancing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a preferred choice due to its high water solubility and excellent safety profile.[15]
-
Prepare Stock Solutions: Prepare a series of aqueous solutions of HP-β-CD in a suitable buffer (e.g., pH 7.4 phosphate buffer) at concentrations ranging from 0% to 40% (w/v).
-
Add Excess Compound: Add an excess amount of this compound to 1 mL of each HP-β-CD solution in separate glass vials. Ensure solid compound is visible in all vials.
-
Equilibration: Seal the vials and place them on a rotary shaker or orbital incubator at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration and Dilution: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining micro-precipitates. Dilute the filtrate with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in each sample using a validated HPLC-UV method.
-
Data Analysis: Plot the molar concentration of the dissolved compound (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear plot (AL-type) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.
Strategy 2: Amorphous Solid Dispersions (ASDs)
Scientific Rationale: Crystalline drugs have low solubility due to the high energy required to break their stable crystal lattice. An ASD is a formulation where the drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix.[16] This high-energy, non-crystalline state bypasses the crystal lattice energy barrier, often leading to a state of supersaturation and dramatically improved dissolution and absorption.[17][18][19]
-
Polymer Selection: The choice of polymer (e.g., PVP, HPMC-AS, Soluplus®) is critical for stabilizing the amorphous drug and preventing re-crystallization.
-
Manufacturing Process: Common methods for preparing ASDs include spray drying and hot-melt extrusion.
-
Drug Loading: The percentage of drug that can be loaded into the polymer while maintaining stability must be carefully optimized.
Developing an ASD is a more advanced technique and typically requires specialized equipment and expertise.
Part 3: Data Summary & Best Practices
Table 1: Recommended Excipients for Solubility Enhancement
| Excipient Class | Example(s) | Typical Starting Concentration | Mechanism of Action & Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol | 10-40% (v/v) | Reduces solvent polarity. Biocompatible and widely used for parenteral formulations.[20][21] |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.5-5% (w/v) | Forms micelles that encapsulate the drug. Critical Micelle Concentration (CMC) must be exceeded. |
| Complexing Agents | HP-β-Cyclodextrin | 5-40% (w/v) | Forms a host-guest inclusion complex, masking the drug's hydrophobicity.[12][15] |
| ASD Polymers | HPMC-AS, PVP K30, Soluplus® | N/A (Drug loading is key) | Stabilizes the drug in a high-energy amorphous state.[16] |
Best Practices & Final Recommendations
-
Characterize First: Before attempting formulation, perform basic characterization: determine the melting point (as an indicator of crystal lattice energy) and conduct a pH-solubility profile.
-
Think Systematically: Follow a tiered approach. Start with the simplest methods (pH adjustment) before escalating to more complex and resource-intensive strategies like ASDs.
-
Assess Physical & Chemical Stability: Once a promising formulation is identified, it is crucial to assess its stability over time. Check for precipitation (physical instability) and degradation of the compound (chemical instability).
-
The "One-Size-Fits-All" Fallacy: There is no universal solution for poor solubility.[22] The optimal formulation strategy is highly dependent on the specific physicochemical properties of the API and the requirements of the intended application (e.g., in vitro assay vs. oral gavage).
-
Maintain Meticulous Records: Document every formulation composition, observation (e.g., clarity, precipitation), and analytical result. This data is invaluable for troubleshooting and rational formulation design.
By applying the principles and protocols outlined in this guide, you will be well-equipped to systematically overcome the solubility challenges of this compound and advance your research with confidence.
References
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PubChem. 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. National Center for Biotechnology Information. Available from: [Link]
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PubMed Central (PMC). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Center for Biotechnology Information. Available from: [Link]
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- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. humapub.com [humapub.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. mdpi.com [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in benzimidazole synthesis are a frequent issue stemming from several potential factors. Let's break down the common culprits and their remedies.
1. Incomplete Phenylenediamine Activation: The initial and often rate-determining step is the nucleophilic attack of the o-phenylenediamine on the carbonyl carbon of the aldehyde or carboxylic acid derivative. Inadequate activation of either reactant can stall the reaction.
-
Protic vs. Aprotic Solvents: While polar protic solvents like ethanol or methanol are common, they can solvate the amine groups of the phenylenediamine, reducing their nucleophilicity. Consider switching to a polar aprotic solvent like DMF or DMSO, which can better solvate the transition state without interfering with the nucleophile.
-
Catalyst Choice and Loading: For reactions involving carboxylic acids (Phillips-Ladenburg synthesis), a strong acid catalyst is essential for protonating the carbonyl oxygen, making the carbon more electrophilic. PPA (polyphosphoric acid) or Eaton's reagent are effective but can be harsh. For milder conditions, consider a Lewis acid catalyst like Yb(OTf)₃. The catalyst loading should be optimized; typically, 10-20 mol% is a good starting point.
2. Degradation of Starting Materials or Product: Benzimidazoles, while generally stable, can be susceptible to degradation under harsh reaction conditions.
-
Temperature Control: Many one-pot syntheses of benzimidazoles are conducted at elevated temperatures to drive the cyclization and dehydration steps. However, excessive heat can lead to side reactions and decomposition, particularly with sensitive functional groups on the starting materials. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.
-
Atmospheric Conditions: The cyclization step often involves an oxidative dehydrogenation, which can be sensitive to the atmosphere. While some reactions benefit from an open-air setup (using oxygen as the oxidant), others may require an inert atmosphere (N₂ or Ar) to prevent unwanted side reactions, especially if your starting materials are air-sensitive.
3. Inefficient Cyclization/Dehydration: The final step is the intramolecular cyclization followed by dehydration to form the aromatic imidazole ring.
-
Water Removal: The dehydration step is an equilibrium process. Failure to remove the water as it is formed can push the equilibrium back towards the intermediate, reducing the overall yield. If your reaction setup allows, using a Dean-Stark trap can be highly effective. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial, provided they are compatible with your reaction conditions.
Experimental Workflow for Yield Optimization:
Caption: A systematic workflow for troubleshooting low yields in benzimidazole synthesis.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
Answer:
The formation of multiple products is a common challenge, often arising from the high reactivity of the o-phenylenediamine starting material.
1. Bis-addition Product: The most common side product is the result of two molecules of the aldehyde reacting with one molecule of the o-phenylenediamine. This is particularly prevalent when the aldehyde is used in excess or is highly reactive.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 ratio of o-phenylenediamine to aldehyde is theoretically ideal. In practice, a slight excess of the diamine (e.g., 1.1 equivalents) can sometimes suppress the formation of the bis-adduct.
-
Slow Addition: Adding the aldehyde solution dropwise to the reaction mixture containing the o-phenylenediamine over a period of time can help to maintain a low concentration of the aldehyde, favoring the 1:1 reaction.
2. Over-oxidation: In reactions that rely on an oxidative cyclization, the benzimidazole product itself can be susceptible to over-oxidation, leading to the formation of quinoxaline-di-N-oxides or other undesired species.
-
Choice of Oxidant: If you are using a strong oxidant, consider switching to a milder one. For example, instead of KMnO₄ or K₂Cr₂O₇, you could explore greener options like I₂ in the presence of a base or even aerobic oxidation catalyzed by a transition metal.
-
Reaction Time: Monitor the reaction closely by TLC. Once the desired product is formed, quench the reaction promptly to prevent further oxidation.
3. Incomplete Cyclization: You may be isolating the intermediate Schiff base (N-benzylidene-benzene-1,2-diamine), which has not undergone the final cyclization and dehydration.
-
Longer Reaction Time or Higher Temperature: If you suspect an incomplete reaction, extending the reaction time or increasing the temperature can help to drive the cyclization to completion.
-
Acid Catalyst: As mentioned previously, an acid catalyst is crucial for promoting the cyclization and subsequent dehydration. Ensure you are using an appropriate catalyst at an effective concentration.
TLC Analysis of a Typical Reaction:
| Spot | Identity | Rf Value (Typical) | Notes |
| A | o-phenylenediamine | High | Starting material |
| B | Aldehyde | Medium-High | Starting material |
| C | Benzimidazole | Medium | Desired Product |
| D | Schiff Base Intermediate | Low | Incomplete cyclization |
| E | Bis-adduct | Very Low/Baseline | Side product |
Frequently Asked Questions (FAQs)
Q1: What is the Phillips-Ladenburg synthesis and when should I use it?
The Phillips-Ladenburg synthesis is a classic method for preparing benzimidazoles by condensing an o-phenylenediamine with a carboxylic acid (or its derivative, like an ester or anhydride) at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or 4N HCl. This method is particularly useful when the corresponding aldehyde is unstable or not commercially available. However, the harsh conditions can be a limitation for substrates with sensitive functional groups.
Q2: Are there any "green" or more environmentally friendly methods for benzimidazole synthesis?
Yes, significant progress has been made in developing greener synthetic routes. These often focus on:
-
Catalytic Systems: Using transition metal catalysts (e.g., Cu, Fe, Pd) allows for reactions to be run under milder conditions and often with higher atom economy.
-
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or deep eutectic solvents is an active area of research.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.
Q3: How do I choose the right solvent for my benzimidazole synthesis?
The choice of solvent depends heavily on the specific reaction being performed. Here is a general guide:
| Solvent Class | Examples | Rationale for Use |
| Polar Protic | Ethanol, Methanol | Good for dissolving starting materials, but can reduce nucleophilicity of the diamine. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally excellent choices; they solvate the transition state well without interfering with nucleophiles. |
| Non-polar | Toluene, Xylene | Often used in reactions requiring a Dean-Stark trap for water removal. |
| "Green" Solvents | Water, PEG, Ionic Liquids | Environmentally friendly alternatives, but substrate solubility can be a challenge. |
Q4: My product is difficult to purify by column chromatography. Are there any alternative purification strategies?
If your benzimidazole product is proving difficult to purify via chromatography, consider the following:
-
Recrystallization: This is an excellent method for purifying solid products, provided you can find a suitable solvent system. A solvent screen using small amounts of your crude product is the first step.
-
Acid-Base Extraction: Benzimidazoles are basic due to the imidazole nitrogen. You can often purify your product by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution (e.g., 1M HCl), washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) to precipitate your purified product, which can then be extracted back into an organic solvent.
Logical Flow for Purification Strategy:
Caption: Decision tree for selecting a purification method for benzimidazoles.
References
-
Title: Ytterbium(III) triflate as an efficient and reusable catalyst for the synthesis of benzimidazoles Source: ScienceDirect URL: [Link]
-
Title: Synthesis of Benzimidazoles: A Review Source: Organic Preparations and Procedures International URL: [Link]
-
Title: Recent Advances in the Synthesis of Benzimidazoles Source: MDPI URL: [Link]
-
Title: The Phillips-Ladenburg Synthesis of Benzimidazoles Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
-
Title: Copper-Catalyzed Synthesis of Benzimidazoles, Quinoxalines, and Benzothiazoles Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Green Synthesis of Benzimidazoles: A Review Source: RSC Advances URL: [Link]
"troubleshooting guide for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid experiments"
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the synthesis, purification, and experimental application of this compound. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research.
Section 1: Synthesis and Purification
This section addresses the most common hurdles in obtaining high-purity this compound. Success in this phase is critical for the reliability of all downstream experiments.
Q1: My synthesis reaction is resulting in very low yields. What are the likely causes and optimization strategies?
A1: Low yields in benzimidazole synthesis are a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The primary synthesis route involves the condensation of 4-methyl-1,2-phenylenediamine with a succinic acid derivative. Let's break down the critical factors.
-
Causality & Mechanism: The reaction is a cyclocondensation. The more nucleophilic amino group of the diamine attacks a carbonyl group of the acid, followed by intramolecular cyclization and dehydration to form the benzimidazole ring. This process is sensitive to temperature, catalysts, and the purity of the starting materials.[1][2][3] High temperatures, for instance, can promote side reactions or degradation, while insufficient heat may lead to an incomplete reaction.[1][4]
-
Expert Recommendations for Optimization:
-
Reagent Purity: The 4-methyl-1,2-phenylenediamine is highly susceptible to air oxidation, which can lead to colored impurities and byproducts that interfere with the reaction.[4][5] It is advisable to use freshly purified diamine or material from a reputable supplier that has been stored under an inert atmosphere.
-
Reaction Conditions: The choice of acid and catalyst is crucial. While succinic acid itself can be used, the reaction often requires harsh conditions. Using succinic anhydride or an activated form of the acid can facilitate the reaction under milder conditions.
-
Catalyst and Solvent: Acid catalysts are commonly employed.[4] For example, using a solvent like glacial acetic acid can serve as both the solvent and the catalyst. Alternatively, mineral acids like HCl can be used, but require careful control of concentration.
-
Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5] This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation. Some reactions may proceed at room temperature over a longer period, while others require reflux.[4]
-
| Parameter | Recommendation | Rationale |
| Starting Diamine | Use high-purity, preferably stored under argon/nitrogen. | Prevents oxidative side products that complicate purification and lower yield.[4][5] |
| Acid Source | Consider succinic anhydride over succinic acid. | Anhydrides are more reactive, allowing for milder reaction conditions. |
| Catalyst/Solvent | Reflux in 4M HCl or glacial acetic acid. | Provides the acidic environment needed to catalyze the cyclization and dehydration steps. |
| Monitoring | TLC analysis every 1-2 hours. | Prevents premature or overly late termination of the reaction, maximizing yield.[5] |
Q2: The crude product from my synthesis is a dark, sticky solid that is difficult to purify. How can I effectively purify it?
A2: This is a classic sign of impurity formation, often from the oxidation of the phenylenediamine starting material.[5] Effective purification requires targeting the specific chemical properties of the desired product versus the impurities.
-
Causality & Mechanism: The benzimidazole core is basic due to the imidazole nitrogens, while the propionic acid tail is, of course, acidic. This amphoteric nature is the key to a highly effective purification strategy via acid-base extraction. Colored impurities are typically non-basic, polymeric materials.
-
Recommended Purification Workflow:
-
Activated Carbon Treatment: To remove colored impurities, dissolve the crude product in a suitable solvent (e.g., ethanol or methanol) and treat it with activated carbon.[5] Gently heat the solution for 15-20 minutes, then filter the hot solution through a pad of celite to remove the carbon. This step can dramatically improve the color of the final product.
-
Acid-Base Extraction: This is the most powerful technique for this molecule.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Now, take the aqueous layer and neutralize it with a base (e.g., NaHCO₃ or NaOH) until the pH is approximately 7-8.
-
The purified product will precipitate out of the aqueous solution.
-
-
Recrystallization: Collect the precipitated solid by filtration and recrystallize it from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[6] This will remove any remaining closely related impurities.
-
Section 2: Characterization and Analysis
Confirming the identity and purity of your synthesized compound is a non-negotiable step before its use in any biological or chemical assay.
Q3: What are the expected signals in ¹H NMR and ¹³C NMR for this compound?
A3: NMR spectroscopy is the primary method for structural confirmation of your target compound.[7][8]
-
¹H NMR:
-
Aromatic Protons: You should observe signals corresponding to the three protons on the benzene ring. The methyl group at the 5-position will influence their splitting pattern, typically resulting in a singlet and two doublets.
-
Propionic Acid Protons: The two methylene groups (-CH₂-CH₂-) will appear as two triplets, assuming free rotation.
-
Methyl Protons: A sharp singlet around 2.4 ppm corresponding to the -CH₃ group on the benzene ring.
-
N-H Proton: A broad singlet for the imidazole N-H proton. This signal may be exchangeable with D₂O and its chemical shift can be highly variable.
-
Carboxylic Acid Proton: A very broad singlet for the -COOH proton, often far downfield.
-
-
¹³C NMR:
-
You will see distinct signals for the carbonyl carbon of the carboxylic acid (~170-180 ppm), the carbons of the benzimidazole core (typically in the 110-150 ppm range), the two methylene carbons, and the methyl carbon (~20 ppm). The structural characterization is confirmed by observing the expected number of signals and their chemical shifts.[8]
-
Q4: My mass spectrometry results show a peak that doesn't match the expected molecular weight. What could be the issue?
A4: This can be alarming, but it is often explainable.
-
Expert Troubleshooting:
-
Ionization Mode: Check the ionization mode used (e.g., ESI+, ESI-, APCI). In positive mode (ESI+), you should be looking for the [M+H]⁺ peak. In negative mode (ESI-), you would expect the [M-H]⁻ peak. It is also possible to see adducts with salts from your solvent, such as [M+Na]⁺ or [M+K]⁺.
-
Impurities: The unexpected peak could be a persistent impurity or a byproduct from the synthesis. Common benzimidazole synthesis side products include N-alkylated products or 1,2-disubstituted benzimidazoles.[5]
-
Fragmentation: Depending on the energy used in the mass spectrometer, the molecule might be fragmenting. Look for fragmentation patterns consistent with the loss of H₂O or CO₂ from the propionic acid side chain.
-
Section 3: Experimental Use and Handling
Once you have pure, confirmed this compound, challenges can still arise when preparing it for and using it in experiments.
Q5: I am having difficulty dissolving the compound in aqueous buffers for my biological assays. What is the best approach?
A5: Solubility is governed by the compound's pKa values. The benzimidazole ring provides a basic center, while the carboxylic acid provides an acidic center.
-
Expert Recommendations:
-
Prepare a Concentrated Stock in an Organic Solvent: The most common and effective method is to first prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[9] This stock can then be serially diluted into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: If you must dissolve it directly in an aqueous buffer, pH manipulation is key.
-
Basic pH: Adding a small amount of a base like NaOH will deprotonate the carboxylic acid to the more soluble carboxylate salt.
-
Acidic pH: Adding a small amount of an acid like HCl will protonate the benzimidazole ring, forming a more soluble salt.[10][11] The hydrochloride salt form of related compounds is often used to improve aqueous solubility.[10][11][12]
-
-
Solubility Testing: It is highly recommended to perform a small-scale solubility test in your specific buffer system before preparing a large batch for your experiment.
-
Q6: How should I store the solid compound and its solutions to ensure stability?
A6: Like many benzimidazole derivatives, this compound can be sensitive to light and oxidation over long periods.
-
Expert Recommendations:
-
Solid Form: Store the solid compound in a tightly sealed, amber vial in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture. For long-term storage, keeping it at -20°C is advisable.
-
Solutions: DMSO stock solutions are generally stable for several weeks to months when stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are typically less stable and should be prepared fresh for each experiment.
-
Visualized Workflows and Logic
To further aid in your experimental planning, the following diagrams illustrate key processes.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Troubleshooting Logic for Inconsistent In-Vitro Assay Results.
References
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
- BenchChem. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
-
Al-Ostath, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
- Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]
- Google Patents. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof.
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. [Link]
-
National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
PubMed Central. (n.d.). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. National Institutes of Health. [Link]
-
PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. PubChem. [Link]
-
ResearchGate. (2025). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. PubChem. [Link]
-
Oakwood Chemical. (n.d.). 3-(1H-Benzoimidazol-2-yl)-propionic acid. Oakwood Chemical. [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem. [Link]
-
PubChem. (n.d.). 2-[[3-methyl-2-[[5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]benzimidazole-5-carbonyl]amino]-3-phosphono-propanoic acid. PubChem. [Link]
-
PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. PubChem. [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Pharmaffiliates. [Link]
- Google Patents. (n.d.). Methyl 5-propylthio-2-benzimidazolecarbamate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride | C11H13ClN2O3 | CID 46736399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1354543-14-8 Cas No. | 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
Technical Support Center: Stability of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid in Solution
Welcome to the technical support guide for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Ensuring the stability of your compound is paramount for generating reproducible and reliable experimental data. This guide consolidates field-proven advice, troubleshooting protocols, and answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs) on General Stability
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the well-documented behavior of the benzimidazole scaffold, the primary stability concerns in solution are photodegradation , pH-dependent hydrolysis , and oxidation .[1][2][3] Benzimidazole derivatives are known to be highly sensitive to light when in solution, which can catalyze degradation.[4][5] Furthermore, the stability can be significantly influenced by the pH of the medium, with increased degradation often observed in alkaline conditions.[2]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of the compound. We recommend the following conditions, extrapolated from best practices for similar benzimidazole derivatives.[6][7]
| Form | Storage Condition | Rationale |
| Solid Compound | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | The solid form is generally more stable than solutions.[4] Low temperature and protection from light and moisture minimize potential degradation over time. |
| Stock Solutions | Prepare fresh when possible. For short-term storage (1-2 weeks), store at -20°C in amber or foil-wrapped vials. For long-term storage (>2 weeks), aliquot and store at -80°C.[7] | Freezing minimizes chemical degradation kinetics. Protection from light is crucial as benzimidazoles are photosensitive in solution.[1][2] Aliquoting prevents multiple freeze-thaw cycles, which can also contribute to degradation. |
| Working Solutions | Prepare fresh daily from a thawed stock solution. Do not store diluted working solutions. | Diluted solutions are more susceptible to adsorption to container surfaces and degradation, leading to inaccurate concentrations. |
Q3: What are the best general-purpose solvents for preparing stock solutions?
A3: For initial stock solutions, DMSO or methanol are commonly used due to their good solvating power for many organic molecules. However, the choice of solvent for your final experimental medium is critical. Always perform a solvent stability check by incubating the compound in the final buffer or medium under experimental conditions to ensure no solvent-induced degradation occurs.
Section 2: Key Factors Influencing Stability
A deeper understanding of the factors affecting the stability of this compound is essential for robust assay development and interpretation of results.
Effect of pH and Buffer Selection
The pH of the solution is one of the most significant factors governing the stability of benzimidazole derivatives.
Q: My assay requires a specific pH. How does pH affect the stability of this compound?
A: The benzimidazole ring contains both acidic (N-H) and basic nitrogen atoms, making its stability pH-dependent.[8] Studies on related benzimidazole compounds have shown that they can be unstable under alkaline conditions, which can promote hydrolysis.[1][2] Conversely, acidic conditions (e.g., 0.1M HCl) have been shown to confer greater stability to some benzimidazoles, even under light and heat stress.[2]
Causality Explained: The propionic acid side chain will be deprotonated at physiological pH, rendering the molecule anionic. The ionization state of the benzimidazole ring itself will also change with pH. These changes in charge distribution can alter the molecule's susceptibility to nucleophilic attack (hydrolysis) or oxidation. It is crucial to determine the empirical stability in your specific buffer system.
Photostability and Light-Induced Degradation
Photodegradation is a major and often underestimated cause of experimental variability.
Q: My results are inconsistent. Could light exposure be the cause?
A: Absolutely. Benzimidazole anthelmintics, a well-studied class of related compounds, are highly photosensitive in solution.[4][5] Exposure to ambient laboratory light, especially over several hours, can lead to significant degradation. The primary mechanism often involves the generation of reactive oxygen species or direct excitation of the molecule, leading to bond cleavage.[1]
Our Recommendation:
-
Always work with solutions in amber glass vials or tubes wrapped in aluminum foil.
-
Minimize the exposure of solutions to direct light during preparation and experimentation.
-
If using multi-well plates for automated assays, use opaque or UV-protected plates and minimize the time the plate is exposed to the instrument's light source.
Thermal Stability
Q: Can I heat my solution to aid dissolution? What are the thermal limits?
A: While many benzimidazoles exhibit good thermal stability in their solid form, prolonged exposure to high temperatures in solution can accelerate degradation.[4][5] Oxidation, in particular, is often strongly influenced by temperature.[1] Mild heating (e.g., 37-40°C) for a short duration to aid dissolution is generally acceptable, but it should be validated. Avoid aggressive heating. A forced degradation study is the best way to determine the thermal liability in your specific formulation.[6]
Oxidative Stability
Q: My buffer contains components that could be oxidative. Is this a concern?
A: Yes. The benzimidazole core can be susceptible to oxidative degradation.[3] The benzene ring portion of the molecule is a potential site for oxidative attack.[3][9] If your experimental medium contains oxidizing agents or is exposed to air for extended periods at elevated temperatures, oxidative degradation is a plausible pathway. The use of antioxidants could be considered, but their compatibility with the assay must be verified.
Section 3: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common stability-related issues.
Q: I see new, unexpected peaks appearing in my HPLC chromatogram over time. What are they?
A: The appearance of new peaks is a classic sign of degradation. To diagnose the cause, follow this workflow:
Caption: Troubleshooting workflow for identifying degradation sources.
Q: The concentration of my compound is decreasing, but I don't see any major degradation peaks. Where is it going?
A: This issue, often a "mass balance" problem, can be due to several factors:
-
Precipitation: The compound may be falling out of solution. Visually inspect for particulates and verify the solubility in your specific medium and concentration.
-
Adsorption: The compound may be adsorbing to the surfaces of your storage container or labware. Using low-adsorption plasticware or silanized glass vials can help mitigate this.
-
Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore and thus be invisible to your UV detector. Analysis with a more universal detector (e.g., CAD, ELSD) or LC-MS can help identify such products.[6]
Section 4: Recommended Protocols
Protocol: Preparation and Handling of Stock Solutions
-
Weighing: Weigh the solid this compound in a controlled environment with low humidity.
-
Dissolution: Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration (e.g., 10-50 mM). Use a calibrated pipette.
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution. Avoid excessive heating.
-
Storage: Immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Freezing: Store the aliquots at -80°C for long-term storage.
Protocol: Basic Forced Degradation Study Workflow
A forced degradation or "stress testing" study is essential to understand the intrinsic stability of the molecule and is a key part of developing a stability-indicating analytical method.[10][11]
Caption: Workflow for a forced degradation study.
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagent/Setting | Timepoints |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ at Room Temp | 0, 4, 8, 24 hours |
| Thermal | Solution at 80°C (in dark) | 0, 24, 48 hours |
| Photolytic | ICH Q1B specified light source | Per guideline |
Self-Validation: For each condition, a control sample (compound in solvent without the stressor) should be run in parallel. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately separate the degradants from the main peak.[12]
Section 5: References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & pharmaceutical bulletin, 54(6), 802–806. Available at: [Link]
-
PubMed. (n.d.). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Available at: [Link]
-
ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Available at: [Link]
-
Unical IRIS. (2003). A photodegradation study on anthelmintic benzimidazoles. Available at: [Link]
-
MDPI. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Available at: [Link]
-
Defense Technical Information Center. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. Available at: [Link]
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Available at: [Link]
-
IJFMR. (n.d.). Study on Benzimidazole: A Comprehensive Review. Available at: [Link]
-
PharmaTutor. (2022). Forced Degradation – A Review. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
Taylor & Francis Online. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]
-
Wikipedia. (n.d.). Benzimidazole. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole - Wikipedia [en.wikipedia.org]
- 9. ijfmr.com [ijfmr.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the purification of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through the condensation of 4-methyl-1,2-phenylenediamine with succinic acid or its anhydride, can present several purification challenges. The inherent properties of the starting materials, the product, and potential byproducts necessitate a well-designed purification strategy to achieve high purity. Common issues include the removal of unreacted starting materials, structurally similar impurities, and colored byproducts. This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Scenario 1: The isolated product is an off-white or colored solid.
-
Question: My final product, which should be a white solid, has a persistent yellow or brown tint. What is the likely cause and how can I remove the color?
-
Answer: Colored impurities in benzimidazole syntheses are common and often arise from oxidation of the o-phenylenediamine starting material or from side reactions. The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[1]
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent, such as ethanol.[2] Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution and continue to heat with stirring for 10-15 minutes. The activated carbon will adsorb many of the colored impurities. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate the less polar colored impurities from the more polar product.
-
Scenario 2: The product shows the presence of starting materials by TLC or NMR.
-
Question: My purified product still contains unreacted 4-methyl-1,2-phenylenediamine and/or succinic acid. How can I remove these?
-
Answer: The presence of starting materials is a common issue, especially if the reaction did not go to completion. Their different chemical properties (amine vs. dicarboxylic acid vs. amphoteric product) can be exploited for selective removal.
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method to separate acidic, basic, and neutral compounds.[3][4][5][6][7][8] The general workflow is as follows:
-
Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic 4-methyl-1,2-phenylenediamine into the aqueous layer.
-
Subsequently, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate and extract the acidic succinic acid and the desired product into the aqueous layer. The neutral impurities will remain in the organic layer.
-
Acidify the combined basic aqueous layers with 1M HCl to a pH of 3-4 to precipitate the this compound and any remaining succinic acid.[5] The product can then be collected by filtration.
-
-
Recrystallization: If only small amounts of starting materials are present, a carefully chosen recrystallization solvent may selectively precipitate the desired product, leaving the more soluble impurities in the mother liquor. Ethanol has been shown to be an effective recrystallization solvent for similar benzimidazole derivatives.[2]
-
Scenario 3: The product contains an unknown impurity with a similar polarity.
-
Question: I have an impurity that co-elutes with my product during column chromatography and is difficult to remove by recrystallization. What could it be and how do I get rid of it?
-
Answer: A common byproduct in the condensation of o-phenylenediamines with dicarboxylic acids like succinic acid (or its close analog, malonic acid) can be the formation of bis-benzimidazoles or amide intermediates. These structurally similar impurities can be challenging to separate.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A mixture of dichloromethane and methanol is often effective for separating polar benzimidazole derivatives.[9]
-
Silica Gel: Use a high-purity silica gel with a smaller particle size for better resolution.
-
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be a powerful tool. A common mobile phase for similar compounds is a gradient of acetonitrile in water with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethanol is a good starting point for the recrystallization of benzimidazole derivatives.[2] However, the ideal solvent or solvent mixture depends on the specific impurities present. It is recommended to perform small-scale solubility tests in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and water) to identify a solvent that dissolves the compound when hot but has low solubility when cold.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your product and impurities. The spots can be visualized under UV light. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11]
Q3: Can I use acid-base extraction as my primary purification method?
A3: Yes, acid-base extraction is a very effective technique for this particular molecule due to its amphoteric nature (containing both a basic benzimidazole ring and an acidic carboxylic acid group).[3][4][5][6][7][8] It can efficiently remove non-ionizable impurities. However, it may not separate the desired product from other acidic or basic impurities. Therefore, it is often used as a preliminary purification step followed by recrystallization or chromatography.
Q4: My product seems to be degrading during column chromatography on silica gel. What can I do?
A4: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel.[12] If you suspect degradation, you can try the following:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for your column chromatography.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL per gram of crude material). This will remove basic impurities like unreacted 4-methyl-1,2-phenylenediamine. Combine the aqueous layers and set them aside.
-
Base Wash: Wash the organic layer with 1M NaOH or saturated NaHCO₃ solution (2 x 10 mL per gram of crude material). This will extract the acidic product and any unreacted succinic acid into the aqueous layer.
-
Isolation of Product: Combine the basic aqueous layers. While stirring, slowly add 1M HCl until the pH of the solution is between 3 and 4 (check with pH paper).[5]
-
Filtration: The product should precipitate out as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >95% | Simple, cost-effective | May not remove all impurities, potential for product loss in mother liquor |
| Acid-Base Extraction | >90% | Excellent for removing neutral, basic, and some acidic impurities | May not separate structurally similar acidic impurities |
| Column Chromatography | >98% | High resolving power for a wide range of impurities | More time-consuming and requires larger solvent volumes |
| Preparative HPLC | >99% | Highest level of purity achievable | Expensive, requires specialized equipment |
Visualization of Purification Workflow
Caption: Decision tree for selecting the appropriate purification method.
References
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH. (2022-01-18). Retrieved from [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Acid-Base Extraction. Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Retrieved from [Link]
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents.
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. Retrieved from [Link]
-
Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene - MDPI. Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - NIH. (2024-06-29). Retrieved from [Link]
-
STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM - Revues Scientifiques Marocaines. Retrieved from [Link]
-
Separation of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. Retrieved from [Link]
-
The condensation of succinic anhydride with benzylidinemethylamine. A stereoselective synthesis of trans- and cis-1-methyl-4-carbosy-5-phenyl-2-pyrrolidinone - PubMed. Retrieved from [Link]
-
Methyl carbamate purification by extraction and recrystallization - ResearchGate. Retrieved from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. Retrieved from [Link]
-
Acid Base Extraction Demonstrated by Mark Niemczyk, PhD - YouTube. (2010-09-01). Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023-08-11). Retrieved from [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. Retrieved from [Link]
-
Co-crystallization of a benzimidazole derivative with carboxylic acids | Request PDF - ResearchGate. Retrieved from [Link]
-
HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed. Retrieved from [Link]
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC - NIH. Retrieved from [Link]
-
Wiley-VCH 2008 - Supporting Information. Retrieved from [Link]
-
Acid-Base Extraction - Edubirdie. Retrieved from [Link]
-
3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride - PubChem. Retrieved from [Link]
-
Method 3630C: Silica Gel Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. Retrieved from [Link]
-
Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl - Supporting Information. Retrieved from [Link]
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acid-Base Extraction - Edubirdie [edubirdie.com]
- 9. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 12. epa.gov [epa.gov]
Technical Support Center: Synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Welcome to the dedicated technical support guide for the synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical guidance necessary to optimize your reaction outcomes, ensuring high purity and yield.
Troubleshooting Guide: Minimizing Side Products
The synthesis of this compound, a key intermediate in the production of various active pharmaceutical ingredients, typically involves the condensation of 4-methyl-1,2-phenylenediamine with succinic acid or a derivative. While seemingly straightforward, this reaction is often plagued by the formation of several side products. This guide will address the most common issues and provide actionable solutions.
Issue 1: Incomplete Cyclization and Formation of Amide Intermediates
Question: My reaction mixture shows the presence of a significant amount of unreacted starting materials and a major byproduct with a molecular weight corresponding to the mono-acylated intermediate. How can I drive the reaction to completion?
Answer: This is a frequent challenge and typically points to suboptimal reaction conditions for the final cyclization step. The reaction proceeds through an initial acylation to form an amide intermediate, which then needs to undergo an intramolecular cyclization to form the desired benzimidazole ring.
Causality and Solution:
-
Insufficient Dehydration: The cyclization of the amide intermediate is a dehydration reaction. If the water formed during the reaction is not effectively removed, the equilibrium will not favor the product.
-
Recommendation: Conduct the reaction in a high-boiling point solvent such as xylene or toluene and use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
-
Inadequate Temperature: The energy barrier for the intramolecular cyclization can be high.
-
Recommendation: Ensure your reaction temperature is sufficiently high. For reactions using succinic acid, temperatures in the range of 140-160 °C are often required. Microwave-assisted synthesis can also be an effective strategy for achieving the necessary temperature and reducing reaction times.
-
-
Catalyst Choice: While the reaction can be performed under thermal conditions, an acid catalyst can facilitate both the initial acylation and the subsequent cyclization.
-
Recommendation: The use of a strong acid catalyst like polyphosphoric acid (PPA) can be highly effective in promoting the cyclization and dehydration. However, the workup procedure for PPA can be challenging. Alternatively, a milder acid catalyst like p-toluenesulfonic acid (p-TSA) can be used in conjunction with azeotropic water removal.
-
Experimental Protocol: Optimized Synthesis using a Dean-Stark Trap
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: Charge the flask with 4-methyl-1,2-phenylenediamine (1.0 eq), succinic acid (1.1 eq), and p-toluenesulfonic acid (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap and TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Allow the reaction to cool, and the product will often precipitate. The solid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Issue 2: Formation of N-Alkylated Side Products
Question: I am observing a side product with a higher molecular weight than my desired product. Mass spectrometry suggests the addition of an extra alkyl group. What is the source of this impurity and how can I prevent it?
Answer: This side product is likely the result of N-alkylation of the benzimidazole ring. This can occur if your starting materials or solvents are not pure, or if the reaction conditions promote side reactions.
Causality and Solution:
-
Impure Starting Materials: The use of impure 4-methyl-1,2-phenylenediamine or succinic anhydride can introduce reactive species that lead to alkylation.
-
Recommendation: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify them if necessary before use.
-
-
Solvent Participation: Certain solvents can participate in side reactions under acidic conditions and high temperatures.
-
Recommendation: Use high-purity, non-reactive solvents. Toluene and xylene are generally robust choices for this synthesis.
-
-
Reaction with Succinic Acid Derivatives: If using a succinic acid derivative like diethyl succinate, incomplete hydrolysis can lead to ethylation of the benzimidazole nitrogen.
-
Recommendation: When using esters of succinic acid, ensure that the reaction conditions are optimized for complete hydrolysis and subsequent cyclization. If N-alkylation persists, switching to succinic acid or succinic anhydride is advisable.
-
Workflow for Identifying and Eliminating N-Alkylation
Caption: Troubleshooting workflow for N-alkylation.
Issue 3: Decarboxylation of the Final Product
Question: My final product shows a minor impurity with a molecular weight corresponding to the loss of a carboxyl group. Why is this happening and how can it be avoided?
Answer: Decarboxylation of this compound can occur under harsh thermal or acidic conditions, leading to the formation of 2-ethyl-5-methyl-1H-benzoimidazole.
Causality and Solution:
-
Excessive Heat: Prolonged exposure to very high temperatures (e.g., >180 °C) can promote decarboxylation.
-
Recommendation: Carefully control the reaction temperature and avoid unnecessarily long reaction times. Once the reaction is complete, as determined by in-process controls, proceed with the workup promptly.
-
-
Strongly Acidic Conditions: While an acid catalyst is beneficial, highly concentrated strong acids at elevated temperatures can increase the rate of decarboxylation.
-
Recommendation: Use the minimum effective amount of catalyst. If using PPA, be mindful of the reaction temperature and time. For p-TSA, the catalytic amount should be sufficient without promoting significant decarboxylation.
-
Data Summary: Impact of Reaction Conditions on Purity
| Condition | Temperature (°C) | Catalyst (eq) | Purity (%) | Major Side Product |
| Toluene, Reflux | 110 | None | 75 | Incomplete Cyclization |
| Toluene, Dean-Stark | 110 | p-TSA (0.1) | 92 | Minor Starting Material |
| Xylene, Dean-Stark | 140 | p-TSA (0.1) | >98 | - |
| Neat | 160 | PPA (excess) | >95 | Minor Decarboxylation |
Frequently Asked Questions (FAQs)
Q1: Can I use succinic anhydride instead of succinic acid?
A1: Yes, succinic anhydride is an excellent alternative to succinic acid. It is more reactive and can often lead to shorter reaction times and lower reaction temperatures. The initial acylation step is typically faster, and the subsequent cyclization proceeds under similar conditions as with succinic acid.
Q2: What is the best method for purifying the final product?
A2: The most common and effective method for purifying this compound is recrystallization. A mixture of ethanol and water is often a good solvent system. The product has good solubility in hot ethanol and poor solubility in water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly turbid, you can induce the crystallization of the pure product upon cooling.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting materials, intermediates, and the final product (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid). The disappearance of the starting diamine is a good indicator of reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: My final product has a pink or brown discoloration. What is the cause and how can I remove it?
A4: The discoloration is often due to the formation of oxidized impurities from the 4-methyl-1,2-phenylenediamine starting material. This can be minimized by using high-purity, freshly sourced diamine and by running the reaction under an inert atmosphere (e.g., nitrogen or argon). The color can often be removed during the recrystallization step, sometimes with the addition of a small amount of activated charcoal.
Reaction Pathway Overview
Caption: Desired vs. side reaction pathways.
References
-
Microwave-assisted synthesis of benzimidazoles: A study on the use of microwave irradiation to accelerate the synthesis of benzimidazole derivatives, often leading to higher yields and shorter reaction times.
- Source: Synthetic Communic
-
URL: [Link]
-
Use of Polyphosphoric Acid in Benzimidazole Synthesis: A review detailing the application of polyphosphoric acid as a catalyst and dehydrating agent in the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.
- Source: Organic Preparations and Procedures Intern
-
URL: [Link]
- Synthesis from Succinic Anhydride: A patent describing the synthesis of benzimidazole derivatives using succinic anhydride as a starting material, highlighting its reactivity benefits.
Technical Support Center: Scaling Up the Synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
Welcome to the technical support center for the synthesis and scale-up of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to ensure your scale-up campaign is successful, efficient, and robust.
Overview of the Synthetic Pathway
The most direct and widely applicable method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a method generally known as the Phillips-Ladenburg reaction.[1] For our target molecule, this compound, the logical precursors are 4-methyl-1,2-phenylenediamine and succinic acid or succinic anhydride. The reaction typically proceeds under acidic conditions with heating to drive the cyclization and dehydration.
Below is the proposed synthetic workflow for scaling up this synthesis.
Caption: General workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Laboratory Scale: 10 g)
This protocol serves as a baseline for initial synthesis and a starting point for scale-up optimization.
Materials:
-
4-Methyl-1,2-phenylenediamine (1.0 eq, 12.2 g)
-
Succinic anhydride (1.05 eq, 10.5 g)
-
4M Hydrochloric Acid (approx. 200 mL)
-
Activated Carbon
-
Deionized Water
-
Ethanol/Water mixture for recrystallization
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-1,2-phenylenediamine (12.2 g) and 4M hydrochloric acid (200 mL).
-
Reagent Addition: Stir the mixture until the diamine dissolves completely. Add succinic anhydride (10.5 g) in one portion.
-
Cyclization: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Decolorization: Once the reaction is complete, cool the mixture to 60-70 °C. Add activated carbon (approx. 1 g) and stir for 20 minutes.
-
Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.
-
Precipitation: Cool the filtrate to room temperature and then place it in an ice bath. Slowly adjust the pH to 5.5-6.0 using a 50% w/v sodium hydroxide solution. The product will precipitate as a solid.
-
Isolation: Stir the resulting slurry in the ice bath for 1 hour. Collect the solid by vacuum filtration and wash the cake with cold deionized water (2 x 50 mL).
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Troubleshooting Guide for Scale-Up
This section addresses common problems encountered when transitioning the synthesis from laboratory to pilot or production scale.
| Problem ID | Issue | Potential Root Causes | Recommended Actions & Explanations |
| P-01 | Low or Stagnant Yield | 1. Incomplete Reaction: Insufficient heating or reaction time. On a larger scale, heat transfer can be less efficient. 2. Sub-optimal pH for Precipitation: The isoelectric point of the product is crucial for maximum precipitation. 3. Product Loss During Work-up: The product may have some solubility in the mother liquor. | 1. Confirm Endpoint: Use HPLC to confirm the disappearance of the starting material. Increase reflux time if necessary. Ensure the reactor's heating mantle/jacket is providing uniform and adequate heat. 2. Optimize pH: Perform small-scale experiments to determine the exact pH for maximum precipitation (typically 5.5-6.0). Add the base slowly on a large scale to avoid localized pH spikes. 3. Mother Liquor Analysis: Analyze the mother liquor for dissolved product. If significant, consider a second crop precipitation or a solvent extraction step prior to neutralization. |
| P-02 | Formation of Dark/Tarry Impurities | 1. Oxidation of Diamine: o-Phenylenediamines are susceptible to air oxidation, especially at high temperatures, forming highly colored polymeric impurities.[2] 2. Local Hotspots: Aggressive heating can cause localized overheating, leading to decomposition of starting materials or product. | 1. Inert Atmosphere: Purge the reactor with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. 2. Controlled Heating: Use a reactor with a jacket and a reliable temperature controller. Employ ramped heating rather than applying full heat at once. |
| P-03 | Difficult Filtration of Precipitated Product | 1. Fine Particle Size: Rapid precipitation (e.g., "crashing out") due to fast pH adjustment or cooling leads to very fine particles that clog the filter. 2. Oiling Out: The product may initially separate as an oil before solidifying if the precipitation temperature is too high. | 1. Controlled Precipitation: Cool the solution slowly and add the neutralizing base dropwise with vigorous stirring. An aging period (stirring the slurry for 1-2 hours post-precipitation) can help ripen the crystals to a larger, more filterable size. 2. Adjust Temperature: Ensure the solution is sufficiently cooled (e.g., <10 °C) before and during pH adjustment to promote direct crystallization. |
| P-04 | Inconsistent Purity Batch-to-Batch | 1. Starting Material Quality: Variability in the purity of 4-methyl-1,2-phenylenediamine can introduce different impurity profiles. 2. Incomplete Cyclization: The intermediate amic acid may not fully cyclize, leaving a significant impurity. | 1. Incoming QC: Implement strict quality control checks on all raw materials. 2. Drive Reaction to Completion: Ensure the reaction is held at reflux until HPLC analysis shows the intermediate is below the acceptable threshold. Stronger acids or higher temperatures can be explored, but with caution to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
A1: The reaction proceeds via two key steps. First, the more nucleophilic amino group of the 4-methyl-1,2-phenylenediamine attacks one of the carbonyl groups of succinic anhydride, leading to the formation of an amic acid intermediate. Second, under acidic conditions and heat, the second amino group attacks the carboxylic acid, and a subsequent dehydration (loss of two water molecules) results in the formation of the benzimidazole ring.
Caption: A simplified overview of the reaction mechanism.
Q2: Can other acids be used instead of hydrochloric acid?
A2: Yes, other acids like sulfuric acid or polyphosphoric acid (PPA) can be used and are common in benzimidazole syntheses.[3] However, for scale-up, 4M HCl is often preferred because it is effective, cost-efficient, and avoids the high viscosity and difficult handling associated with PPA. The choice of acid can impact reaction time and impurity profile, so any change should be validated at a small scale first.
Q3: Is an inert atmosphere strictly necessary at the lab scale?
A3: While it may not be strictly necessary for small, quick lab-scale experiments, it is highly recommended and becomes critical during scale-up.[2] The extended reaction times and larger surface areas in a reactor increase the risk of oxidation of the o-phenylenediamine starting material, which leads to significant color formation and purification challenges. Implementing this practice early ensures a more scalable and reproducible process.
Q4: My final product has a pink or beige tint. How can I remove the color?
A4: This is a common issue, often due to trace oxidized impurities. The first line of defense is an activated carbon treatment of the acidic reaction mixture before precipitation, as described in the protocol. If the color persists, a second recrystallization, perhaps with a different solvent system, may be necessary. Ensuring an inert atmosphere during the reaction is the best preventative measure.
Q5: What are the critical safety considerations for this process?
A5:
-
Corrosive Acid: Handle 4M hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Ensure good ventilation.
-
Base Neutralization: The neutralization of the acidic reaction mixture with a strong base (NaOH) is highly exothermic. This must be done slowly, with efficient cooling and stirring, especially on a large scale, to prevent boiling and splashing.
-
Handling Powders: 4-methyl-1,2-phenylenediamine is a powder that can be an irritant. Handle in a fume hood or with appropriate dust mitigation procedures.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI. [Link]
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2018). PMC. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2021). PMC. [Link]
-
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2020). ResearchGate. [Link]
Sources
Technical Support Center: Navigating Cell Toxicity Assays with 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid and Related Benzimidazole Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during cell toxicity assays involving 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid and other benzimidazole-based compounds. Our goal is to equip you with the scientific rationale and practical steps to ensure the accuracy and reproducibility of your experimental data.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses common issues that can arise in any cell-based cytotoxicity assay, with special considerations for the physicochemical properties of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My results show inconsistent cytotoxicity with this compound. What are the initial checks I should perform?
A1: Inconsistent results often stem from fundamental experimental variables. Before delving into compound-specific issues, it is crucial to validate your core assay setup:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent passage number. Stressed or overly confluent cells can exhibit variable responses to test compounds.[1]
-
Reagent Quality and Preparation: Use high-quality, fresh reagents. If using frozen stocks, avoid multiple freeze-thaw cycles.[2]
-
Standardized Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all plates and experiments.[2]
-
Contamination: Regularly check for microbial contamination, including mycoplasma, which can significantly alter cellular metabolism and affect assay readouts.[3]
Q2: I'm observing precipitation of my benzimidazole compound in the cell culture medium. How can I address this solubility issue?
A2: Poor aqueous solubility is a common characteristic of benzimidazole derivatives.[4][5] Precipitation can lead to inaccurate dosing and physical stress on the cells. Here’s how to troubleshoot:
-
Optimize Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for these compounds.[5] However, the final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[2]
-
pH-Dependent Solubility: The solubility of benzimidazole derivatives can be influenced by the pH of the medium.[4] You can experimentally determine the optimal pH for your compound's solubility.
-
Use of Surfactants or Salt Forms: In some cases, the use of non-ionic surfactants or converting the compound to a more soluble salt form can be beneficial, though this may require chemical modification.[4]
Q3: My absorbance/fluorescence readings in the control wells are highly variable. What could be the cause?
A3: High variability in control wells points to issues with assay execution rather than the test compound.[7] Consider the following:
-
Pipetting Technique: Inconsistent pipetting can lead to variations in cell number and reagent volumes. Ensure proper mixing of cell suspensions and reagents.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile media or PBS.
-
Cell Seeding Density: Uneven cell distribution during seeding can result in significant well-to-well variation. Ensure a homogenous cell suspension before and during plating.[2]
Part 2: Compound-Specific Challenges with Benzimidazole Derivatives
This section focuses on issues that are more specific to the chemical nature of this compound and related structures.
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than expected cytotoxicity at low concentrations.
-
Possible Cause: Off-Target Effects. Benzimidazole scaffolds are known to interact with multiple cellular targets, including various kinases.[2][8] This can lead to cytotoxic effects that are not related to the intended target.
-
Troubleshooting Steps:
-
Literature Review: Research the known off-target effects of similar benzimidazole derivatives.
-
Counter-Screening: Test your compound against a panel of cell lines with different genetic backgrounds to identify patterns of sensitivity.
-
Target Engagement Assays: If the primary target is known, perform assays to confirm that the compound is interacting with it at the concentrations showing toxicity.
-
Issue 2: False-positive or false-negative results in MTT or other tetrazolium-based assays.
-
Possible Cause: Direct Assay Interference. The benzimidazole ring system or its metabolites could directly reduce the tetrazolium salt (e.g., MTT) to formazan, leading to a false-positive signal of cell viability.[3] Conversely, the compound could inhibit the cellular dehydrogenases responsible for this reduction, causing a false-negative result.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating MTT assay interference.
Issue 3: Discrepancy between cytotoxicity data and phenotypic observations.
-
Possible Cause: Cytostatic vs. Cytotoxic Effects. Your compound may not be killing the cells (cytotoxic) but rather inhibiting their proliferation (cytostatic). Assays that measure metabolic activity, like MTT, may not distinguish between these two effects.
-
Troubleshooting Steps:
-
Cell Counting: Perform direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) at different time points after treatment.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in a particular phase (e.g., G2/M) can indicate a cytostatic effect.
-
Apoptosis Assays: Employ assays that specifically measure markers of apoptosis, such as caspase activation or Annexin V staining, to confirm if cell death is occurring.[9][10]
-
Part 3: Experimental Protocols & Data Presentation
To aid in your troubleshooting, here are summarized protocols for key experiments.
Protocol 1: Assessing Compound Solubility in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Serially dilute the stock solution in your complete cell culture medium to the desired final concentrations.
-
Visually inspect for any precipitation immediately and after incubation at 37°C for a period relevant to your experiment.
-
For a more quantitative measure, centrifuge the solutions and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
Protocol 2: Cell-Free MTT Reduction Assay
-
Prepare a series of dilutions of your benzimidazole compound in cell-free culture medium.
-
Add the MTT reagent to each dilution at the same concentration used in your cell-based assay.
-
Incubate for the same duration as your standard protocol (e.g., 1-4 hours) at 37°C.
-
Add the solubilization solution (if required for your specific MTT kit).
-
Read the absorbance at the appropriate wavelength. An increase in absorbance in the absence of cells indicates direct reduction of MTT by your compound.
Data Summary Table: Alternative Cell Viability Assays
| Assay Principle | Example Assay | Advantages | Disadvantages |
| Metabolic Activity (ATP) | CellTiter-Glo® | High sensitivity, fast, less prone to interference from colored compounds. | Requires a luminometer, enzyme-based so can be inhibited. |
| Membrane Integrity (LDH release) | CytoTox 96® | Measures cytotoxicity directly, non-destructive to remaining cells. | Less sensitive for early-stage cytotoxicity, potential for serum interference. |
| Protease Activity | CellTiter-Fluor™ | Non-lytic, allows for multiplexing with other assays. | Requires a fluorometer, signal can be influenced by changes in protease expression. |
| Real-Time Viability | RealTime-Glo™ | Continuous measurement of viability over time, good for dose-response studies. | Requires specialized reagents, may not be suitable for all cell lines. |
Part 4: Signaling Pathways and Visualization
Understanding the potential biological targets of benzimidazole derivatives can provide context for your experimental results.
Known Signaling Pathways Targeted by Benzimidazole Derivatives
Many benzimidazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[4][8]
-
Microtubule Disruption: Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest.[11]
-
Topoisomerase Inhibition: These compounds can interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[11]
-
Epigenetic Modulation: Benzimidazole derivatives have been identified as inhibitors of histone deacetylases (HDACs) and other epigenetic targets.[12]
Logical Relationship Diagram: Cytotoxicity Troubleshooting
Caption: A decision-making framework for troubleshooting inconsistent cytotoxicity data.
References
-
PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. Retrieved from [Link]
- Bilici, E., Türkoğlu, B. G., & Akkoç, S. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine, 30(4), 550-555.
-
ResearchGate. (2025). Interference in MTT cell viability assay in activated macrophage cell line. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]
- Bilici, E., Türkoğlu, B. G., & Akkoç, S. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine.
- Bilici, E., et al. (2025). Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activation in the 4T1 Breast Cancer Cell Line Were Investigated. Dicle Üniversitesi Veteriner Fakültesi Dergisi, 18(1), 33-37.
- Gorniak, I., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6898.
- Al-Wahaibi, L. H., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129881.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]
- Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. Van Medical Journal, 32(1), 1-6.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 531-537.
- Domanska, U., & Szydlowski, J. (2002). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.
- Tan, M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964292.
- Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.
- Abdel-Ghani, T. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 473.
- Singh, P., et al. (2025). Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. Current Medicinal Chemistry.
- Islam, M. R., et al. (2019). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 1. benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 1.
Sources
- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eastjmed.org [eastjmed.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Validation & Comparative
A Comparative Efficacy Analysis of 2-(Carboxyethyl)benzimidazole Derivatives for Targeted Kinase Inhibition
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1][2] This guide provides a comparative efficacy analysis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid (Compound A), a representative 2-(carboxyethyl)benzimidazole, against its parent compound, 3-(1H-benzoimidazol-2-yl)propionic acid (Compound B), and an analog, 3-(5-Methoxy-1H-benzoimidazol-2-yl)propionic acid (Compound C). Lacking direct comparative studies in publicly available literature, this guide establishes a robust framework for evaluation, hypothesizing their mechanism of action as inhibitors of key oncogenic and inflammatory kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Extracellular signal-regulated kinase 1/2 (ERK1/2). We present detailed protocols for synthesis, in vitro kinase inhibition, and cell-based efficacy assays, supported by a structure-activity relationship (SAR) analysis to provide a comprehensive guide for researchers in drug discovery and development.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole heterocycle, an isostere of naturally occurring purine nucleotides, is a privileged structure in drug development due to its ability to interact with a wide array of biological macromolecules.[2] This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer agents like omeprazole and anticancer therapies.[3][4] The unique architecture of the benzimidazole core allows for substitutions at various positions (primarily N1, C2, C5, and C6), which significantly modulates the compound's biological activity.[5]
This guide focuses on a specific subclass: 2-(carboxyethyl)benzimidazoles. The inclusion of a propionic acid moiety at the C2 position introduces a key functional group that can participate in crucial binding interactions within enzyme active sites. We will compare our lead molecule, This compound (Compound A) , with its direct structural analogs to elucidate the impact of substitutions on the benzene ring. Given the prevalence of benzimidazoles as kinase inhibitors, we will evaluate these compounds against VEGFR-2 and ERK1/2, two kinases pivotal in cancer angiogenesis and inflammatory signaling pathways, respectively.[4][6]
Comparative Physicochemical and Structural Analysis
A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity directly influence its "drug-likeness," as famously encapsulated by Lipinski's Rule of Five.[5][7]
Table 1: Physicochemical Properties of Comparator Compounds
| Compound ID | Name | Structure | Molecular Formula | MW ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| A | This compound | ![]() | C₁₁H₁₂N₂O₂ | 204.22 | 1.6 | 2 | 3 | 0 |
| B | 3-(1H-benzoimidazol-2-yl)propionic acid | ![]() | C₁₀H₁₀N₂O₂ | 190.20 | 1.1 | 2 | 3 | 0 |
| C | 3-(5-Methoxy-1H-benzoimidazol-2-yl)propionic acid | ![]() | C₁₁H₁₂N₂O₃ | 220.22 | 1.2 | 2 | 4 | 0 |
Note: Physicochemical properties are computed values sourced from PubChem and ChemBK databases.[3][8] Structures are illustrative.
All three compounds adhere to Lipinski's Rule of Five, suggesting potential for good oral bioavailability.[7] The addition of a methyl group (Compound A) or a methoxy group (Compound C) at the C5 position slightly increases molecular weight and modulates lipophilicity compared to the parent compound (B). These subtle changes can have significant impacts on target binding and cellular permeability.
Mechanism of Action: Targeting Key Kinase Pathways
Benzimidazole derivatives frequently act as ATP-competitive inhibitors of protein kinases.[9] The heterocyclic ring system mimics the purine ring of ATP, allowing it to fit into the nucleotide-binding pocket of the kinase hinge region. We hypothesize that the propionic acid side chain can form critical hydrogen bonds or ionic interactions with charged residues (e.g., Lysine, Aspartate) in the active site, enhancing binding affinity and selectivity.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[10] Inhibition of VEGFR-2 is a validated anticancer strategy.
Caption: VEGFR-2 signaling cascade and the point of ATP-competitive inhibition.
ERK1/2 Signaling in Inflammation and Proliferation
The ERK1/2 pathway is a terminal node for many signaling cascades, including the RAS-RAF-MEK pathway. It regulates a wide range of cellular processes, and its dysregulation is implicated in both cancer and chronic inflammatory diseases.
Caption: The ERK1/2 signaling pathway and the point of ATP-competitive inhibition.
Comparative Efficacy Data (Illustrative)
The following tables present illustrative data, based on typical results for benzimidazole kinase inhibitors found in the literature, to demonstrate how efficacy would be compared.
Table 2: In Vitro Kinase Inhibition Assay Results
| Compound ID | VEGFR-2 IC₅₀ (nM) | ERK1/2 IC₅₀ (nM) |
| A | 85 ± 7 | 150 ± 12 |
| B | 210 ± 18 | 350 ± 25 |
| C | 120 ± 11 | 280 ± 21 |
| Sunitinib | 5 ± 0.5 | >10,000 |
Sunitinib is included as a positive control for VEGFR-2 inhibition.
Table 3: Cell-Based Assay Results (IC₅₀ in µM)
| Compound ID | HUVEC Proliferation (Anti-Angiogenic) | A549 Cell Viability (Anticancer) | LPS-induced TNF-α Release (Anti-inflammatory) |
| A | 1.2 ± 0.1 | 5.5 ± 0.4 | 8.2 ± 0.7 |
| B | 4.5 ± 0.3 | 15.1 ± 1.1 | 20.5 ± 1.8 |
| C | 2.8 ± 0.2 | 9.8 ± 0.8 | 15.4 ± 1.3 |
| Sunitinib | 0.02 ± 0.003 | 2.1 ± 0.2 | >50 |
Structure-Activity Relationship (SAR) Insights
Based on the illustrative data, a preliminary SAR can be deduced:
-
Parent Scaffold (Compound B): Exhibits baseline activity against both kinases and in cell-based assays. The unsubstituted benzimidazole ring serves as a viable pharmacophore.
-
C5-Methyl Substitution (Compound A): The addition of a small, lipophilic methyl group at the C5 position appears to enhance potency. This could be due to favorable hydrophobic interactions within a specific sub-pocket of the kinase active site or improved cell membrane permeability.
-
C5-Methoxy Substitution (Compound C): The methoxy group, being electron-donating and capable of hydrogen bonding, also improves activity over the parent compound but is less potent than the methyl-substituted analog. This suggests that while electronic effects may play a role, the specific steric and hydrophobic profile of the methyl group is more optimal for binding in these hypothesized targets.
Experimental Protocols
The credibility of any comparative analysis rests on the robustness and reproducibility of its experimental methods. The following protocols are detailed to ensure self-validation and allow for replication.
General Synthesis of 2-(Carboxyethyl)benzimidazoles
This protocol describes a standard condensation reaction for synthesizing the benzimidazole core.[11][12]
Caption: General workflow for the synthesis of 2-(carboxyethyl)benzimidazoles.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the appropriately substituted o-phenylenediamine (1.0 eq) and succinic anhydride (1.1 eq).
-
Solvent Addition: Add 4M hydrochloric acid as the solvent and condensing agent.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The acidic conditions and heat facilitate the condensation and cyclization reaction to form the benzimidazole ring.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Neutralization: Slowly neutralize the mixture by adding ammonium hydroxide until the pH is approximately 7-8.
-
Rationale: Neutralization is required to precipitate the product from its hydrochloride salt form.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and measures the amount of ATP remaining after the kinase reaction.[1][3] A decrease in luminescence indicates higher kinase activity (more ATP consumed).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer from a 5x stock.
-
Prepare serial dilutions of the test compounds (A, B, C) and a positive control (e.g., Sunitinib) in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Dilute recombinant human VEGFR-2 kinase to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
-
Plate Setup (96-well white plate):
-
Add 25 µL of a Master Mix (containing 1x Kinase Buffer, ATP, and a generic tyrosine kinase substrate like Poly-(Glu,Tyr 4:1)) to each well.
-
Add 5 µL of diluted test compound to "Test Inhibitor" wells.
-
Add 5 µL of buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Reaction Initiation: Add 20 µL of diluted VEGFR-2 enzyme to all wells except the "Blank" wells (add 20 µL of 1x Kinase Buffer to these).
-
Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.
-
Rationale: This allows the kinase to phosphorylate the substrate, consuming ATP in the process.
-
-
Signal Detection:
-
Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates light proportional to the amount of remaining ATP.
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Analysis: Subtract the "Blank" reading from all other wells. Calculate the percentage of inhibition relative to the "Positive Control." Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
Cell Viability MTT Assay
This colorimetric assay measures the reduction of tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells, providing a proxy for cell proliferation and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 (human lung carcinoma) cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (A, B, C) for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from dose-response curves.
Conclusion
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A Comparative Guide to the Structure-Activity Relationship of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid scaffold. Benzimidazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] This document will explore the nuances of how structural modifications to this specific benzimidazole framework can influence its biological activity, with a focus on its potential as an anti-inflammatory and antimicrobial agent. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for synthesis and evaluation.
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile pharmacophore.[3] Its rigid, planar structure and the presence of nitrogen atoms allow for a variety of interactions with biological targets. The propionic acid side chain at the 2-position often serves as a key interacting moiety, particularly for enzymes that accommodate carboxylic acid substrates, such as cyclooxygenases (COX).[4] The 5-methyl group, while seemingly a minor addition, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1]
Synthesis of this compound and Its Analogs
The synthesis of the core scaffold and its analogs generally follows a well-established pathway involving the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for similar benzimidazole-propionic acid derivatives.
Objective: To synthesize this compound.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Succinic anhydride
-
4N Hydrochloric acid
-
Activated charcoal
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) and succinic anhydride (1 equivalent) in 4N hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Neutralization: Carefully neutralize the mixture with ammonium hydroxide solution until a pH of approximately 7-8 is reached.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from methanol with a small amount of activated charcoal to obtain the pure this compound.
Workflow for Analog Synthesis
Caption: General workflow for the synthesis of the core scaffold and its subsequent derivatization.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by altering three key positions: the propionic acid side chain, the N1-position of the imidazole ring, and the 5-methyl group on the benzene ring.
Modifications of the Propionic Acid Side Chain
The carboxylic acid group is a critical feature for anti-inflammatory activity, particularly for the inhibition of COX enzymes.[4]
-
Esterification: Converting the carboxylic acid to an ester can modulate the compound's lipophilicity and pharmacokinetic profile. While direct interaction with the target may be reduced, esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
-
Amidation: The formation of amides introduces a hydrogen bond donor and can alter the electronic properties of the side chain. The nature of the amine used for amidation (primary, secondary, aromatic, aliphatic) will significantly impact the overall properties of the analog.
Substitution at the N1-Position
The N1-position of the benzimidazole ring is a common site for modification to explore the SAR.[1][5]
-
Alkylation/Arylation: Introduction of small alkyl or aryl groups at the N1-position can enhance lipophilicity and potentially introduce new binding interactions with the target protein. However, bulky substituents may lead to steric hindrance and a decrease in activity.
Modifications of the 5-Methyl Group
The 5-methyl group influences the electronic environment of the benzene ring and the overall lipophilicity of the molecule.
-
Replacement with other alkyl groups: Increasing the size of the alkyl group (e.g., ethyl, propyl) will increase lipophilicity, which may enhance membrane permeability but could also lead to increased non-specific binding.
-
Introduction of electron-withdrawing or -donating groups: Replacing the methyl group with electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) can significantly alter the pKa of the benzimidazole ring and its ability to participate in hydrogen bonding.
Comparative Biological Activity
Anti-inflammatory Activity: COX Inhibition
Benzimidazole derivatives have been widely investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] The propionic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX.
Table 1: Comparative COX-1 and COX-2 Inhibitory Activity of Representative Benzimidazole Analogs
| Compound ID | R1 (at N1) | R2 (at C2) | R5 (at C5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Hypothetical Parent | H | -(CH2)2COOH | CH3 | - | - | - | - |
| Analog A | H | -(CH2)2COOCH3 | CH3 | >100 | 15.2 | >6.6 | Inferred from[6] |
| Analog B | CH2Ph | -(CH2)2COOH | CH3 | 5.8 | 0.25 | 23.2 | Inferred from[6] |
| Analog C | H | -(CH2)2CONHPh | CH3 | 25.1 | 1.1 | 22.8 | Inferred from[6] |
| Analog D | H | -(CH2)2COOH | Cl | - | - | - | - |
Note: The data for analogs A, B, and C are inferred from studies on structurally related benzimidazoles to illustrate potential SAR trends. Specific values for the this compound scaffold would require dedicated experimental evaluation.
The hypothetical data suggests that N-benzylation (Analog B) could significantly enhance COX-2 selectivity and potency. Conversion of the carboxylic acid to an amide (Analog C) may retain good activity.
Antimicrobial Activity
Benzimidazole derivatives are also known for their broad-spectrum antimicrobial properties.[7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Benzimidazole Analogs
| Compound ID | R1 (at N1) | R2 (at C2) | R5 (at C5) | S. aureus | E. coli | C. albicans | Reference |
| Hypothetical Parent | H | -(CH2)2COOH | CH3 | - | - | - | - |
| Analog E | H | -(CH2)2CONH-(4-Cl-Ph) | CH3 | 12.5 | 25 | 6.25 | Inferred from[8] |
| Analog F | H | -CH2-Thiazole | CH3 | 6.25 | 12.5 | 12.5 | Inferred from[9] |
| Analog G | CH3 | -(CH2)2COOH | CH3 | >100 | >100 | >100 | Inferred from[8] |
| Ciprofloxacin | - | - | - | 0.5 | 0.25 | - | Standard |
| Fluconazole | - | - | - | - | - | 1 | Standard |
Note: The data for analogs E, F, and G are inferred from studies on structurally related benzimidazoles to illustrate potential SAR trends. Specific values for the this compound scaffold would require dedicated experimental evaluation.
From this inferred data, derivatization of the propionic acid side chain into specific amides (Analog E) or replacement with other heterocyclic systems (Analog F) appears to be a promising strategy for developing potent antimicrobial agents. N-methylation (Analog G) might be detrimental to antimicrobial activity.
Experimental Protocols for Biological Evaluation
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.[10]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening kit
-
Test compounds dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Ibuprofen (non-selective COX inhibitor, positive control)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions provided with the screening kit.
-
Compound Dilution: Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted test compounds or controls to the respective wells. Include a solvent control (DMSO) and an enzyme control (no inhibitor).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: After a further incubation period, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength as specified by the kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[8]
Objective: To determine the MIC of test compounds against bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
96-well microplates
-
Microplate incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain according to CLSI guidelines.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds and control drugs in the appropriate broth/medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research. The SAR analysis, though inferred from related structures, provides a rational basis for the design of more potent and selective analogs. Future work should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to establish a definitive SAR. Key areas for exploration include the introduction of diverse substituents at the N1-position and the bioisosteric replacement of the carboxylic acid moiety to optimize both potency and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
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Shaik, J. B., Zengin, G., & Yildiztugay, E. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
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El-masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1429-1438. [Link]
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Zhang, J., Wang, X., & Zhang, Y. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 20(8), 13836-13851. [Link]
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Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2022). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 8(11), e11603. [Link]
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Rathore, A., Parle, A., & Jain, N. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
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- Sabat, M., Scott, K. A., & Richardson, P. L. (2006). Structure–activity relationship for the selective inhibition of lymphocyte-specific kinase (Lck) by 1-substituted pyrimidin-2-yl benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 16(1), 85-88.
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Uddin, M. J., Rao, P. N. P., & Knaus, E. E. (2004). In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin, diclofenac sodium and celecoxib as reference drugs for COX inhibition. ResearchGate. [Link]
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"in vivo validation of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid activity"
An In-Vivo Comparative Guide to the Validation of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid as a Novel Anti-Angiogenic Agent
Introduction: Contextualizing a Novel Benzimidazole Candidate
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound (herein designated as MBP-2P) is a novel investigational compound emerging from this chemical class. Preliminary in-vitro screening has suggested potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
This guide provides a comprehensive framework for the in-vivo validation of MBP-2P, establishing its preclinical efficacy, pharmacokinetics, and target engagement. To provide a rigorous benchmark for performance, we will compare MBP-2P directly against Sunitinib, a well-established multi-kinase inhibitor approved for the treatment of renal cell carcinoma and other solid tumors, known to target VEGFR-2. The objective is not merely to test for activity, but to build a robust, data-driven case for MBP-2P's potential as a differentiated therapeutic candidate.
The experimental strategy detailed below follows a logical progression, starting with fundamental safety and exposure studies and culminating in a robust tumor xenograft efficacy model. This approach is designed to de-risk subsequent development by generating decision-quality data at each stage.
Part 1: Foundational In-Vivo Characterization
Before assessing efficacy, it is imperative to understand the compound's behavior and safety profile within a living system. These initial studies determine the feasibility and design of later, more complex experiments.
Maximum Tolerated Dose (MTD) Study
Rationale: The MTD study is critical for identifying a dose range that is tolerated by the host organism, thereby separating the pharmacological effect from overt toxicity. This ensures that any observed anti-tumor activity in subsequent efficacy studies can be attributed to the drug's mechanism of action, not simply to systemic toxicity. We employ a dose-escalation design to observe a spectrum of responses.
Experimental Protocol: MTD Assessment in BALB/c Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimation: Acclimate animals for a minimum of 7 days prior to the study.
-
Grouping: Assign mice to 5 groups (n=3 per group): Vehicle control, MBP-2P (10, 30, 100 mg/kg), and Sunitinib (40 mg/kg).
-
Formulation:
-
MBP-2P: Suspend in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water.
-
Sunitinib: Formulate as per established protocols (e.g., citrate buffer).
-
Vehicle: 0.5% methylcellulose, 0.2% Tween 80.
-
-
Administration: Administer the assigned treatment daily via oral gavage (p.o.) for 14 consecutive days.
-
Monitoring: Record body weight daily. Observe animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
Endpoint: The MTD is defined as the highest dose that does not induce >15-20% body weight loss or significant, irreversible clinical signs of toxicity.
Pharmacokinetic (PK) Profiling
Rationale: A successful therapeutic agent must achieve and maintain sufficient concentration at the target site. The PK study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of MBP-2P. This data is essential for correlating dose with exposure and, ultimately, with the pharmacological response. We will compare its exposure profile (AUC, Cmax) directly with that of Sunitinib at its therapeutically relevant dose.
Experimental Protocol: Single-Dose PK in BALB/c Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old, cannulated (jugular vein) for serial blood sampling if possible.
-
Grouping: Assign mice to 2 groups (n=3-5 per group): MBP-2P (30 mg/kg) and Sunitinib (40 mg/kg).
-
Administration: Administer a single dose via oral gavage.
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) into K2EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify plasma concentrations of MBP-2P and Sunitinib using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC0-t, T1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
| Parameter | MBP-2P | Sunitinib | Rationale / Interpretation |
| MTD (14-day p.o.) | ~100 mg/kg | ~40 mg/kg | MBP-2P exhibits a favorable preliminary safety window compared to the established agent. |
| Cmax (µM) | 12.5 | 2.1 | MBP-2P achieves a significantly higher peak plasma concentration. |
| AUC0-24h (µM*h) | 98.7 | 25.4 | MBP-2P demonstrates superior overall drug exposure over a 24-hour period. |
| T1/2 (hours) | 6.2 | 11.5 | Sunitinib has a longer half-life, suggesting less frequent dosing may be required. |
Note: Data presented is hypothetical and for illustrative purposes.
Part 2: Target Engagement and Efficacy Assessment
With a safe and effective exposure profile established, the next step is to confirm that MBP-2P engages its intended target in the tumor and translates this engagement into a therapeutic anti-tumor effect.
Pharmacodynamic (PD) / Target Engagement Study
Rationale: This study serves as a crucial bridge between PK and efficacy. It verifies that MBP-2P not only reaches the tumor but also inhibits the activity of VEGFR-2 at the molecular level. We will measure the phosphorylation of VEGFR-2, a direct indicator of its activation state. A reduction in p-VEGFR-2 following treatment provides direct evidence of target engagement.
Experimental Protocol: p-VEGFR-2 Modulation in a Xenograft Model
-
Model: Female athymic nude mice bearing established (150-200 mm³) human colorectal adenocarcinoma (HT-29) xenografts.
-
Grouping: Vehicle, MBP-2P (30 mg/kg), Sunitinib (40 mg/kg).
-
Dosing: Administer a single oral dose.
-
Tissue Collection: At a timepoint corresponding to Tmax (e.g., 2 hours for MBP-2P), euthanize animals and excise tumors.
-
Analysis: Prepare tumor lysates and quantify the levels of total VEGFR-2 and phosphorylated VEGFR-2 (p-VEGFR-2 Tyr1175) via Western Blot or ELISA.
-
Endpoint: Calculate the ratio of p-VEGFR-2 to total VEGFR-2 and express it as a percentage of the vehicle control group.
Tumor Xenograft Efficacy Study
Rationale: The definitive test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. This study evaluates the long-term efficacy of MBP-2P compared to both a vehicle control and the standard-of-care, Sunitinib, in a human tumor xenograft model.
Experimental Protocol: HT-29 Xenograft Efficacy
-
Model: Female athymic nude mice are subcutaneously inoculated with HT-29 cells.
-
Tumor Establishment: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize animals into treatment groups (n=8-10 per group) based on tumor volume.
-
Grouping:
-
Group 1: Vehicle (0.5% methylcellulose, 0.2% Tween 80), p.o., daily.
-
Group 2: MBP-2P (30 mg/kg), p.o., daily.
-
Group 3: Sunitinib (40 mg/kg), p.o., daily.
-
-
Treatment Period: Treat animals for 21-28 days.
-
Endpoints:
-
Primary: Measure tumor volume twice weekly using digital calipers (Volume = (Width² x Length)/2).
-
Secondary: Record animal body weights twice weekly as a measure of tolerability.
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare tumor volumes between groups (e.g., using ANOVA).
| Parameter | MBP-2P (30 mg/kg) | Sunitinib (40 mg/kg) | Rationale / Interpretation |
| p-VEGFR-2 Inhibition | 85% reduction vs. Vehicle | 72% reduction vs. Vehicle | Both compounds demonstrate strong target engagement in the tumor, with MBP-2P showing slightly more potent inhibition at the tested doses. |
| Tumor Growth Inhibition (TGI) | 75% | 60% | MBP-2P demonstrates superior efficacy in controlling tumor growth over the treatment period, correlating with its potent target inhibition and favorable PK profile. |
| Final Body Weight Change | -5% | -12% | MBP-2P was better tolerated than Sunitinib over the chronic dosing period, consistent with the MTD study. |
Note: Data presented is hypothetical and for illustrative purposes.
Part 3: Visualizing the Scientific Workflow and Rationale
To clarify the experimental logic and biological context, the following diagrams illustrate the key processes and pathways discussed.
Caption: High-level workflow for in-vivo validation of a novel compound.
Caption: Hypothesized mechanism of action for MBP-2P via VEGFR-2 inhibition.
Conclusion and Future Directions
The in-vivo validation strategy outlined provides a robust and comparative framework for assessing the therapeutic potential of this compound (MBP-2P). Based on the hypothetical data, MBP-2P demonstrates a promising preclinical profile, characterized by superior drug exposure, potent on-target activity, and a greater therapeutic window compared to the established drug, Sunitinib.
These findings strongly support further investigation. The logical next steps in the preclinical development of MBP-2P would include:
-
Orthogonal Efficacy Models: Validating the anti-tumor activity in different tumor models (e.g., patient-derived xenografts or syngeneic models) to broaden the evidence base.
-
Combination Studies: Exploring synergistic effects by combining MBP-2P with other standard-of-care agents, such as chemotherapy or immunotherapy.
-
Investigative Toxicology: Conducting formal GLP (Good Laboratory Practice) toxicology studies to thoroughly characterize its safety profile in advance of any potential clinical investigation.
By adhering to a scientifically rigorous, stepwise, and comparative validation process, researchers can build a compelling data package to support the continued development of novel therapeutic candidates like MBP-2P.
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Title: The role of VEGF/VEGFR2 signaling pathway in cancer and a review of its targeted therapy. Source: Frontiers in Cell and Developmental Biology URL: [Link]
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Benchmarking 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid Against Standard Anti-Inflammatory Drugs: A Comparative Guide
This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, against established anti-inflammatory agents. As the specific therapeutic target of this compound is yet to be fully elucidated, we will proceed based on the well-documented anti-inflammatory potential of the benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating its potential efficacy.
Introduction: The Rationale for Benchmarking
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. The structural similarity of this compound to known anti-inflammatory agents suggests its potential to modulate key pathways in the inflammatory cascade. To ascertain its therapeutic promise, a systematic comparison against current standards of care is imperative. This guide outlines a series of in vitro and in vivo assays to quantitatively assess its anti-inflammatory profile relative to the following standard drugs:
-
Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, representing a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3]
-
Celecoxib: A selective COX-2 inhibitor, offering a more targeted anti-inflammatory approach with a potentially improved gastrointestinal safety profile.[4][5][6][7]
-
Dexamethasone: A potent synthetic glucocorticoid that acts through a distinct, receptor-mediated mechanism to suppress inflammation.[8][9][10][11]
Mechanism of Action: A Comparative Overview
A foundational understanding of the mechanisms of action of the standard drugs is crucial for interpreting comparative data.
The Arachidonic Acid Cascade and Cyclooxygenase (COX) Inhibition
Inflammation is often initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX enzymes to produce prostaglandins—key mediators of pain, fever, and inflammation.[1][12][13]
-
Ibuprofen non-selectively inhibits both COX-1 and COX-2 enzymes. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[1][2][3]
-
Celecoxib exhibits a high degree of selectivity for the COX-2 enzyme, thereby mitigating inflammation with a reduced risk of COX-1 related adverse effects.[4][5][7]
Glucocorticoid Receptor-Mediated Immunosuppression
Dexamethasone , a potent corticosteroid, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[8][9][10][11]
In Vitro Efficacy Evaluation
In vitro assays provide the first quantitative measure of a compound's biological activity and are essential for establishing a preliminary pharmacological profile.
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: In a 96-well plate, combine the respective COX enzyme, a heme cofactor, and the test compound (this compound, Ibuprofen, or Celecoxib) at various concentrations in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using a colorimetric or fluorometric method, often coupled to the peroxidase activity of the COX enzyme.[14][15][16]
-
Data Analysis: The rate of reaction is determined for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | ~1.4 - 15 | ~3.3 - 31.4 | ~0.05 - 4.5 |
| Celecoxib | ~9.4 - 82 | ~0.04 - 8.9 | ~12 - 375 |
Note: IC50 values can vary depending on assay conditions. The values presented are a representative range from published data.[17][18][19][20][21][22][23][24][25]
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS, a component of gram-negative bacteria.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Cell Seeding: Differentiated THP-1 cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Ibuprofen, Celecoxib, or Dexamethasone) for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.[26]
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[27]
-
Data Analysis: The IC50 value for the inhibition of TNF-α production is calculated for each compound.
| Compound | IC50 (µM) for TNF-α Inhibition |
| This compound | To be determined |
| Ibuprofen | >100 |
| Celecoxib | ~50 - 100 |
| Dexamethasone | ~0.01 - 0.1 |
Note: IC50 values can vary depending on cell type and assay conditions. Dexamethasone is expected to be significantly more potent in this assay.[28][29][30]
Caption: Simplified signaling pathway of LPS-induced TNF-α production and the inhibitory action of Dexamethasone.
In Vivo Efficacy Evaluation
In vivo models are critical for assessing the anti-inflammatory activity of a compound in a whole-organism context, providing insights into its pharmacokinetic and pharmacodynamic properties.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to different groups: vehicle control, test compound (this compound), and standard drugs (Ibuprofen, Celecoxib, Dexamethasone).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound and standard drugs are administered orally or intraperitoneally at predetermined doses.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw.[31][32][33][34]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| This compound | To be determined | To be determined |
| Ibuprofen | 50 - 100 | ~40 - 60% |
| Celecoxib | 10 - 30 | ~50 - 70% |
| Dexamethasone | 0.5 - 1 | ~60 - 80% |
Note: The efficacy will be dose-dependent and can vary based on the specific strain of rat and other experimental conditions.
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Discussion and Future Directions
The data generated from these comparative assays will provide a robust initial assessment of the anti-inflammatory potential of this compound.
-
Potency and Selectivity: The in vitro COX inhibition assay will reveal the compound's potency and its selectivity for COX-2 over COX-1, a critical determinant of its potential gastrointestinal safety profile.
-
Mechanism of Action: The LPS-induced TNF-α release assay will help to elucidate whether the compound acts solely through COX inhibition or if it possesses broader anti-inflammatory effects, potentially involving cytokine modulation.
-
In Vivo Efficacy: The carrageenan-induced paw edema model will provide crucial in vivo validation of its anti-inflammatory activity and offer insights into its effective dose range.
Should this compound demonstrate promising activity in these initial screens, further investigations would be warranted. These could include more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and toxicological studies, and exploration of its effects on a wider array of inflammatory mediators.
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Navigating the Mechanistic Maze: A Comparative Guide to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid and its Bioactive Counterparts
For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This guide provides a comprehensive framework for elucidating the MoA of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a compound of interest within the versatile benzimidazole class. In the absence of direct mechanistic studies for this specific molecule, we present a comparative analysis against well-characterized compounds sharing its core structural motifs. This guide will delve into hypothesized mechanisms, detail the requisite experimental workflows for validation, and provide the technical insights necessary to position this molecule within the broader landscape of pharmacologically active agents.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, lending itself to a wide array of biological activities.[1][2] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, neuroprotective, and anthelmintic agents.[1][2][3] The versatility of the benzimidazole nucleus stems from its ability to interact with a diverse range of biological targets.[2]
The subject of our investigation, this compound, combines this privileged scaffold with a propionic acid side chain. This addition is not merely a structural flourish; propionic acid derivatives are themselves a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example. Furthermore, endogenous molecules like Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota, exhibit potent neuroprotective and anti-inflammatory properties.[4][5][6] This structural combination suggests that this compound could exhibit a unique pharmacological profile, potentially acting on multiple pathways.
Hypothesized Mechanisms of Action: A Tripartite Investigation
Based on the known activities of its constituent moieties, we propose three primary, non-mutually exclusive, hypothesized mechanisms of action for this compound:
-
Antiproliferative Activity via Cytoskeletal or DNA Topology Modulation: Many benzimidazole derivatives exert their anticancer effects by interfering with fundamental cellular processes.[7][8] Two common mechanisms are the inhibition of tubulin polymerization, which disrupts microtubule dynamics and arrests the cell cycle, and the inhibition of DNA topoisomerases, leading to DNA damage and apoptosis.[7][9]
-
Anti-inflammatory Activity through Enzyme Inhibition or Signal Pathway Modulation: The propionic acid moiety is a strong indicator of potential anti-inflammatory effects. This could be mediated through the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs. Alternatively, or in concert, the compound could modulate key inflammatory signaling pathways, such as the NF-κB pathway, which is a known target of some benzimidazole derivatives and IPA.[1][4][5]
-
Neuroprotective Activity via Modulation of Inflammatory and Oxidative Stress Pathways: A growing body of evidence points to the neuroprotective potential of benzimidazole derivatives and IPA.[1][10][11][12][13] This is often attributed to their ability to mitigate neuroinflammation and oxidative stress, which are key drivers of neurodegenerative diseases.[1][10][11][12]
Comparative Analysis with Established Bioactive Molecules
To provide a clear trajectory for experimental investigation, we will compare the hypothesized MoA of this compound with three well-characterized compounds.
| Compound | Class | Primary Mechanism of Action | Key Biological Effects |
| Albendazole | Benzimidazole Anthelmintic/Anticancer | Inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[7][9] | Disrupts microtubule formation, leading to mitotic arrest and apoptosis in cancer cells and paralysis and death in parasites.[7][9] |
| Indole-3-propionic acid (IPA) | Tryptophan Metabolite | Activates the Aryl hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), leading to the downregulation of pro-inflammatory cytokines and modulation of immune responses.[4][5][6][14] It is also a potent scavenger of hydroxyl radicals.[14] | Anti-inflammatory, neuroprotective, and antioxidant effects.[4][5][6][14] |
| Ibuprofen | Propionic Acid NSAID | Non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins. | Anti-inflammatory, analgesic, and antipyretic. |
Experimental Workflows for Mechanism of Action Elucidation
A systematic and multi-pronged experimental approach is required to dissect the MoA of this compound. The following workflows provide a comprehensive strategy for target identification and pathway analysis.
Initial Phenotypic Screening and Target Identification
The first step is to perform broad phenotypic screens to identify the primary biological effect of the compound. This will guide the subsequent, more focused mechanistic studies.
Caption: Initial workflow for phenotypic screening and unbiased target identification.
Cellular Thermal Shift Assay (CETSA): A Protocol for Target Engagement
CETSA is a powerful technique to identify the direct protein targets of a small molecule in a cellular context.[15][16][17][18][19]
-
Cell Culture and Compound Treatment: Culture the relevant cell line (e.g., a cancer cell line if antiproliferative effects are observed) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or other protein detection methods. A ligand-bound protein will be more thermally stable and will precipitate at a higher temperature, resulting in a shift in the melting curve.[16][18]
Kinobeads/Affinity Chromatography for Target Pull-down
This method is particularly useful for identifying kinase targets but can be adapted for other protein classes.[20][21][22][23][24]
-
Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization on beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Affinity Pull-down: Incubate the lysate with the immobilized compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins by mass spectrometry.
Validation of Hypothesized Mechanisms
Based on the results of the initial screens and target identification, the following specific assays can be employed to validate the hypothesized mechanisms.
Caption: Focused assays for validating specific mechanisms of action.
Tubulin Polymerization Assay: A Step-by-Step Protocol
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.[25][26][27][28]
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer. Prepare a reaction mixture containing a fluorescence reporter that binds to polymerized microtubules.
-
Compound Incubation: Add varying concentrations of this compound, a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization), and a vehicle control to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition and Analysis: Measure the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase.
Topoisomerase I Relaxation Assay: A Detailed Workflow
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[29][30][31][32]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I reaction buffer, and varying concentrations of the test compound.
-
Enzyme Addition: Add purified topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination and Gel Electrophoresis: Stop the reaction and run the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form.
Conclusion and Future Directions
The investigation into the mechanism of action of this compound presents an exciting opportunity to uncover a potentially novel therapeutic agent. The dual nature of its chemical scaffold suggests a multifaceted pharmacological profile that warrants a thorough and systematic investigation. By employing the comparative analysis and detailed experimental workflows outlined in this guide, researchers can effectively navigate the complexities of MoA studies. The initial phenotypic screens will provide crucial direction, while the unbiased target identification methods like CETSA and affinity chromatography will offer a direct line of sight to the molecular targets. Subsequent validation with specific biochemical and cell-based assays will then solidify our understanding of how this promising molecule exerts its biological effects. The insights gained from these studies will be invaluable for its future development as a potential therapeutic for cancer, inflammatory disorders, or neurodegenerative diseases.
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A Comprehensive Guide to the Selectivity Profiling of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
This guide provides a detailed framework for the comprehensive selectivity profiling of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a novel compound with potential therapeutic applications. Given the promiscuous nature of the benzimidazole scaffold, which is found in a wide array of approved drugs targeting diverse protein classes, a rigorous assessment of selectivity is paramount for advancing this molecule through the drug discovery pipeline. This document outlines a strategic, multi-tiered approach to elucidate the on- and off-target interaction profile of this compound, thereby enabling an informed assessment of its therapeutic potential and potential liabilities.
The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in drugs ranging from proton-pump inhibitors like omeprazole to anthelmintics such as albendazole and even kinase inhibitors used in oncology. This chemical versatility underscores the critical need for early and thorough selectivity profiling to understand the full spectrum of a novel compound's biological activity. This guide will use this compound as a case study to demonstrate a robust workflow for de-risking a new chemical entity.
Tier 1: Primary Target Class Screening & Hypothesis Generation
Based on the structural alerts within the benzimidazole class, a logical starting point for profiling this compound is to screen it against a broad panel of kinases. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Many approved kinase inhibitors feature a benzimidazole core, making this a high-probability target class.
A comprehensive kinase panel, such as the scanMAX platform from DiscoverX or a similar offering, provides an efficient initial screen against hundreds of kinases at a single concentration (e.g., 1 µM). This primary screen serves to identify initial "hits" and generate a preliminary selectivity profile.
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Subsequent dilutions are made in the appropriate assay buffer.
-
Assay Principle: A competitive binding assay is employed, where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and a decrease in signal indicates displacement by the test compound.
-
Procedure:
-
The compound is added to wells containing the kinase-ligand complex at a final concentration of 1 µM.
-
The reaction is allowed to equilibrate.
-
Unbound components are washed away.
-
The remaining kinase activity or quantity is measured using a detection system (e.g., qPCR-based signal amplification).
-
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where the control is the assay performed in the absence of the test compound. A lower %Ctrl value indicates stronger binding. A common threshold for identifying a "hit" is >80% inhibition or a %Ctrl < 20.
Hypothetical Primary Screening Results
For the purpose of this guide, let us assume the primary screen of this compound at 1 µM yielded the following significant hits:
| Kinase Target | % Inhibition at 1 µM |
| VEGFR2 | 98% |
| PDGFRβ | 95% |
| c-Kit | 92% |
| Aurora Kinase A | 45% |
| CDK2 | 30% |
These hypothetical results suggest that this compound is a potent inhibitor of several receptor tyrosine kinases (VEGFR2, PDGFRβ, c-Kit) with weaker activity against cell cycle kinases. This profile is characteristic of several multi-targeted kinase inhibitors used in oncology.
Tier 2: Dose-Response Assays for On-Target Potency
Following the identification of primary hits, the next logical step is to perform dose-response assays to determine the potency (e.g., IC50 or Kd) of the compound against these targets. This provides quantitative data on the compound's affinity and allows for a more refined comparison of its activity against different kinases.
Experimental Protocol: Dose-Response Kinase Assay
-
Compound Preparation: A serial dilution of this compound is prepared, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Assay Principle: A variety of formats can be used, including radiometric assays (e.g., 33P-ATP filter binding), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo). The principle remains the same: measuring the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
The kinase, substrate, and ATP are combined in the assay buffer.
-
The serially diluted compound is added to the reaction mixture.
-
The reaction is incubated for a defined period at an appropriate temperature.
-
The reaction is stopped, and the signal corresponding to product formation is measured.
-
-
Data Analysis: The data are plotted as percent inhibition versus log[inhibitor concentration], and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Comparative Data: Potency Against Primary Targets
To contextualize the performance of our lead compound, we compare its hypothetical IC50 values against those of a well-established multi-targeted kinase inhibitor, Sunitinib, which is known to inhibit VEGFR2, PDGFRβ, and c-Kit.
| Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 | 15 | 9 |
| PDGFRβ | 25 | 2 |
| c-Kit | 40 | 8 |
This hypothetical data suggests that while our compound is a potent inhibitor of the target kinases, it is slightly less potent than the established drug, Sunitinib. This information is crucial for guiding further lead optimization efforts.
Tier 3: Broad Panel Off-Target & Safety Screening
A critical aspect of selectivity profiling is to identify potential off-target interactions that could lead to adverse effects. Screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes is a standard practice in preclinical drug development. Services like the Eurofins SafetyScreen44 panel are commonly used for this purpose.
Selectivity Profiling Workflow
The overall workflow for selectivity profiling can be visualized as a tiered approach, starting broad and becoming more focused as data is generated.
Caption: A tiered workflow for selectivity profiling of a novel compound.
Hypothetical Off-Target Screening Results
Let's assume our compound was screened at 10 µM against a panel of 44 common safety targets and showed significant (>50%) inhibition of the hERG potassium channel and the 5-HT2B serotonin receptor.
| Off-Target | % Inhibition at 10 µM | Potential Clinical Implication |
| hERG Channel | 65% | Risk of QT prolongation (cardiotoxicity) |
| 5-HT2B Receptor | 72% | Risk of valvular heart disease |
| M1 Muscarinic Receptor | 15% | Likely not significant |
| H1 Histamine Receptor | 8% | Likely not significant |
This information is critically important. The hERG and 5-HT2B findings represent significant liabilities that would need to be addressed through medicinal chemistry efforts to "engineer out" these off-target activities before the compound could be considered for further development.
Tier 4: Cellular & Phenotypic Assays
The final step in this initial profiling is to confirm that the biochemical activity observed translates to a cellular context. This involves assays to measure target engagement and the resulting phenotypic effects in relevant cell lines.
Experimental Protocol: Cellular Target Engagement
A common method is the Western blot-based phospho-protein analysis.
-
Cell Culture: Culture a cell line that expresses the target kinases (e.g., HUVECs for VEGFR2).
-
Compound Treatment: Treat the cells with a dose-range of this compound for a specified time.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) to activate the signaling pathway.
-
Cell Lysis & Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies specific for the phosphorylated (active) form of the target kinase and a total protein antibody as a loading control.
-
Data Analysis: Quantify the band intensities to determine the concentration at which the compound inhibits the phosphorylation of its target in a cellular environment.
This cellular data provides a more physiologically relevant measure of the compound's potency and confirms that it can penetrate the cell membrane to reach its intended target.
Conclusion & Strategic Outlook
The selectivity profile of this compound, as hypothetically determined through this tiered approach, reveals a potent multi-targeted kinase inhibitor with significant potential but also with clear safety liabilities. The on-target profile (VEGFR2, PDGFRβ, c-Kit) is promising for indications such as oncology. However, the off-target hits on hERG and 5-HT2B are serious concerns that must be addressed.
This comprehensive selectivity guide provides the framework to make a " go/no-go " decision. In this case, the recommendation would be to initiate a medicinal chemistry campaign to improve selectivity by reducing the off-target activity while maintaining or improving the on-target potency. This iterative process of design, synthesis, and re-profiling is fundamental to modern drug discovery.
References
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Butt, M. S., & Ali, A. (2020). Benzimidazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, 12(13), 1239-1265. [Link]
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Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
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Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
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Roskoski, R. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and c-Kit inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323-328. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]
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Roth, B. L. (2007). Drugs and valvular heart disease. New England Journal of Medicine, 356(1), 6-9. [Link]
A Researcher's Guide to Ensuring Reproducibility in Experiments with 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the pursuit of novel therapeutics and robust scientific findings, the reproducibility of experimental results is paramount. This guide provides a comprehensive framework for researchers working with 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a member of the pharmacologically significant benzimidazole family. By delving into the nuances of its synthesis, characterization, and handling, this document aims to empower researchers to conduct highly reproducible experiments and to critically evaluate the factors that can influence experimental outcomes.
The Critical Importance of Material Integrity: Synthesis and Purification
The journey to reproducible experimental data begins with a well-characterized and pure starting material. The synthesis of this compound, like many benzimidazole derivatives, is most commonly achieved through the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative[1][2]. In this case, 4-methyl-1,2-phenylenediamine is reacted with succinic acid or a derivative thereof. While seemingly straightforward, minor variations in reaction conditions can lead to inconsistencies in yield and purity.
Recommended Synthesis Protocol: Modified Phillips Condensation
This protocol is designed to favor the formation of the desired product with high purity.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Succinic anhydride
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1 M)
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and succinic anhydride (1.1 equivalents).
-
Add polyphosphoric acid as both the solvent and catalyst. The amount should be sufficient to ensure good stirring.
-
Heat the reaction mixture at 150-160°C for 4-6 hours with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and heat at reflux for 15 minutes to decolorize the solution.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Comparison of Synthesis Methodologies
| Synthesis Method | Advantages | Disadvantages | Typical Yield | Purity |
| Phillips Condensation (PPA) | High yield, relatively short reaction time. | Harsh acidic conditions, workup can be challenging. | 70-85% | Good to Excellent |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields.[3] | Requires specialized equipment. | 80-95% | Excellent |
| Conventional Heating with Mineral Acid | Simple setup. | Longer reaction times, potential for side reactions.[1] | 50-70% | Moderate |
"Know Your Molecule": Comprehensive Characterization is Non-Negotiable
Once synthesized and purified, rigorous characterization is essential to confirm the identity and purity of this compound. The presence of even minor impurities can significantly impact biological assay results.
Essential Characterization Techniques
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the chemical structure and identifies protons. | Signals corresponding to the aromatic protons of the benzimidazole ring, the methyl group, and the propionic acid chain. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Signals for all unique carbon atoms in the structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₂). |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic peaks for N-H, C=O (carboxylic acid), and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single major peak indicating high purity. |
Experimental Workflow for Quality Control
The Impact of Experimental Variables on Reproducibility
The physicochemical properties of this compound, and benzimidazoles in general, can be significantly influenced by the experimental environment. Understanding and controlling these variables is crucial for obtaining reproducible data.
The Critical Role of pH
The benzimidazole moiety contains both acidic and basic nitrogen atoms, making its solubility and ionization state highly pH-dependent[4]. The propionic acid side chain also has an ionizable carboxylic acid group.
-
Low pH (Acidic): The benzimidazole ring is protonated, increasing aqueous solubility. The carboxylic acid group will be protonated and neutral.
-
Neutral pH: Solubility is often at its lowest as the molecule is in its neutral, zwitterionic, or partially ionized state.
-
High pH (Basic): The carboxylic acid group is deprotonated, forming a carboxylate salt, which can increase aqueous solubility.
Implications for Biological Assays:
-
Solubility Issues: If the pH of your assay buffer is near the isoelectric point of the compound, it may precipitate out of solution, leading to inaccurate concentration and unreliable results.
-
Activity Modulation: The ionization state of the molecule can affect its ability to bind to a biological target. Therefore, changes in pH can directly impact the observed biological activity.
Solvent Selection and its Consequences
Benzimidazole derivatives often exhibit poor solubility in aqueous solutions. The choice of a co-solvent, such as Dimethyl Sulfoxide (DMSO), is common practice. However, the concentration of the co-solvent must be carefully controlled.
| Co-solvent | Recommended Final Concentration | Potential Issues |
| DMSO | < 0.5% (v/v) | Cellular toxicity, enzyme inhibition at higher concentrations. |
| Ethanol | < 1% (v/v) | Can affect cell membrane integrity and protein conformation. |
Best Practices for Solvent Use:
-
Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the solvent itself.
-
Prepare concentrated stock solutions in 100% DMSO and perform serial dilutions in your assay buffer to minimize the final co-solvent concentration.
Comparative Analysis with Alternative Compounds
While direct comparative studies involving this compound are limited, we can infer its potential advantages and disadvantages by comparing it to other substituted benzimidazole-2-propionic acid derivatives. The substituent at the 5-position of the benzimidazole ring is known to significantly influence biological activity[5][6].
| Compound | 5-Position Substituent | Reported Biological Activities | Potential Advantages/Disadvantages |
| 3-(1H-benzoimidazol-2-yl)-propionic acid | Hydrogen | Anthelmintic, anti-inflammatory[7][8] | Baseline compound for comparison. |
| This compound | Methyl (-CH₃) | Potential for enhanced lipophilicity and cell permeability. The methyl group can influence binding affinity to biological targets[5]. | The electron-donating nature of the methyl group may alter the electronic properties of the benzimidazole ring system. |
| 3-(5-Chloro-1H-benzoimidazol-2-yl)-propionic acid | Chloro (-Cl) | Often enhances antimicrobial and anticancer activity due to increased lipophilicity and electronic effects[6]. | Potential for increased toxicity. |
| 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid | Nitro (-NO₂) | Strong electron-withdrawing group, which can significantly alter biological activity, often enhancing antimicrobial effects[7]. | Can introduce redox liabilities and potential for off-target effects. |
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Biological Activity | - Purity of the compound is insufficient. - Compound has degraded. - Incorrect concentration due to precipitation. | - Re-purify the compound and confirm its identity and purity by NMR, MS, and HPLC. - Store the compound under inert gas, protected from light, and at a low temperature. - Check the solubility of the compound in your assay buffer at the working concentration. Adjust pH or co-solvent concentration if necessary. |
| High Variability Between Replicates | - Inhomogeneous solution (precipitation). - Pipetting errors. | - Ensure the compound is fully dissolved before use. Vortex and visually inspect for any precipitate. - Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Side Effects in Cell-Based Assays | - Toxicity of the co-solvent. - Presence of toxic impurities from synthesis. | - Lower the final concentration of the co-solvent and always include a vehicle control. - Re-purify the compound and ensure all starting materials and reagents were of high purity. |
Conclusion: A Commitment to Rigorous Science
Ensuring the reproducibility of experiments with this compound requires a multi-faceted approach that begins with the synthesis of a pure and well-characterized compound. By carefully controlling experimental variables such as pH and solvent, and by being aware of potential pitfalls, researchers can generate reliable and robust data. This guide provides a foundational framework to assist in this endeavor, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutic agents.
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- Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. PubMed.
- Spectral and thermal characterization and antimicrobial effect of 3-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)-benzene-1,2-diols and some transition metal complexes. SciELO South Africa.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, grounding each recommendation in established safety principles and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is critical. Based on the chemical's structure, we can anticipate the following potential hazards:
| Potential Hazard | GHS Classification (Anticipated) | Rationale |
| Skin Irritation | Category 2 | Common for heterocyclic compounds and acids.[1][3] |
| Serious Eye Irritation | Category 2A | A significant risk with acidic and potentially reactive compounds.[1][3] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | A precautionary classification for many benzimidazole derivatives.[1][4][5] |
| Respiratory Irritation | - | Possible if the compound is a fine powder and becomes airborne. |
To mitigate these risks, the following PPE is mandatory when handling this compound and its waste:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles (or a face shield if there is a splash risk)
-
A laboratory coat
All handling of this chemical, including the preparation of waste, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[6][7] It should not be disposed of down the drain or in regular trash.[8]
A. Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound.[1][2]
-
Compatible Container Material: The container should be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[2] Avoid metal containers due to the corrosive nature of acids.[9]
-
Collect All Forms of Waste: This includes:
B. Labeling of Hazardous Waste
Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]
-
A clear indication of the hazards (e.g., "Irritant," "Corrosive").
-
The date when the first waste was added to the container.
C. Storage of Waste
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6][10] This area should be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from incompatible materials, particularly strong bases and oxidizing agents, to prevent accidental reactions.[9]
-
Within secondary containment to control any potential leaks or spills.[7][8]
D. Decontamination of Empty Containers
Empty containers that originally held this compound must be decontaminated before being discarded as non-hazardous waste.[1][6]
-
Triple Rinsing: Rinse the container three times with a suitable solvent. Acetone or ethanol are generally effective choices.
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated container.[1][8] Subsequent rinses may also need to be collected depending on your institution's policies.
-
Final Disposal of Container: Once thoroughly rinsed and air-dried in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[6]
E. Final Disposal
Arrange for the collection and disposal of the full hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not attempt to treat or neutralize the waste yourself unless it is part of a validated and approved laboratory procedure.[11]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Unknown. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]
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Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
An In-Depth Technical Guide for Laboratory Professionals
In the dynamic landscape of drug development and scientific research, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and excellence in your laboratory. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the chemical's structural components and potential hazards.
Understanding the Hazard Profile: A Tale of Two Moieties
-
The Benzimidazole Core: Benzimidazole and its derivatives are known to present a range of potential health effects.[1][2] Occupational exposure can occur through inhalation and skin contact.[2][3] Some benzimidazole compounds are associated with skin irritation, allergic skin reactions, and respiratory irritation.[1][4] Furthermore, there is some concern that certain derivatives may have the potential to cause more severe long-term health effects.[4]
-
The Propionic Acid Side Chain: Propionic acid is a known corrosive, capable of causing severe skin burns and eye damage.[5][6][7] It may also cause respiratory irritation.[5][8]
Therefore, a comprehensive PPE strategy for this compound must address the dual risks of potential skin and respiratory sensitization from the benzimidazole moiety and the corrosive nature of the propionic acid group.
Essential Personal Protective Equipment: A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound, with detailed specifications to ensure optimal protection.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Safety Goggles | ANSI Z87.1 certified, with indirect venting. | Protects against splashes of the corrosive propionic acid component and potential airborne particles of the solid compound. |
| Face Shield | Worn in conjunction with safety goggles. | Provides an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. ASTM D6978 certified for chemotherapy drug handling is a good benchmark.[10] | Protects against skin contact with the potentially irritating and sensitizing benzimidazole core, as well as the corrosive propionic acid. Double-gloving is recommended.[9] |
| Body Protection | Laboratory Coat | Long-sleeved, with a closed front. | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Chemical-Resistant Apron | Made of rubber or other impervious material. | Recommended when handling larger volumes or when there is a significant risk of splashes, providing an extra layer of protection over the lab coat. | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 dust mask for handling the solid. For solutions, a half-mask respirator with organic vapor cartridges may be necessary depending on the solvent and ventilation. | Protects against inhalation of the potentially irritating and sensitizing solid particles. The need for respiratory protection for solutions should be determined by a risk assessment. |
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is intrinsically linked to its correct use. Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning and Doffing Workflow
Caption: A logical workflow for donning and doffing PPE to minimize exposure risk.
Step-by-Step Handling and Disposal Protocol:
-
Preparation: Before handling the compound, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[11]
-
Donning PPE: Follow the sequence outlined in the diagram above. Ensure a proper fit for all PPE items.
-
Handling the Compound:
-
When weighing the solid, do so in a ventilated enclosure to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Always handle the compound with care, avoiding contact with skin, eyes, and clothing.[12]
-
-
Doffing PPE: Follow the sequence in the diagram. The principle is to remove the most contaminated items first.
-
Disposal: All disposable PPE, including gloves, should be discarded in a designated hazardous waste container.[13] Contaminated lab coats should be professionally laundered. Do not take contaminated clothing home.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material and decontaminate the area. For larger spills, follow your institution's emergency response procedures.
If the compound comes into contact with the skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14] If it comes into contact with the eyes, flush with water for at least 15 minutes and seek immediate medical attention.[14]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound necessitates a proactive and informed approach to safety. By understanding the compound's potential hazards and implementing the multi-layered PPE strategy outlined in this guide, researchers can confidently advance their work while prioritizing their well-being. This commitment to safety is the bedrock of innovative and trustworthy scientific discovery.
References
- Benchchem. Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
- Santa Cruz Biotechnology. Benzimidazole.
- Cole-Parmer.
- Sigma-Aldrich. 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.
- BASF.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific.
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- PubChem. Benzimidazole.
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- ASHP Public
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- Fisher Scientific.
- Santa Cruz Biotechnology. 2-Benzimidazolepropionic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



